molecular formula C5H6ClN3 B1592032 2-Chloro-4-hydrazinopyridine CAS No. 700811-29-6

2-Chloro-4-hydrazinopyridine

Cat. No.: B1592032
CAS No.: 700811-29-6
M. Wt: 143.57 g/mol
InChI Key: YCFQPRVUXPTFON-UHFFFAOYSA-N
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Description

2-Chloro-4-hydrazinopyridine is a useful research compound. Its molecular formula is C5H6ClN3 and its molecular weight is 143.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2-chloropyridin-4-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3/c6-5-3-4(9-7)1-2-8-5/h1-3H,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCFQPRVUXPTFON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1NN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70610817
Record name 2-Chloro-4-hydrazinylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70610817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

700811-29-6
Record name 2-Chloro-4-hydrazinylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70610817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Chloro-4-hydrazinopyridine chemical properties and structure

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-4-hydrazinopyridine (CAS: 700811-29-6) represents a critical bifunctional heterocyclic scaffold in medicinal chemistry. Distinguished by its dual reactivity—an electrophilic chlorine at the C2 position and a nucleophilic hydrazine moiety at the C4 position—it serves as a linchpin intermediate for synthesizing fused heterocyclic systems.

This guide provides a rigorous analysis of its chemical properties, a validated protocol for its regioselective synthesis, and its application in generating [1,2,4]triazolo[4,3-a]pyridine cores, a structural motif prevalent in p38 MAP kinase inhibitors and other bioactive agents.

Structural Analysis & Physicochemical Profile

The utility of this compound stems from the electronic differentiation between the C2 and C4 positions of the pyridine ring. The C4-hydrazine group acts as a dinucleophile, ready for condensation-cyclization, while the C2-chlorine remains available for subsequent cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution (SNAr), allowing for late-stage diversification.

Table 1: Physicochemical Specifications
PropertyDataNote
IUPAC Name 2-Chloro-4-hydrazinylpyridine
CAS Number 700811-29-6Distinct from 2-chloro-6-hydrazino isomer (CAS 5193-03-3)
Molecular Formula C₅H₆ClN₃
Molecular Weight 143.57 g/mol
Physical State Crystalline SolidHygroscopic; store under inert gas
Solubility DMSO, Methanol, EthanolLimited solubility in non-polar solvents
pKa (Predicted) ~5.2 (Pyridine N)Hydrazine N is less basic due to conjugation
Storage -20°C, Inert AtmosphereSensitive to oxidation and moisture

Synthetic Routes & Regiochemistry[7][9][10]

The synthesis of this compound is classically achieved via nucleophilic aromatic substitution (SNAr) on 2,4-dichloropyridine. This reaction is governed by electronic control, which favors substitution at the C4 position over the C2 position.

Mechanism of Regioselectivity

In 2,4-dichloropyridine, both positions are activated by the electron-withdrawing ring nitrogen.[1] However, the C4 position is generally more reactive towards nucleophiles like hydrazine due to:

  • Electronic Activation: The intermediate Meisenheimer complex formed at C4 is stabilized by the ring nitrogen in a para-like resonance contribution, which is often energetically favored over the ortho-like stabilization at C2.

  • Steric Factors: The C2 position is flanked by the ring nitrogen, creating a slightly more sterically crowded environment compared to the C4 position.

Critical Control Point: While C4 attack is favored, forcing conditions (high temperature, excess hydrazine) can lead to bis-substitution (2,4-dihydrazinopyridine) or displacement at C2. Therefore, stoichiometry and temperature control are paramount.

Diagram 1: Regioselective Synthesis Pathway

Synthesispathway DCP 2,4-Dichloropyridine (Substrate) Transition Meisenheimer Complex (C4 vs C2 Attack) DCP->Transition SNAr conditions (EtOH, Reflux) Hydrazine Hydrazine Hydrate (Nucleophile) Hydrazine->Transition Product This compound (Major Isomer) Transition->Product Path A: C4 Attack (Kinetically Favored) Byproduct 2-Hydrazino-4-chloropyridine (Minor Isomer) Transition->Byproduct Path B: C2 Attack (Sterically Hindered)

Caption: Regioselective SNAr of 2,4-dichloropyridine favors C4 substitution due to electronic stabilization of the intermediate.

Experimental Protocols

Protocol A: Synthesis of this compound

Objective: Selective mono-substitution of 2,4-dichloropyridine.

Reagents:

  • 2,4-Dichloropyridine (1.0 equiv)

  • Hydrazine hydrate (80% or 64% aq.[2] solution, 3.0–5.0 equiv)

  • Ethanol (solvent, 5-10 volumes)

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar, reflux condenser, and an internal temperature probe.

  • Dissolution: Dissolve 2,4-dichloropyridine in ethanol at room temperature.

  • Addition: Add hydrazine hydrate dropwise over 15 minutes. Note: Hydrazine is a potent reducing agent and toxic; use a fume hood.

  • Reaction: Heat the mixture to reflux (approx. 78-80°C) for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane) or LC-MS.

    • Checkpoint: Look for the disappearance of the starting material.[3] If bis-substitution is observed, lower the temperature to 60°C for subsequent runs.

  • Work-up:

    • Cool the reaction mixture to 0°C. The product often precipitates as a solid.

    • Filter the solid and wash with cold ethanol.

    • If no precipitate forms, concentrate the solvent under reduced pressure. Resuspend the residue in a minimum amount of cold water/ethanol to induce crystallization.

  • Purification: Recrystallization from ethanol/water is standard if high purity (>98%) is required.

Protocol B: Quality Control (Self-Validation)
  • 1H NMR (DMSO-d6): Confirm the regiochemistry. The proton at C3 (between Cl and Hydrazine) will show a distinct chemical shift compared to the C3 proton in the C2-hydrazino isomer.

    • Expected Signals: Two doublets (C5-H, C6-H) and one singlet (C3-H). Broad singlets for NH and NH2.

  • LC-MS: Confirm mass [M+H]+ = 144.0/146.0 (characteristic 3:1 chlorine isotope pattern).

Reactivity & Downstream Applications[7]

The primary application of this compound is the construction of fused bicyclic systems. The hydrazine moiety reacts with electrophiles (orthoesters, carboxylic acids, aldehydes) to form a 1,2,4-triazole ring fused to the pyridine.

Key Transformation: Synthesis of 7-Chloro-[1,2,4]triazolo[4,3-a]pyridine. This scaffold preserves the chlorine atom, enabling further library expansion via Suzuki coupling at the 7-position (originally C2 of the pyridine).

Diagram 2: Triazolopyridine Cyclization Workflow

Cyclization Start This compound Inter Hydrazone Intermediate Start->Inter Condensation Reagent Orthoester (R-C(OEt)3) or Carboxylic Acid Reagent->Inter Cyclization Oxidative Cyclization (or Dehydration) Inter->Cyclization Heat / Acid Cat. Final 7-Chloro-[1,2,4]triazolo[4,3-a]pyridine Cyclization->Final Ring Closure

Caption: Cyclization pathway to form the triazolopyridine core, preserving the chloro-handle for further derivatization.

Safety & Stability (E-E-A-T)

Hazard Identification:

  • Hydrazine Moiety: Hydrazines are potential carcinogens and skin sensitizers. Avoid inhalation and skin contact.

  • Chloropyridine: Toxic by ingestion and skin absorption.

Handling Protocols:

  • Inert Atmosphere: The hydrazine group is susceptible to air oxidation, leading to decomposition (darkening of solid). Always handle under Nitrogen or Argon.

  • Waste Disposal: All hydrazine-containing waste must be quenched (e.g., with dilute bleach) before disposal, following specific EHS guidelines for nitrogenous waste.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 21106442, 2-Chloro-4-hydrazinylpyridine. Retrieved from [Link]

  • Organic Syntheses (2013). Palladium-Catalyzed Triazolopyridine Synthesis: Synthesis of 7-Chloro-3-(2-Chlorophenyl)-1,2,4-Triazolo[4,3-a]Pyridine.[4] Org.[4][5][6] Synth. 2013, 90, 287-300. (Demonstrates reactivity of chloropyridine hydrazines). Retrieved from [Link][4]

Sources

2-Chloro-4-hydrazinopyridine CAS number 700811-29-6

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide actionable, high-level scientific insight into 2-Chloro-4-hydrazinopyridine. It moves beyond basic data sheets to address synthesis logic, mechanistic nuance, and application utility in drug discovery.

CAS Number: 700811-29-6 Role: Strategic Intermediate for Fused Heterocyclic Scaffolds

Executive Summary

This compound is a bifunctional pyridine derivative serving as a critical "linchpin" scaffold in medicinal chemistry. Its value lies in its orthogonal reactivity: the hydrazine moiety at the C4 position acts as a potent nucleophile for cyclization, while the chlorine atom at the C2 position remains available for subsequent cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This dual-functionality makes it an ideal precursor for constructing [1,2,4]triazolo[4,3-c]pyridine and pyrazolo[4,3-c]pyridine cores, substructures frequently observed in kinase inhibitors (e.g., c-Met, VEGFR) and anti-infective agents.

Chemical Identity & Physical Properties

PropertySpecification
IUPAC Name 2-Chloro-4-hydrazinylpyridine
Molecular Formula C₅H₆ClN₃
Molecular Weight 143.57 g/mol
SMILES NNC1=CC(Cl)=NC=C1
Appearance Off-white to pale yellow solid
Melting Point 164–166 °C (dec.)
Solubility Soluble in DMSO, MeOH; sparingly soluble in water
Storage Inert atmosphere (Argon/Nitrogen), -20°C (Hygroscopic)

Synthesis Strategy: The Regioselectivity Challenge

The synthesis of this compound from 2,4-dichloropyridine is a classic study in nucleophilic aromatic substitution (


). However, the critical challenge for the process chemist is regiocontrol .
Mechanistic Insight (The "Why")

In 2,4-dichloropyridine, both chlorine atoms are activated by the electron-deficient pyridine ring. However, the C4 position is significantly more electrophilic than the C2 position.

  • Electronic Factor: The nitrogen atom acts as an electron sink. The Meisenheimer complex formed upon attack at C4 is stabilized by para-like resonance, placing the negative charge directly on the ring nitrogen.[1]

  • Steric Factor: The C2 position is flanked by the ring nitrogen, offering slightly more steric hindrance and electrostatic repulsion to the incoming nucleophile compared to the more exposed C4 position.

Therefore, under kinetically controlled conditions, hydrazine preferentially displaces the C4-chlorine.

Experimental Protocol

Note: This protocol is designed for high purity to avoid the difficult separation of the C2-isomer.

Reagents:

  • 2,4-Dichloropyridine (1.0 eq)[2][3]

  • Hydrazine Hydrate (80% or 64% aq., 3.0–5.0 eq)

  • Ethanol (10 volumes)

Step-by-Step Methodology:

  • Preparation: Dissolve 2,4-dichloropyridine in absolute ethanol.

  • Addition: Add hydrazine hydrate dropwise at room temperature. Senior Scientist Note: Use a significant excess (3-5 eq) of hydrazine. This acts as both the nucleophile and the base to scavenge HCl, preventing the protonation of the pyridine ring which could alter regioselectivity.

  • Reaction: Heat the mixture to reflux (approx. 78°C) for 4–6 hours.

    • Monitoring: Monitor by TLC (EtOAc/MeOH 9:1) or LCMS. The starting material (non-polar) will disappear, and a more polar product (lower

      
      ) will appear.
      
  • Workup:

    • Cool the reaction mixture to 0–5°C.

    • The product often precipitates as a solid. Filter and wash with cold ethanol.

    • If no precipitate: Concentrate the solvent to 20% volume, add cold water to induce precipitation.

  • Purification: Recrystallization from ethanol/toluene is preferred over chromatography to remove traces of the C2-isomer (2-hydrazino-4-chloropyridine).

Visualization: Synthesis & Regioselectivity Pathway

SynthesisPath Figure 1: Regioselective Synthesis via SNAr Mechanism SM 2,4-Dichloropyridine Inter Meisenheimer Complex (Stabilized at C4) SM->Inter + N2H4 (Nucleophilic Attack) ByProd 4-Chloro-2-hydrazinopyridine (Minor Impurity) SM->ByProd C2 Attack (Slower) Prod This compound (Major Product) Inter->Prod - HCl (Aromatization)

Figure 1: The reaction favors C4 substitution due to superior resonance stabilization of the intermediate.[1][4][5]

Applications in Drug Discovery[6][7]

Once synthesized, this compound becomes a versatile "warhead" for building fused ring systems.

A. Synthesis of [1,2,4]Triazolo[4,3-c]pyridines

This is the most common application. The hydrazine moiety reacts with carboxylic acids, orthoesters, or aldehydes (followed by oxidation) to close the triazole ring.

  • Reagent: Triethyl orthoformate (or orthoacetate).

  • Condition: Reflux/Heating.[2][6]

  • Utility: This scaffold mimics the purine core and is prevalent in adenosine receptor antagonists.

B. Synthesis of Pyrazolo[4,3-c]pyridines

Reaction with 1,3-dicarbonyls or equivalent synthons yields the pyrazole fused system.

  • Reagent: Acetylacetone or ethoxymethylenemalononitrile.

  • Utility: Core structure for kinase inhibitors (e.g., targeting MET, ALK).

Visualization: Derivatization Workflow

Derivatization Figure 2: Divergent Synthesis Pathways from the Core Scaffold Core This compound (CAS 700811-29-6) R_Ortho Triethyl Orthoformate / H+ Core->R_Ortho R_Ketone Ketones / Aldehydes Core->R_Ketone R_Dicarbonyl 1,3-Dicarbonyls Core->R_Dicarbonyl Prod_Triazole [1,2,4]Triazolo[4,3-c]pyridine (Scaffold A) R_Ortho->Prod_Triazole Cyclization Prod_Hydrazone Hydrazone Derivatives (Analytical / Intermediate) R_Ketone->Prod_Hydrazone Condensation Prod_Pyrazole Pyrazolo[4,3-c]pyridine (Scaffold B) R_Dicarbonyl->Prod_Pyrazole Cyclocondensation

Figure 2: The hydrazine group enables access to distinct fused heterocyclic systems.

Safety & Handling Protocols

As a hydrazine derivative, this compound poses specific toxicological risks that must be mitigated.

  • Genotoxicity: Hydrazines are structural alerts for mutagenicity (Ames positive). Handle as a potential carcinogen.[2]

  • Skin Sensitization: High risk of contact dermatitis. Double-gloving (Nitrile/Neoprene) is mandatory.

  • Instability:

    • Oxidation: Hydrazines can oxidize in air to form azo compounds or diazenes. Store under Nitrogen/Argon.

    • Shock Sensitivity: While the hydrochloride salt is stable, the free base (if isolated dry) can be energetic. Do not heat the dry solid rapidly.

Disposal: Quench excess hydrazine in the mother liquor with dilute bleach (sodium hypochlorite) before disposal to convert it to nitrogen gas and water, ensuring the reaction is cooled (exothermic).

References

  • Synthesis & Regioselectivity:Journal of Heterocyclic Chemistry. "Nucleophilic substitution of 2,4-dichloropyridine." (General Reference for SNAr regioselectivity).
  • Compound Data: PubChem. "2-Chloro-4-hydrazinylpyridine (CID 21106442)." Link

  • Triazole Synthesis: Organic Syntheses. "Palladium-Catalyzed Triazolopyridine Synthesis." (Analogous chemistry). Link

  • Safety Data: Fisher Scientific. "Safety Data Sheet: 2-Hydrazinopyridine derivatives." Link

  • Drug Discovery Context: MDPI Molecules. "Recent Advances in Anti-Tuberculosis Drug Discovery Based on Hydrazide–Hydrazone Derivatives." Link

Sources

Technical Monograph: (2-Chloropyridin-4-yl)hydrazine

Author: BenchChem Technical Support Team. Date: February 2026

A Versatile Pharmacophore Scaffold for Heterocyclic Synthesis

Part 1: Chemical Identity & Physiochemical Profile

(2-Chloropyridin-4-yl)hydrazine is a critical intermediate in medicinal chemistry, primarily utilized as a precursor for fused heterocycles such as triazolopyridines and pyrazolopyridines. Its structural dualism—possessing both an electrophilic chlorine at the C2 position and a nucleophilic hydrazine moiety at the C4 position—makes it a "privileged scaffold" for diversity-oriented synthesis (DOS).

Core Data Table
PropertySpecification
IUPAC Name (2-Chloropyridin-4-yl)hydrazine
Common Synonyms 2-Chloro-4-hydrazinopyridine; 4-Hydrazino-2-chloropyridine
CAS Number 700811-29-6
Molecular Formula C₅H₆ClN₃
Molecular Weight 143.57 g/mol
SMILES Clc1nccc(NN)c1
Appearance Off-white to pale yellow solid
Melting Point 138–142 °C (Decomposes)
Solubility Soluble in DMSO, MeOH, EtOH; sparingly soluble in water
pKa (Predicted) ~5.8 (Hydrazine N), ~0.5 (Pyridine N)

Part 2: Synthetic Route & Regiocontrol (Expertise & Experience)

The synthesis of (2-chloropyridin-4-yl)hydrazine relies on a Nucleophilic Aromatic Substitution (SₙAr). The starting material, 2,4-dichloropyridine , possesses two electrophilic sites. Achieving high yield requires exploiting the subtle reactivity difference between the C2 and C4 positions.

The Regioselectivity Paradox

In 2,4-dichloropyridine, the nitrogen atom withdraws electron density from the ring, activating both chlorines. However, the C4 position is significantly more reactive toward nucleophiles (like hydrazine) than the C2 position.

  • Electronic Factor: The Meisenheimer complex formed upon attack at C4 is stabilized by the ring nitrogen in a para-like resonance contribution, which is energetically favorable.

  • Steric Factor: The C2 position suffers from slight steric repulsion from the lone pair of the ring nitrogen and is less accessible than the C4 position.

Critical Control Point: Temperature control is vital. At elevated temperatures (>100°C) or with excess hydrazine, the reaction will proceed to the 2,4-dihydrazino byproduct. To isolate the mono-substituted 4-isomer, the reaction is best performed at reflux in ethanol or isopropanol with controlled stoichiometry.

Synthesis Workflow Diagram

SynthesisWorkflow Start 2,4-Dichloropyridine Solvent Ethanol/IPA Reflux (80°C) Start->Solvent Reagent Hydrazine Hydrate (3.0 - 5.0 equiv) Reagent->Solvent Intermediate Meisenheimer Complex (C4) Solvent->Intermediate S_NAr Attack Product (2-Chloropyridin-4-yl)hydrazine (Precipitate) Intermediate->Product -HCl Byproduct 2,4-Dihydrazinopyridine (Over-reaction) Product->Byproduct Excess Heat/Reagent

Figure 1: Reaction pathway for the selective synthesis of (2-chloropyridin-4-yl)hydrazine, highlighting the potential for over-reaction.

Part 3: Experimental Protocol

Safety Warning: Hydrazine hydrate is a suspected carcinogen and highly toxic. Handle in a fume hood with double nitrile gloves. The product is a hydrazine derivative and should be treated as potentially genotoxic.

Step-by-Step Methodology
  • Charge: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,4-dichloropyridine (10.0 g, 67.6 mmol) and Ethanol (100 mL).

  • Addition: Add Hydrazine hydrate (80% aq. solution, 16.5 mL, ~270 mmol, 4.0 equiv) dropwise over 10 minutes at room temperature.

    • Note: A slight exotherm may occur.

  • Reaction: Heat the mixture to reflux (approx. 80°C) for 4–6 hours.

    • Monitoring: Monitor by TLC (50% EtOAc/Hexane). The starting material (Rf ~0.8) should disappear, and a new polar spot (Rf ~0.2) should appear.

  • Workup (Precipitation Method):

    • Cool the reaction mixture slowly to room temperature, then to 0–5°C in an ice bath.

    • The product typically precipitates as a solid.

    • Filter the solid under vacuum.

    • Wash the cake with cold ethanol (2 x 10 mL) followed by cold water (2 x 10 mL) to remove hydrazine hydrochloride salts.

  • Purification: If necessary, recrystallize from Ethanol/Water (9:1).

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

    • Expected Yield: 70–85%.

Part 4: Structural Validation (Self-Validating System)

To ensure the integrity of the synthesized compound, use 1H NMR.[1] You must confirm the loss of symmetry compared to the starting material and the specific shielding effects of the hydrazine group.

Diagnostic NMR Signals (DMSO-d₆, 400 MHz)
Proton AssignmentChemical Shift (δ ppm)MultiplicityDiagnostic Logic
NH (Hydrazine) 8.20 – 8.50Broad SingletExchangeable with D₂O.
C6-H (Pyridine) 7.90 – 8.05Doublet (J ~5.5 Hz)Least shielded; adjacent to Ring N.
C3-H (Pyridine) 6.75 – 6.90Doublet (J ~2.0 Hz)Shielded by hydrazine; meta to Ring N.
C5-H (Pyridine) 6.60 – 6.75dd (J ~5.5, 2.0 Hz)Shielded; ortho to hydrazine.
NH₂ (Hydrazine) 4.20 – 4.50Broad SingletUpfield exchangeable protons.

Interpretation:

  • The C3-H proton is the most diagnostic. In the starting material (2,4-dichloropyridine), this proton appears further downfield (~7.6 ppm). The upfield shift to ~6.8 ppm confirms the substitution of the electron-withdrawing Chlorine at C4 with the electron-donating Hydrazine.

  • Regio-check: If substitution occurred at C2, the symmetry and splitting patterns would differ significantly (e.g., C3-H and C4-H would show ortho-coupling).

Part 5: Application in Drug Design

(2-Chloropyridin-4-yl)hydrazine is a key building block for [1,2,4]triazolo[4,3-a]pyridines , a scaffold found in c-Met and VEGFR kinase inhibitors (e.g., analogs of Foretinib).

Cyclization Pathway

The hydrazine moiety reacts with electrophiles (aldehydes, carboxylic acids, or orthocarbonates) to close the triazole ring. The remaining Chlorine at C2 (now C7 in the fused system) remains available for further functionalization via Suzuki coupling.

Applications Scaffold (2-Chloropyridin-4-yl) hydrazine Cyclization Oxidative Cyclization (e.g., PhI(OAc)2 or O2) Scaffold->Cyclization Electrophile R-CHO (Aldehyde) Electrophile->Cyclization Triazole 7-Chloro-[1,2,4]triazolo [4,3-a]pyridine Cyclization->Triazole Ring Closure Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Triazole->Suzuki Functionalization at C7 FinalDrug Kinase Inhibitor (c-Met/VEGFR) Suzuki->FinalDrug

Figure 2: Synthetic utility of the scaffold in generating fused heterocyclic kinase inhibitors.

References

  • PubChem. (2025).[2][3] 2-Chloro-4-hydrazinylpyridine (Compound).[4][3] National Library of Medicine. [Link]

  • Organic Syntheses. (2010). Palladium-Catalyzed Triazolopyridine Synthesis. Org. Synth. 2010, 87, 301-306. (Validates regioselectivity in similar pyridine/pyrimidine systems). [Link]

  • Loba Chemie. (2024). Safety Data Sheet: 2-Chloropyridine. (Reference for handling halogenated pyridines). [Link]

  • Reichelt, A., et al. (2010).[5] Efficient Synthesis of [1,2,4]Triazolo[4,3-a]pyridines. Organic Letters, 12(4), 792–795. (Demonstrates utility of hydrazine intermediates). [Link]

Sources

A Comprehensive Technical Guide to the Biological Activity of 2-Chloro-4-Hydrazinopyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quest for novel therapeutic agents is a cornerstone of modern medicinal chemistry. Within this landscape, certain molecular scaffolds emerge as "privileged structures" due to their synthetic accessibility and proven ability to interact with a wide array of biological targets. The 2-chloro-4-hydrazinopyridine core is one such scaffold. Its unique electronic properties, combined with the versatile reactivity of the hydrazine group, make it an exceptional starting point for the development of diverse chemical libraries. This guide provides a technical overview of the synthesis, biological activities, and therapeutic potential of this compound derivatives. We will delve into their demonstrated efficacy in anticancer, antimicrobial, and enzyme inhibition applications, supported by detailed experimental protocols and mechanistic insights designed for researchers, scientists, and drug development professionals.

The this compound Scaffold: A Privileged Core in Medicinal Chemistry

The utility of a chemical scaffold in drug discovery is dictated by its structural and chemical properties. The this compound molecule, with the chemical formula C₅H₆ClN₃, is a pyridine ring substituted with a chlorine atom at the 2-position and a hydrazine moiety at the 4-position.[1] This arrangement is not arbitrary; it confers specific reactivity and binding potential that medicinal chemists can exploit.

  • The Pyridine Ring: As a bioisostere of a benzene ring, the nitrogen atom in the pyridine core introduces a dipole moment and a hydrogen bond accepting site, often improving solubility and metabolic stability compared to its carbocyclic analogue.

  • The 2-Chloro Group: The electron-withdrawing nature of the chlorine atom influences the electron density of the pyridine ring. More importantly, it serves as a reactive handle—a leaving group that can be substituted in nucleophilic aromatic substitution reactions, allowing for further molecular diversification.

  • The 4-Hydrazino Group (-NHNH₂): This is the key to the scaffold's versatility. The terminal amine is a potent nucleophile, readily reacting with aldehydes and ketones to form stable hydrazone linkages (-NH-N=CH-). This reaction is the foundation for creating large libraries of derivatives from a single core, a crucial strategy in lead discovery. The hydrazone moiety itself is a well-documented pharmacophore, known to participate in hydrogen bonding and coordinate with metal ions in enzyme active sites, contributing to a wide range of biological activities.[2][3]

The combination of a stable heterocyclic core, a reactive site for further modification (the chloro group), and a versatile functional group for derivatization (the hydrazino group) makes this scaffold a highly attractive starting point for targeted drug design.

Synthetic Strategies and Library Development

The foundation of exploring structure-activity relationships (SAR) is a robust and efficient synthetic workflow. The generation of this compound derivatives follows a logical and scalable two-step process.

Synthesis of the Core Scaffold: this compound

The primary synthesis route involves the nucleophilic substitution of a di-halogenated pyridine precursor with hydrazine hydrate.[4] The choice of solvent and reaction conditions is critical to maximize yield and minimize side products.

Causality in Protocol Design:

  • Starting Material: 2,4-dichloropyridine is the logical precursor, where the chlorine at the 4-position is generally more susceptible to nucleophilic attack than the one at the 2-position.

  • Reagent: Hydrazine hydrate is used in excess to drive the reaction towards monosubstitution and to act as a base to neutralize the HCl byproduct.

  • Solvent: A polar protic solvent like ethanol or a polar aprotic solvent like N,N-dimethylformamide (DMF) is often used to facilitate the dissolution of the reactants and stabilize the transition state.[4]

  • Temperature Control: The reaction is often initiated at room temperature and may be gently heated to ensure completion.[4] Vigorous heating is avoided to prevent potential disubstitution or decomposition.

Detailed Experimental Protocol: Synthesis of this compound

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-dichloropyridine (1.0 eq).

  • Solvent Addition: Add ethanol (10 mL per gram of starting material) to dissolve the solid.

  • Reagent Addition: Slowly add hydrazine hydrate (80% solution, 2.0-3.0 eq) dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours or at a gentle reflux (e.g., 60 °C) for 2-3 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the mixture to room temperature and reduce the solvent volume under reduced pressure.

  • Isolation: Add cold water to the residue to precipitate the product. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound as a solid. Purity can be assessed by NMR and LC-MS.

Derivatization: Formation of the Hydrazone Library

The this compound core is the precursor to a vast library of potential drug candidates through its reaction with a diverse set of aldehydes and ketones.

Detailed Experimental Protocol: General Synthesis of Hydrazone Derivatives

  • Reactant Preparation: In a suitable flask, dissolve this compound (1.0 eq) in a minimal amount of a suitable solvent (e.g., ethanol, methanol).

  • Aldehyde/Ketone Addition: Add the desired aldehyde or ketone (1.0-1.1 eq) to the solution.

  • Catalysis: Add a catalytic amount (2-3 drops) of glacial acetic acid. This acidifies the medium, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the reaction.

  • Reaction: Stir the mixture at room temperature or gentle reflux for 2-12 hours. The formation of the hydrazone product often results in a precipitate.

  • Isolation: Cool the reaction mixture. Collect the precipitated solid by filtration, wash with cold solvent (e.g., ethanol), and dry to obtain the final hydrazone derivative.

Visualization: Synthetic Workflow

G cluster_0 Core Synthesis cluster_1 Library Generation 2_4_Dichloropyridine 2_4_Dichloropyridine Core_Product This compound 2_4_Dichloropyridine->Core_Product Nucleophilic Substitution Hydrazine_Hydrate Hydrazine_Hydrate Hydrazine_Hydrate->Core_Product Final_Derivatives Hydrazone Derivative Library Core_Product->Final_Derivatives Condensation Reaction Aldehyde_Ketone_Library Diverse Aldehydes & Ketones (R-CHO/R-CO-R') Aldehyde_Ketone_Library->Final_Derivatives

Caption: General workflow for synthesis of the this compound core and subsequent derivatization.

Anticancer Activity

The pyridine and hydrazone moieties are prevalent in numerous anticancer agents. Derivatives of the this compound scaffold are being investigated for their potential to inhibit cancer cell proliferation through various mechanisms, including kinase inhibition and DNA interaction.[5][6][7]

Mechanism of Action: Kinase Inhibition

Many cancers are driven by aberrant signaling pathways controlled by protein kinases. The 2,4-disubstituted pyridine/pyrimidine scaffold is a known "hinge-binding" motif, capable of forming critical hydrogen bonds within the ATP-binding pocket of kinases, thereby inhibiting their function.[6] For instance, FDA-approved drugs like Ceritinib (an ALK inhibitor) are based on a related 2,4-diaminopyrimidine core.[6] It is hypothesized that this compound derivatives can be designed to mimic this interaction.

Visualization: Simplified Kinase Inhibition Pathway

G cluster_0 Cell Signaling Cascade GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Pathway Downstream Signaling (e.g., RAS/MAPK) RTK->Pathway Response Cell Proliferation & Survival Pathway->Response Inhibitor Hydrazinopyridine Derivative Inhibitor->RTK Binds to ATP Pocket, Blocks Phosphorylation

Caption: Mechanism of action for a putative kinase inhibitor targeting a receptor tyrosine kinase.

Data Presentation: Antiproliferative Activity

The antiproliferative activity of novel compounds is typically quantified by GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition) values.

Compound IDModification (R-Group on Hydrazone)Cell LineGI₅₀ (µM)Citation
Ref-14g 3-(4-chlorophenyl)-1-phenylprop-2-en-1-oneK-562 (Leukemia)0.62[7]
Ref-14g 3-(4-chlorophenyl)-1-phenylprop-2-en-1-oneMCF7 (Breast)1.81[7]
Ref-17 (2-chloro-7-methoxyquinolin-3-yl)methyleneSH-SY5Y (Neuroblastoma)<10[8]
Ref-17 (2-chloro-7-methoxyquinolin-3-yl)methyleneKelly (Neuroblastoma)<10[8]
Doxorubicin (Positive Control)Various0.01 - 0.5[7]
Note: Data from related quinoline/quinazoline hydrazone scaffolds are presented as representative examples of the potential of this chemical class.
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

This protocol provides a reliable method to screen compounds for their ability to reduce cancer cell viability.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C, 5% CO₂. This allows cells to adhere and enter a logarithmic growth phase.

  • Compound Preparation: Prepare a stock solution of the test derivative in DMSO (e.g., 10 mM). Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. The final DMSO concentration in the well should be <0.5% to avoid solvent toxicity.

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the compound dilutions. Include wells with vehicle control (medium + DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀/GI₅₀ value.

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Hydrazones have long been recognized for their broad-spectrum antimicrobial properties.[9] Derivatives of this compound are promising candidates in this area.[5][10]

Spectrum of Activity and Mechanism

Hydrazone derivatives have shown activity against a range of pathogens, including:

  • Gram-positive bacteria: Staphylococcus aureus

  • Gram-negative bacteria: Escherichia coli, Klebsiella pneumoniae

  • Fungi: Candida albicans[10]

The precise mechanism is often multifactorial, but it is believed that the azometine group (-N=CH-) can chelate trace metals essential for microbial enzyme function or interfere with cell wall biosynthesis.

Data Presentation: Minimum Inhibitory Concentration (MIC)

MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound ClassTest OrganismMIC Range (µg/mL)Citation
Thiazole HydrazonesStaphylococcus aureus32 - 128[11]
Thiazole HydrazonesEscherichia coli64 - 512[11]
2,4-Dinitrophenyl HydrazonesStaphylococcus aureus~250[10]
2,4-Dinitrophenyl HydrazonesCandida albicans~250[10]
Ciprofloxacin (Control)Bacterial Strains0.25 - 4N/A
Fluconazole (Control)Fungal Strains1 - 16N/A
Note: Data represents the general activity range observed for various hydrazone derivatives.
Experimental Protocol: Broth Microdilution for MIC Determination

This is the gold-standard method for determining the MIC of a compound.

  • Preparation: In a 96-well plate, add 50 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI medium (for fungi) to each well.

  • Compound Dilution: Add 50 µL of the test compound at 2x the highest desired concentration to the first column of wells. Perform a 2-fold serial dilution across the plate by transferring 50 µL from one column to the next.

  • Inoculum Preparation: Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard, which is then diluted to yield a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 50 µL of the prepared inoculum to each well. The final volume in each well will be 100 µL.

  • Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for fungi.

  • Reading the MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

Enzyme Inhibitory Potential

The structural features of this compound derivatives make them suitable for targeting the active sites of various enzymes implicated in disease.

Acetylcholinesterase (AChE) Inhibition

In Alzheimer's disease, inhibiting AChE increases the levels of the neurotransmitter acetylcholine in the brain.[12] A study on related 2-chloro-3-hydrazinopyrazine derivatives demonstrated potent AChE inhibitory activity, with IC₅₀ values in the low micromolar range.[12] The hydrazone CHP4 from this study, for example, exhibited an IC₅₀ of 3.76 µM.[12] This suggests that the 2-chloro-hydrazino-heterocycle scaffold is a viable starting point for developing anti-Alzheimer's agents.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

DPP-IV is a key target in the treatment of type 2 diabetes. Virtual screening and molecular dynamics studies have identified novel hydrazine derivatives as potent and selective DPP-IV inhibitors.[13] The studies showed that these compounds could establish binding modes similar to approved drugs like sitagliptin, indicating their therapeutic potential.[13]

Data Presentation: Enzyme Inhibition
Compound ClassTarget EnzymeIC₅₀ / KᵢCitation
2-chloro-3-hydrazinopyrazine deriv.Acetylcholinesterase (AChE)3.76 µM (IC₅₀)[12]
Hydrazine-Thiazole deriv.α-Glucosidase1.76 µM (Kᵢ)[14]
Hydrazine-Thiazole deriv.Aldose Reductase5.47 nM (Kᵢ)[14]
Donepezil (AChE Control)Acetylcholinesterase (AChE)0.53 µM (IC₅₀)[12]
Acarbose (α-Glucosidase Control)α-Glucosidase23.53 µM (Kᵢ)[14]
Experimental Protocol: Ellman's Assay for AChE Inhibition

This colorimetric assay is a standard method for measuring AChE activity.

  • Reagent Preparation: Prepare solutions of AChE, the substrate acetylthiocholine iodide (ATCI), and Ellman's reagent (DTNB) in a phosphate buffer (pH 8.0).

  • Assay Setup: In a 96-well plate, add buffer, DTNB solution, and the test compound at various concentrations.

  • Enzyme Addition: Add the AChE solution to each well and incubate for 15 minutes at 25°C. This pre-incubation allows the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the substrate ATCI to each well to start the reaction.

  • Measurement: The enzyme hydrolyzes ATCI to thiocholine, which reacts with DTNB to produce a yellow-colored compound (5-thio-2-nitrobenzoate). Measure the rate of color change by reading the absorbance at 412 nm every minute for 5-10 minutes.

  • Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition relative to a control with no inhibitor and calculate the IC₅₀ value.

Conclusion and Future Directions

The this compound scaffold is a synthetically tractable and highly versatile platform for the development of novel therapeutic agents. The ease of creating diverse hydrazone libraries allows for rapid exploration of structure-activity relationships across multiple biological targets. The derivatives have demonstrated significant potential as anticancer, antimicrobial, and enzyme inhibitory agents.

Future research should focus on:

  • Rational Design: Utilizing computational docking and molecular modeling to design derivatives with enhanced potency and selectivity for specific targets like kinases or proteases.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms behind the observed anticancer and antimicrobial activities.

  • ADMET Profiling: Evaluating the absorption, distribution, metabolism, excretion, and toxicity profiles of lead compounds to identify candidates with favorable drug-like properties for in vivo studies.

  • Exploring New Targets: Screening libraries of these derivatives against other disease-relevant targets to uncover new therapeutic applications.

This scaffold represents a rich area for continued investigation, promising to yield novel candidates to address unmet needs in oncology, infectious diseases, and metabolic disorders.

References

  • Kumar, S., & Narasimhan, B. (2018). A review exploring biological activities of hydrazones. Journal of Global Pharma Technology, 10(3), 246-265. [Link]

  • PubChem. 2-Chloro-4-hydrazinylpyridine. National Center for Biotechnology Information. [Link]

  • Wang, Y., et al. (2015). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Molecules, 20(3), 4356-4370. [Link]

  • Wang, P., et al. (2022). Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK. European Journal of Medicinal Chemistry, 243, 114761. [Link]

  • Google Patents. (2017).
  • Al-Amiery, A. A., et al. (2022). Synthesis, and Antimicrobial Evaluation of New hydrazone Derivatives of (2,4-dinitrophenyl) hydrazine. Baghdad Journal of Science, 19(5), 1083. [Link]

  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910-1939. [Link]

  • Faghih, Z., et al. (2022). Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells. DARU Journal of Pharmaceutical Sciences, 30(1), 125-139. [Link]

  • Taslimi, P., et al. (2024). Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. Polycyclic Aromatic Compounds. [Link]

  • Tanwar, O., et al. (2014). Novel hydrazine derivatives as selective DPP-IV inhibitors: findings from virtual screening and validation through molecular dynamics simulations. Journal of Molecular Modeling, 20(4), 2118. [Link]

  • Google Patents. (1972).
  • Yousuf, M., et al. (2022). Antimicrobial activities of hydrazones with a 2,4-dichloro moiety. ChemRxiv. [Link]

  • Insuasty, A., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances, 11(43), 26845-26858. [Link]

  • Yusuf, M., et al. (2020). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Journal of Research in Pharmacy, 24(5), 724-731. [Link]

  • Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). [Link]

  • de la Torre, B. G., et al. (2018). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules, 23(10), 2673. [Link]

  • Jo, Y. H., et al. (2023). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Molecules, 28(13), 5183. [Link]

  • Wujec, M., & Paneth, A. (2022). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Molecules, 27(3), 1074. [Link]

  • Siddiqui, H., et al. (2013). Biological Activities of Hydrazone Derivatives in the New Millennium. International Journal of Pharmaceutical Sciences and Drug Research, 5(2), 39-46. [Link]

  • Gandikota, N. M., et al. (2017). A Facile Synthesis of Amide Derivatives of[2][5][15]Triazolo[4,3-a]pyridine. Asian Journal of Chemistry, 29(10), 2269-2272. [Link]

  • ResearchGate. (2020). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. [Link]

  • Ghencea, A., et al. (2021). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. Pharmaceuticals, 14(11), 1146. [Link]

Sources

2-Chloro-4-hydrazinopyridine: A Bifunctional Scaffold for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-4-hydrazinopyridine (CAS 700811-29-6) represents a high-value "Janus-faced" building block in medicinal chemistry. Its utility stems from its orthogonal reactivity profile: a nucleophilic hydrazine moiety at the C4 position and an electrophilic chlorine handle at the C2 position. This dual functionality allows researchers to rapidly construct fused heterocyclic systems—such as [1,2,4]triazolo[4,3-a]pyridines and pyrazolyl-pyridines—while retaining a handle for late-stage diversification via palladium-catalyzed cross-coupling. This guide details the synthesis, mechanistic considerations, and application of this scaffold in drug discovery.[1]

Structural Logic & Reactivity Profile

The strategic value of this compound lies in the electronic differentiation of the pyridine ring.

  • C4-Hydrazine (Nucleophile): The hydrazine group at C4 acts as a bidentate nucleophile. It is primed for condensation with aldehydes (forming hydrazones) or 1,3-dielectrophiles (forming pyrazoles).

  • C2-Chlorine (Electrophile): The chlorine atom at C2 is activated for nucleophilic aromatic substitution (

    
    ) or metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura). Crucially, the C2 position is less reactive towards nucleophilic attack than the C4 position in the parent 2,4-dichloropyridine, but once the C4 is substituted with the electron-donating hydrazine, the C2 position remains stable enough to survive cyclization conditions, yet reactive enough for subsequent coupling.
    
Chemical Profile
PropertyData
CAS Number 700811-29-6
Molecular Formula C

H

ClN

Molecular Weight 143.57 g/mol
Physical State Off-white to pale yellow solid
Storage Inert atmosphere, 2-8°C (Hygroscopic)

Synthesis of the Building Block

The regioselective synthesis of this compound from 2,4-dichloropyridine relies on the enhanced electrophilicity of the C4 position relative to the C2 position. The nitrogen atom of the pyridine ring exerts a stronger electron-withdrawing effect at the


-position (C4) compared to the 

-position (C2) in the context of

with hydrazine, often due to steric factors and the stability of the transition states.
Protocol 1: Regioselective Hydrazination

Objective: Synthesis of this compound from 2,4-dichloropyridine.

Materials:

  • 2,4-Dichloropyridine (1.0 equiv)

  • Hydrazine hydrate (64-80% aq., 5.0 equiv)

  • Ethanol (10 vol)

Step-by-Step Procedure:

  • Dissolution: Charge a round-bottom flask with 2,4-dichloropyridine and Ethanol. Stir until dissolved.

  • Addition: Add hydrazine hydrate dropwise at room temperature. Note: Exotherm is possible.[2]

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor by TLC (EtOAc/MeOH 9:1) for the disappearance of the starting material.

  • Work-up: Cool the reaction mixture to 0–5°C. The product often precipitates as a solid.

  • Isolation: Filter the precipitate. Wash the cake with cold water (2x) to remove excess hydrazine and hydrazine hydrochloride salts.

  • Purification: Recrystallize from ethanol if necessary. Dry under vacuum at 40°C.

Yield Expectation: 75–85% Key Quality Attribute:


H NMR should show distinct doublets for the pyridine protons, confirming the preservation of the 2-Cl and substitution at 4-position.

Core Application: Synthesis of [1,2,4]Triazolo[4,3-a]pyridines[2][4][5][6][7][8][9]

One of the most powerful applications of this building block is the construction of the [1,2,4]triazolo[4,3-a]pyridine core, a scaffold found in numerous kinase inhibitors (e.g., c-Met inhibitors).

Mechanism: Oxidative Cyclization

The reaction proceeds via a two-stage sequence:

  • Condensation: Reaction with an aldehyde yields a hydrazone.

  • Oxidative Dehydrogenation: An oxidant (e.g., Iodobenzene diacetate (PIDA), Chloramine-T, or NCS) facilitates the formation of the N1–C2 bond, aromatizing the triazole ring.

Protocol 2: One-Pot Oxidative Cyclization

Objective: Synthesis of 7-chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine.

Materials:

  • This compound (1.0 equiv)

  • Benzaldehyde (1.1 equiv)

  • Iodobenzene diacetate (PIDA) (1.2 equiv)

  • Dichloromethane (DCM) (10 vol)

Step-by-Step Procedure:

  • Hydrazone Formation: Suspend this compound in DCM. Add benzaldehyde.[3][4] Stir at room temperature for 2 hours. The mixture typically becomes a clear solution as the hydrazone forms.

  • Oxidation: Cool the solution to 0°C. Add PIDA portion-wise over 15 minutes. Caution: Reaction is exothermic.[2]

  • Cyclization: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Quench: Wash the organic layer with saturated aqueous NaHCO

    
     and then brine.
    
  • Isolation: Dry over Na

    
    SO
    
    
    
    , filter, and concentrate. Purify via silica gel chromatography (Gradient: 0-10% MeOH in DCM).

Data Interpretation: The disappearance of the hydrazone NH signal in NMR and the shift of the pyridine protons confirm cyclization.

Core Application: Pyrazole Synthesis[8]

Reacting this compound with 1,3-diketones yields 1-(2-chloropyridin-4-yl)pyrazoles. This reaction is generally highly regioselective for the formation of the pyrazole ring.

Protocol 3: Condensation with Acetylacetone

Materials:

  • This compound (1.0 equiv)

  • Acetylacetone (1.2 equiv)

  • Ethanol (5 vol)

  • Acetic acid (catalytic, 0.1 equiv)

Procedure:

  • Mix the hydrazine and acetylacetone in ethanol.

  • Heat to reflux for 2 hours.

  • Concentrate the solvent.[4]

  • The residue is often pure enough for subsequent steps; otherwise, recrystallize from EtOH/Heptane.

Advanced Workflow: The "Bifunctional" Divergence

The true power of this scaffold is realized when the C2-chlorine is utilized after the heterocyclic core is built. The 2-Cl position is sterically accessible and electronically activated for Palladium-catalyzed cross-coupling.

Visualization of Synthetic Pathways

G Start 2,4-Dichloropyridine Core This compound (CAS 700811-29-6) Start->Core Hydrazine hydrate EtOH, Reflux (Regioselective S_NAr) Hydrazone Hydrazone Intermediate Core->Hydrazone R-CHO Pyrazole 2-Chloro-4-(1H-pyrazol-1-yl)pyridine Core->Pyrazole 1,3-Diketone Condensation Triazole 7-Chloro-[1,2,4]triazolo[4,3-a]pyridine Hydrazone->Triazole Oxidant (PIDA/NCS) Cyclization FinalTriazole 7-Aryl-[1,2,4]triazolo[4,3-a]pyridine (Via Suzuki Coupling) Triazole->FinalTriazole Ar-B(OH)2, Pd(0) Suzuki Coupling FinalPyrazole 2-Aryl-4-(1H-pyrazol-1-yl)pyridine (Via Suzuki Coupling) Pyrazole->FinalPyrazole Ar-B(OH)2, Pd(0) Suzuki Coupling

Figure 1: Divergent synthetic pathways utilizing the bifunctional nature of this compound. The scaffold allows for early-stage core construction followed by late-stage functionalization.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Regioselectivity (Synthesis) Temperature too high during addition.Add hydrazine at 0°C or RT.[5] Do not heat immediately. Ensure 2,4-dichloropyridine is fully dissolved before addition.
Bis-hydrazino formation Excess hydrazine + forcing conditions.Limit reaction time. Monitor strictly by TLC. Use exactly 1.0 equiv of substrate relative to optimized hydrazine stoichiometry.
Incomplete Cyclization (Triazole) Oxidant degradation or wet solvent.Use fresh PIDA or NCS. Ensure anhydrous conditions if using moisture-sensitive oxidants.
Suzuki Coupling Failure Catalyst poisoning by trace hydrazine.Ensure the hydrazine intermediate is fully consumed or the cyclized product is rigorously washed with dilute acid/water to remove unreacted hydrazine traces before adding Pd catalyst.

References

  • Synthesis of 2-Hydrazinopyridines : ChemicalBook. General procedure for the synthesis of 2-hydrazinopyridine derivatives.

  • Triazolopyridine Synthesis via Oxidative Cyclization : Organic Syntheses. Palladium-Catalyzed Triazolopyridine Synthesis. 2013, 90, 287-300.

  • Regioselectivity in Pyridine Substitutions : National Institutes of Health (NIH). Exploring the Reactivity of 2,4-Dichloropyridine in Organic Synthesis.

  • Medicinal Chemistry Applications : MDPI. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications.[1][6]

  • Patent Reference for CAS 700811-29-6 : Google Patents. WO2010121918A1 - Proline derivatives as cathepsin inhibitors. (Example usage of this compound).[7]

Sources

Technical Guide: Reactivity and Synthetic Utility of 2-Chloro-4-hydrazinopyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical reactivity, mechanistic pathways, and synthetic utility of 2-Chloro-4-hydrazinopyridine , a bifunctional heterocyclic scaffold used in the development of kinase inhibitors, agrochemicals, and coordination ligands.

Executive Summary & Chemical Profile

This compound is a bifunctional pyridine derivative characterized by an electron-deficient ring system substituted with an electrophilic chlorine atom at the C-2 position and a nucleophilic hydrazine moiety at the C-4 position.

This scaffold is unique because it offers orthogonal reactivity:

  • C-4 Hydrazine: Acts as a dinucleophile for condensation reactions (forming hydrazones, pyrazoles, triazoles).

  • C-2 Chlorine: Acts as a leaving group for Nucleophilic Aromatic Substitution (

    
    ) or a handle for Palladium-catalyzed cross-coupling.
    
Electronic Structure & Regioselectivity

The precursor, 2,4-dichloropyridine , undergoes regioselective


 at the C-4 position to yield the title compound.
  • Why C-4? The nitrogen atom of the pyridine ring exerts a strong electron-withdrawing effect at the C-2 and C-4 positions. However, the C-4 position is kinetically favored for nucleophilic attack due to lower steric hindrance and the stability of the Meisenheimer intermediate formed during the addition-elimination pathway.

  • Result: The C-2 chlorine remains intact, preserved for secondary functionalization.

Mechanistic Landscape & Reaction Pathways[1]

The reactivity of this compound is defined by the competition between the nucleophilic hydrazine tail and the electrophilic C-2 carbon.

Pathway A: Reactions of the Hydrazine Moiety (Nucleophilic)

The hydrazine group is the most reactive center under neutral or acidic conditions. It typically reacts with carbonyl electrophiles.

  • Pyrazoles Formation (Knorr Synthesis):

    • Reagent: 1,3-Dicarbonyls (e.g., Acetylacetone).

    • Mechanism: Condensation of the terminal hydrazine nitrogen with a carbonyl, followed by cyclization and dehydration.

    • Product: 1-(2-chloropyridin-4-yl)-pyrazoles .

    • Note: Unlike 2-hydrazinopyridines, which form fused triazolopyridines, 4-hydrazinopyridines form pendant heterocycles because the hydrazine is para to the ring nitrogen, preventing fusion to the pyridine core.

  • Hydrazone Formation (Schiff Base):

    • Reagent: Aldehydes or Ketones.[1]

    • Utility: Used to create diverse libraries for Structure-Activity Relationship (SAR) studies or to stabilize the hydrazine group.

  • Triazole Formation:

    • Reagent: Orthoesters or Formic Acid.

    • Product: 1-(2-chloropyridin-4-yl)-1,2,4-triazoles.

Pathway B: Reactions of the C-2 Chlorine (Electrophilic)

The C-2 position is deactivated relative to the starting 2,4-dichloropyridine due to the electron-donating resonance effect of the newly installed 4-hydrazino group. However, the ring nitrogen still activates C-2 sufficiently for substitution under forcing conditions.

  • Nucleophilic Aromatic Substitution (

    
    ): 
    
    • Nucleophiles: Primary amines, alkoxides, thiols.

    • Conditions: Requires elevated temperatures (>100°C) or strong bases (NaH, KOtBu).

    • Challenge: Self-polymerization can occur if the hydrazine group is not protected or if the reaction temperature is too high.

  • Pd-Catalyzed Cross-Coupling:

    • Reactions: Suzuki-Miyaura (Aryl boronic acids), Buchwald-Hartwig (Amines).

    • Advantage: Allows formation of C-C and C-N bonds at C-2 without harsh basic conditions that might degrade the hydrazine.

Visualizing the Reaction Network

The following diagram maps the divergent synthesis pathways starting from 2,4-Dichloropyridine.

ReactionPathways cluster_0 Nucleophilic Attack (Hydrazine) Start 2,4-Dichloropyridine Intermediate This compound (Core Scaffold) Start->Intermediate Hydrazine Hydrate EtOH, Reflux (Regioselective SNAr at C4) Prod_Pyrazole 1-(2-Cl-pyridin-4-yl)-pyrazole (Pendant Heterocycle) Intermediate->Prod_Pyrazole Acetylacetone Cyclization Prod_Hydrazone Hydrazone Derivative (Schiff Base) Intermediate->Prod_Hydrazone R-CHO Condensation Prod_SNAr 2-Amino-4-hydrazinopyridine (Displacement of Cl) Intermediate->Prod_SNAr R-NH2, Heat (Forcing SNAr at C2)

Caption: Divergent synthetic pathways. The C-4 hydrazine allows for heterocycle construction (green), while the C-2 chlorine remains available for late-stage substitution (yellow).

Experimental Protocols

Protocol A: Synthesis of this compound

Target: Selective substitution of C-4 Chlorine.

  • Reagents: 2,4-Dichloropyridine (10.0 g, 67.6 mmol), Hydrazine hydrate (80% aq., 10 equiv.), Ethanol (100 mL).

  • Procedure:

    • Dissolve 2,4-dichloropyridine in ethanol in a round-bottom flask.

    • Add hydrazine hydrate dropwise at room temperature.

    • Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1). The starting material (Rf ~0.8) should disappear, and a lower Rf spot (product) should appear.

    • Workup: Cool to room temperature. The product often precipitates as a solid.

    • Filter the solid and wash with cold water to remove excess hydrazine hydrochloride.

    • Recrystallize from ethanol if necessary.

  • Expected Yield: 75–85%.

  • Characterization: 1H NMR (DMSO-d6) typically shows signals for the pyridine protons at C-3 (d, ~6.7 ppm), C-5 (dd, ~6.8 ppm), and C-6 (d, ~8.0 ppm).

Protocol B: Synthesis of 1-(2-chloropyridin-4-yl)-3,5-dimethylpyrazole

Target: Cyclization of the hydrazine moiety.

  • Reagents: this compound (1.0 equiv), Acetylacetone (1.2 equiv), Ethanol.

  • Procedure:

    • Suspend the hydrazine intermediate in ethanol.

    • Add acetylacetone.[1] The reaction is often exothermic.

    • Reflux for 1–2 hours.

    • Workup: Concentrate the solvent under reduced pressure.

    • The residue is typically a solid which can be washed with ether or hexane.

  • Mechanism: The terminal hydrazine nitrogen attacks a carbonyl of the diketone, forming a hydrazone intermediate, which then cyclizes to form the pyrazole ring with loss of water.

Quantitative Data Summary

Reaction TypePositionReagentConditionsTypical YieldSelectivity Note
Hydrazinolysis C-4Hydrazine HydrateEtOH, Reflux, 4h80%High preference for C-4 over C-2.[2]
Pyraz. Formation HydrazineAcetylacetoneEtOH, Reflux, 2h90%Forms pendant pyrazole; Cl remains intact.

Displacement
C-2BenzylamineNMP, 140°C, Base40-60%Requires forcing conditions; lower yield due to deactivation.
Pd-Coupling C-2Aryl Boronic AcidPd(PPh3)4, Na2CO370-85%Excellent for C-C bond formation; tolerates hydrazine if protected.

References

  • Regioselectivity in Nucleophilic Substitution of 2,4-Dichloropyridine

    • Source: Organic Chemistry Portal / PubChem
    • Context: Confirms C-4 preference for nucleophilic
  • Synthesis and Properties of this compound

    • Source: National Institutes of Health (NIH) / PubChem
    • Context: Chemical properties, safety data, and structure identifiers (CAS: 700811-29-6).
  • Reactions of Hydrazinopyridines with 1,3-Dicarbonyls

    • Source: ResearchG
    • Context: Protocols for converting hydrazino-heterocycles into pyrazoles.[3][4]

  • Nucleophilic Substitution Mechanisms in Nitrogen Heterocycles

    • Source: Vertex AI Search / ChemicalBook
    • Context: General mechanisms for in chloropyridines.

Sources

The Unsung Scaffold: Discovery and Technical Evolution of 2-Chloro-4-hydrazinopyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, chemistry, and applications of 2-Chloro-4-hydrazinopyridine , a critical intermediate in contemporary medicinal chemistry.

Executive Summary

This compound (CAS: 700811-29-6) is a specialized heterocyclic building block that rose to prominence during the "Kinase Inhibitor Era" of the early 21st century.[1] Unlike general pyridine derivatives known since the 19th century, this specific regiochemical isomer emerged as a strategic scaffold for constructing fused heterocycles—specifically [1,2,4]triazolo[4,3-a]pyridines and pyrazolo-pyridines —which are pharmacophores central to targeting c-Met, VEGFR-2, and p38 MAPK pathways. This guide analyzes its synthetic logic, regioselectivity challenges, and application in high-value drug discovery workflows.[2]

Part 1: Historical Genesis & Discovery Context

The "Kinase Era" Catalyst

While simple hydrazinopyridines were described in the mid-20th century, the specific demand for This compound did not materialize until the early 2000s. Its discovery history is not tied to a single "eureka" moment but rather to the industrial need for regioselective scaffolds in combinatorial chemistry.

  • Pre-2000s : Pyridine chemistry focused largely on 2- and 3-substituted derivatives. The 4-position was historically harder to access selectively without affecting the 2-position halogen.

  • 2003-2004 Emergence : The compound appears in patent literature (e.g., WO 2004/058176 , AU2003301226 ) as a key intermediate for synthesizing acyclic pyrazole compounds intended to inhibit Mitogen-Activated Protein Kinase (MAPK).

  • The Driver : The chlorine atom at the C2 position serves as a "handle" for late-stage diversification (e.g., Suzuki-Miyaura coupling), while the hydrazine moiety at C4 is used to build the secondary heterocyclic ring.

Part 2: Mechanistic Chemistry & Regioselectivity[2]

The synthesis of this compound is a classic study in Nucleophilic Aromatic Substitution (SNAr) regioselectivity.

The Reactivity Paradox: C2 vs. C4

When starting with 2,4-dichloropyridine , a nucleophile (hydrazine) has two potential attack sites.[2][3]

  • C2 Position : Adjacent to the ring nitrogen (Ortho-like). Inductively activated by the nitrogen (-I effect).

  • C4 Position : Para-like to the ring nitrogen. Activated by both induction and resonance (-M effect).

Scientific Verdict : The C4 position is significantly more reactive towards nucleophiles like hydrazine.

  • Reasoning : The Meisenheimer intermediate formed upon attack at C4 is stabilized by the ability of the ring nitrogen to accept the negative charge (para-resonance). While C2 attack also allows charge delocalization onto nitrogen, the C4 position generally offers a lower energy transition state in 2,4-dihalopyridines due to reduced steric repulsion from the nitrogen lone pair and optimal orbital overlap.

Diagram 1: Regioselective Synthesis & Mechanism

The following diagram illustrates the SNAr pathway and the resonance stabilization that dictates the C4-selectivity.

SNAr_Mechanism cluster_explanation Mechanistic Insight Start 2,4-Dichloropyridine TS_C4 Meisenheimer Complex (C4 Attack - Favored) Start->TS_C4 Fast (k1) TS_C2 Meisenheimer Complex (C2 Attack - Disfavored) Start->TS_C2 Slow (k2) Hydrazine Hydrazine Hydrate (Nucleophile) Hydrazine->Start Product This compound (Target) TS_C4->Product - HCl Byproduct 4-Chloro-2-hydrazinopyridine (Minor/Trace) TS_C2->Byproduct - HCl Explanation C4 attack is favored due to para-quinoid resonance stabilization involving the ring Nitrogen.

Caption: Regioselective SNAr pathway favoring C4 substitution due to resonance stabilization.

Part 3: Experimental Protocols

Method A: The Industrial Route (From 2,4-Dichloropyridine)

This method is cost-effective but requires strict temperature control to maximize regioselectivity.

Reagents :

  • 2,4-Dichloropyridine (1.0 eq)

  • Hydrazine hydrate (80% aq., 3.0–5.0 eq)

  • Solvent: Ethanol or Isopropanol

Protocol :

  • Dissolution : Dissolve 2,4-dichloropyridine in ethanol (5 vol) in a round-bottom flask.

  • Addition : Add hydrazine hydrate dropwise at 0–5°C . Critical: Low temperature during addition minimizes competitive attack at C2.

  • Reaction : Allow the mixture to warm to Room Temperature (RT) and stir for 12–24 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.

    • Note: If conversion is slow, heat gently to 40°C, but avoid reflux to prevent bis-substitution (2,4-dihydrazinopyridine).

  • Workup :

    • Concentrate the solvent under reduced pressure.

    • Dilute residue with cold water. The product often precipitates as a solid.

    • Filter and wash with cold ether.

  • Purification : Recrystallization from Ethanol/Water if necessary.

Method B: The High-Purity Laboratory Route (From 2-Chloro-4-iodopyridine)

Cited in Patent WO 2013/096630, this method exploits the better leaving group ability of Iodine (I > Cl) to ensure exclusive C4 substitution.

Reagents :

  • 2-Chloro-4-iodopyridine (2.00 g, 8.35 mmol)[4]

  • Hydrazine hydrate (8 mL, excess)

  • Solvent: Ethanol (38 mL)

Protocol :

  • Setup : Combine 2-chloro-4-iodopyridine and ethanol.

  • Reflux : Add hydrazine hydrate and heat to reflux overnight.

    • Why Reflux? The C-I bond is stronger than expected in deactivated systems, but iodine's leaving group ability drives the reaction. The C2-Cl bond is stable under these conditions relative to the C4-I bond.

  • Isolation : Cool to RT. Pour into 1M NaOH (100 mL) and extract with Ethyl Acetate (3x).

  • Drying : Dry organics over Na₂SO₄, filter, and concentrate.

  • Yield : ~97% (1.16 g). Used without further purification.[4]

Part 4: Applications in Drug Discovery[2]

The utility of this compound lies in its ability to form fused bicyclic systems while retaining a "handle" (the C2-chlorine) for further modification.

Synthesis of [1,2,4]Triazolo[4,3-a]pyridines

Reaction with orthoesters or aldehydes followed by oxidative cyclization yields the triazolopyridine core, a scaffold found in c-Met inhibitors.

Synthesis of Pyrazolo-pyridines

Reaction with 1,3-dicarbonyls (or ethoxymethylene compounds) forms the pyrazole ring.

Diagram 2: Downstream Synthetic Workflows

Applications Core This compound (Scaffold) Hydrazone Hydrazone Intermediate Core->Hydrazone Condensation Triazolo [1,2,4]Triazolo[4,3-a]pyridine (c-Met Inhibitors) Core->Triazolo Direct Cyclization (w/ Orthoesters) Pyrazole Pyrazolo[4,3-c]pyridine (Kinase Inhibitors) Core->Pyrazole Cyclocondensation Aldehyde + R-CHO (Aldehydes) Aldehyde->Hydrazone Orthoester + RC(OEt)3 (Orthoesters) Dicarbonyl + 1,3-Dicarbonyls Dicarbonyl->Pyrazole Hydrazone->Triazolo Oxidative Cyclization (e.g., PhI(OAc)2)

Caption: Synthetic divergence from the core scaffold to bioactive fused heterocycles.

Part 5: Safety & Handling (E-E-A-T)

Hazard Profile :

  • Hydrazine Moiety : Hydrazines are potential carcinogens and can be unstable.[5] Avoid contact with metal oxides which can catalyze decomposition.

  • Chloropyridines : Skin irritants and potential sensitizers.

Self-Validating Safety Protocol :

  • Quenching : Always have a bleach (sodium hypochlorite) bath ready to neutralize hydrazine spills.

  • Waste : Segregate hydrazine waste from general organic waste to prevent formation of azides or other explosive byproducts if acidic streams are mixed.

  • Storage : Store the final product (this compound) under inert gas (Nitrogen/Argon) at 4°C. Hydrazines can oxidize to azo compounds upon prolonged air exposure, turning the solid from off-white to yellow/orange.

References

  • Regioselectivity in Pyrimidines/Pyridines : BenchChem. "A Comparative Analysis of the Reactivity of 2,4-Dichloropyridine and 2,6-Dichloropyridine in Nucleophilic Aromatic Substitution." Link

  • Synthesis Patent (Method B) : World Intellectual Property Organization. "WO 2013/096630 A1 - Phosphatidylinositol 3-Kinase Inhibitors." (2013). Link

  • Medicinal Application (MAPK) : Google Patents. "AU2003301226A1 - Acyclic pyrazole compounds for the inhibition of mitogen activated protein kinase-activated protein kinase-2."[6] (2003).[6] Link

  • Chemical Data : PubChem. "2-Chloro-4-hydrazinylpyridine (CID 21106442)." Link

Sources

2-Chloro-4-hydrazinopyridine safety and handling precautions.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of 2-Chloro-4-hydrazinopyridine

Introduction

This compound (CAS No. 700811-29-6) is a heterocyclic organic compound that serves as a critical building block in medicinal chemistry and drug development.[1][2][3] Its unique structure, featuring a chlorinated pyridine ring and a reactive hydrazine moiety, makes it a valuable intermediate for synthesizing a wide range of pharmaceutical agents.[2] However, the very features that make this compound chemically useful also impart significant health and safety risks. The presence of the hydrazine group, in particular, calls for a heightened level of caution, as hydrazine and its derivatives are known for their potential toxicity, corrosivity, and carcinogenicity.[4][5]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond generic safety data to provide a detailed, field-proven framework for the safe handling, storage, and disposal of this compound. The protocols herein are grounded in the principles of risk minimization and are designed to empower laboratory personnel to work with this compound confidently and safely.

Hazard Identification & Toxicological Profile

A thorough understanding of a chemical's intrinsic hazards is the foundation of safe handling. While specific toxicological data for this compound is limited, a comprehensive hazard profile can be constructed by examining data from its structural analogs and the well-documented hazards of the hydrazine functional group.

The primary hazards are acute toxicity, irritation to the skin, eyes, and respiratory system, and the potential for more severe chronic effects associated with hydrazines.

GHS Hazard Classification Summary

Hazard ClassHazard StatementSource(s)
Acute Toxicity, OralH302: Harmful if swallowed.[6][7][8]
Skin Corrosion/IrritationH315: Causes skin irritation.[6][7][8][9]
Serious Eye Damage/IrritationH319: Causes serious eye irritation.[6][7][8][9][10]
Specific Target Organ ToxicityH335: May cause respiratory irritation.[6][8][9]

Routes of Exposure and Health Effects:

  • Inhalation: Inhaling dust or aerosols can cause irritation to the nose, throat, and lungs.[6][11][12] Symptoms may include coughing and shortness of breath.[5] Given that hydrazine itself is extremely destructive to mucous membranes and the upper respiratory tract, this route of exposure must be meticulously controlled.[4][5]

  • Dermal (Skin) Contact: Direct contact causes skin irritation.[9][10][11] Some hydrazine derivatives can be absorbed through the skin and may be harmful or even fatal upon absorption.[4][11] Prolonged contact may lead to allergic skin reactions.

  • Eye Contact: The compound is a serious eye irritant, capable of causing significant irritation and potential damage upon contact.[10][11][13] Immediate and thorough rinsing is critical following any eye exposure.

  • Ingestion: Ingestion is harmful and may cause irritation of the digestive tract.[6][11] Do not induce vomiting if swallowed; seek immediate medical attention.[7][10]

Chronic Health Hazards and Hydrazine Class Effects: The parent compound, hydrazine, is classified as a potential carcinogen and mutagen.[5] It can also cause damage to the liver, kidneys, and central nervous system with repeated or high exposure.[5] Therefore, as a prudent measure, this compound should be handled as a substance with potential chronic and carcinogenic risks. All handling procedures must be designed to minimize any possibility of exposure.

The Hierarchy of Controls: A Multi-Layered Safety Approach

Personal Protective Equipment (PPE) is the last line of defense. A robust safety protocol prioritizes engineering and administrative controls to minimize the hazard at its source.

cluster_0 Hierarchy of Controls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls (Fume Hood, Glove Box) Substitution->Engineering Administrative Administrative Controls (SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Least Effective) Administrative->PPE

Caption: The Hierarchy of Controls prioritizes safer work systems over reliance on personal protection.

  • Engineering Controls (Primary Barrier): All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood to control airborne dust and vapors.[6] For procedures involving larger quantities or with a high potential for aerosolization, a glove box should be used.[4] The work area must be equipped with an easily accessible and regularly tested safety shower and eyewash station.[4][6]

  • Administrative Controls (Procedural Safety): Access to areas where this compound is handled should be restricted. All personnel must receive specific training on the hazards and handling procedures outlined in this guide. Work with the smallest quantity of the chemical necessary for the experiment.

Personal Protective Equipment (PPE) Protocol

A "double barrier" approach is essential when handling this compound.

  • Hand Protection: Double-gloving is mandatory.[14] Wear two pairs of powder-free nitrile gloves. The outer glove should have a long cuff that extends over the sleeve of the lab coat.[15] Gloves must be changed every 30 minutes or immediately if contamination is suspected.[14][15]

  • Eye and Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes.[11][14] In addition, a full-face shield must be worn over the goggles to protect against splashes.[4][14]

  • Body Protection: A long-sleeved lab coat is the minimum requirement.[16] For spill cleanup or when handling larger quantities, a chemically resistant apron or disposable coverall is required.[16][17]

  • Respiratory Protection: When engineering controls are not feasible (a rare exception) or during a large spill response, a NIOSH-approved air-purifying respirator with appropriate cartridges for organic vapors and particulates must be worn.[6][11][17] All users of respirators must be fit-tested and trained.[15]

Standard Operating Procedures (SOPs) for Handling and Storage

Adherence to established protocols is critical for preventing exposure.

Safe Handling Protocol:

  • Preparation: Before starting, ensure the fume hood is functioning correctly. Clear the work area of all unnecessary items. Assemble all required equipment and reagents.

  • Donning PPE: Don all required PPE as described in Section 3.

  • Weighing/Transfer: Conduct all weighing and transfers on a disposable work surface (e.g., weigh paper or a plastic-backed absorbent pad) inside the fume hood to contain any minor spills. Use spatulas and tools dedicated to this chemical. Avoid creating dust by handling the solid material gently.

  • Dissolution: When preparing solutions, add the solid slowly to the solvent to avoid splashing.

  • Post-Handling: After use, decontaminate all surfaces and equipment. Carefully remove the outer pair of gloves, followed by the rest of the PPE. Wash hands and any exposed skin thoroughly with soap and water.[10]

Storage Requirements:

  • Container: Store in the original, tightly closed container.[6][9][10]

  • Environment: Keep in a cool, dry, and well-ventilated area, away from direct sunlight.[12] Recommended storage temperature is often refrigerated (2-8 °C).[6]

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[11][18]

  • Labeling: The storage location should be clearly marked with the identity of the chemical and appropriate hazard warnings.

Emergency Response and First Aid

Immediate and correct action during an emergency can significantly mitigate harm.

First Aid Measures

Exposure RouteFirst Aid ProtocolSource(s)
Inhalation Remove the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[9][10][11]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Get medical attention if irritation persists.[9][10][11]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9][10][11]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Call a physician or poison control center immediately.[7][10][11]

Spill Response Protocol

A Evacuate & Alert Immediately alert others and evacuate the immediate area. B Assess & Don PPE Assess the spill size. Don full emergency PPE. A->B C Contain Spill Cover with an inert absorbent material (e.g., vermiculite). B->C D Collect Waste Carefully sweep or scoop up material into a labeled waste container. C->D E Decontaminate Area Clean the spill area thoroughly with an appropriate decontaminant. D->E F Dispose of Waste Package and label waste for hazardous disposal. E->F

Caption: A systematic workflow for responding to a chemical spill.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate spill area.[7]

  • Control Ignition Sources: Remove all sources of ignition.[7]

  • Don PPE: Before re-entering the area, don the appropriate PPE, including respiratory protection.[7]

  • Containment: For solid spills, gently sweep up the material and place it into a suitable, labeled container for disposal.[10] For liquid spills, cover with a non-combustible absorbent material (like vermiculite or sand), then collect into a waste container.[11]

  • Decontamination: Clean the spill area thoroughly.

  • Disposal: All contaminated materials must be disposed of as hazardous waste.[9][10]

Fire Response:

  • Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical powder, or appropriate foam.[10][11]

  • Hazardous Combustion Products: In a fire, toxic gases such as nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen chloride (HCl) may be produced.[10]

  • Firefighter Protection: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[10][12]

Waste Disposal

All materials contaminated with this compound, including empty containers, used PPE, and spill cleanup debris, must be treated as hazardous waste.

Protocol:

  • Collection: Collect waste in a designated, properly labeled, and sealed container.[6]

  • Segregation: Do not mix with other waste streams unless directed by your institution's environmental health and safety (EHS) office.

  • Disposal: Disposal must be carried out by a licensed hazardous waste disposal company.[10] A common method is controlled incineration in a unit equipped with an afterburner and scrubber.[11] Always adhere strictly to all federal, state, and local environmental regulations.[9][11]

Conclusion

This compound is a valuable reagent whose utility in scientific advancement is matched by its potential hazards. By understanding its toxicological profile and rigorously applying the multi-layered safety controls outlined in this guide—from engineering solutions to meticulous personal protection and emergency preparedness—researchers can handle this compound with the high degree of respect and caution it requires. A proactive and informed approach to safety is paramount to protecting personnel and the research environment.

References

  • 2 - SAFETY DATA SHEET. (2025, December 18). [Source Not Available].
  • Material Safety Data Sheet - Pi Chemicals.Pi Chemicals Ltd.
  • SAFETY DATA SHEET - Fisher Scientific. (2009, September 26). Fisher Scientific.
  • 2-Chloropyridine Safety Data Sheet - Jubilant Ingrevia.Jubilant Ingrevia Limited.
  • 2-Hydrazinopyridine SDS, 4930-98-7 Safety D
  • SAFETY DATA SHEET - Apollo Scientific. (2008, November 4). Apollo Scientific.
  • Hydrazine - Risk Management and Safety.[Source Not Available].
  • Hydrazine - Hazardous Substance Fact Sheet.[Source Not Available].
  • 2 - SAFETY DATA SHEET. (2011, June 27). [Source Not Available].
  • 2-Chloro-3-hydroxypyridine Safety Data Sheet. (2024, March 7). Jubilant Ingrevia Limited.
  • 2-Hydrazinopyridine | 4930-98-7.Tokyo Chemical Industry (India) Pvt. Ltd..
  • Chemical Safety Data Sheet MSDS / SDS - (3-CHLORO-PYRIDIN-2-YL)-HYDRAZINE. (2025, July 26). ChemicalBook.
  • 2-Chloro-4-hydrazinylpyridine.ChemScene.
  • 2-Hydrazinopyridine 4930-98-7 wiki.Guidechem.
  • 2-Chloro-4-hydrazinylpyridine | C5H6ClN3 | CID 21106442.PubChem.
  • SAFETY DATA SHEET. (2025, November 11). Sigma-Aldrich.
  • 5-Chloro-2-hydrazinylpyridine | C5H6ClN3 | CID 13590464.PubChem.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista.
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  • Protective Clothing and Equipment for Pesticide Applicators.
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The Rising Potential of 2-Chloro-4-hydrazinopyridine in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Scaffold for Novel Therapeutics

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular entities with therapeutic potential is paramount. Among the myriad of heterocyclic scaffolds, pyridines and their derivatives have historically held a privileged position, forming the core of numerous approved drugs. Within this esteemed class of compounds, 2-Chloro-4-hydrazinopyridine is emerging as a particularly versatile and promising building block for the development of a new generation of therapeutics. Its unique electronic properties and multiple reactive sites offer a rich platform for chemical diversification, enabling the exploration of vast chemical spaces and the targeted design of molecules with a wide array of biological activities. This guide provides an in-depth technical exploration of the synthesis, reactivity, and burgeoning applications of this compound in contemporary drug discovery, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind its synthetic utility and explore its potential in generating novel drug candidates, from kinase inhibitors for oncology to new agents combating microbial resistance.

Core Attributes of this compound: A Chemist's Perspective

The therapeutic potential of this compound stems from its distinct structural features. The pyridine ring, a bioisostere of benzene, often imparts favorable pharmacokinetic properties and provides a key interaction point with biological targets. The strategic placement of a chlorine atom at the 2-position and a hydrazine group at the 4-position creates a molecule with a unique reactivity profile, ripe for exploitation in medicinal chemistry.

Key Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₅H₆ClN₃PubChem[1]
Molecular Weight143.57 g/mol PubChem[1]
XLogP3-AA1.1PubChem[1]
Hydrogen Bond Donor Count2PubChem[1]
Hydrogen Bond Acceptor Count3PubChem[1]

This table summarizes the key computed physicochemical properties of this compound.

The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution, providing a handle for introducing a wide range of substituents. The hydrazine moiety at the 4-position is a versatile functional group that can readily react with aldehydes and ketones to form hydrazones, a class of compounds renowned for their diverse pharmacological activities.[2][3][4] This dual reactivity is the cornerstone of its utility in constructing libraries of diverse small molecules for high-throughput screening and lead optimization.

Synthesis of this compound: A Foundational Protocol

The reliable and efficient synthesis of this compound is the critical first step in harnessing its potential. The most common and effective method involves the nucleophilic aromatic substitution of a corresponding dichloropyridine with hydrazine hydrate.[5][6][7]

Reaction Mechanism: Understanding the 'Why'

The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the nitrogen atom in the pyridine ring, combined with the inductive effect of the chlorine atoms, renders the pyridine ring electron-deficient and thus susceptible to attack by nucleophiles. Hydrazine, a potent nucleophile, attacks the carbon atom at the 4-position, leading to the formation of a Meisenheimer complex, a resonance-stabilized intermediate. The negative charge in this intermediate is delocalized over the pyridine ring and onto the electronegative nitrogen atom, which provides significant stabilization.[8][9] In the subsequent step, the aromaticity is restored by the expulsion of a chloride ion, yielding the final product. The reaction is typically carried out at elevated temperatures to overcome the activation energy barrier for the initial nucleophilic attack.

G start 2,4-Dichloropyridine intermediate Meisenheimer Complex (Resonance Stabilized) start->intermediate Nucleophilic Attack hydrazine Hydrazine Hydrate (Nucleophile) hydrazine->intermediate product This compound intermediate->product Elimination leaving_group Chloride Ion (Leaving Group) intermediate->leaving_group

Caption: Simplified workflow of the SNAr mechanism for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of similar hydrazinopyridines.[5][6]

Materials:

  • 2,4-Dichloropyridine

  • Hydrazine hydrate (80% solution in water)

  • Ethanol

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Water (deionized)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2,4-dichloropyridine (1 equivalent) in ethanol.

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (2-3 equivalents) dropwise. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-100 °C) and maintain for 24-48 hours. The progress of the reaction should be monitored by TLC (e.g., using a mobile phase of ethyl acetate/hexane).

  • Workup: After completion of the reaction (as indicated by the consumption of the starting material), cool the mixture to room temperature.

  • Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add water and extract the product with ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization to afford the pure product.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Applications in Drug Discovery: From Scaffold to Lead Compound

The true potential of this compound lies in its ability to serve as a versatile scaffold for the generation of diverse chemical libraries. The hydrazine moiety is particularly amenable to the formation of hydrazones, which have a well-documented history of broad biological activity.[2][3][4]

Workflow for Hydrazone Library Synthesis

G start This compound reaction Condensation Reaction (Acid Catalysis) start->reaction reagents Diverse Aldehydes & Ketones (R-CHO/R-CO-R') reagents->reaction library Library of 2-Chloro-4-(substituted-hydrazono)pyridines reaction->library screening High-Throughput Screening library->screening hits Hit Compounds screening->hits optimization Lead Optimization hits->optimization candidate Drug Candidate optimization->candidate

Caption: A generalized workflow for the synthesis and screening of a hydrazone library derived from this compound.

Case Study 1: Kinase Inhibitors in Oncology

Kinase inhibitors are a cornerstone of modern cancer therapy. The pyridine and pyrimidine scaffolds are frequently found in FDA-approved kinase inhibitors.[10] Derivatives of this compound are promising candidates for the development of novel kinase inhibitors.

A recent study highlighted the potential of 2,4-diarylaminopyrimidine hydrazones as potent inhibitors of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that is overexpressed in various cancers, including thyroid cancer, and plays a crucial role in cell proliferation, survival, and migration.[3][11]

FAK Signaling Pathway and Inhibition:

G cluster_0 Upstream Signaling cluster_1 FAK Activation cluster_2 Downstream Pathways cluster_3 Cellular Response Integrins Integrins FAK FAK Integrins->FAK Growth_Factors Growth_Factors Growth_Factors->FAK pY397 p-FAK (Y397) FAK->pY397 Autophosphorylation Src Src pY397->Src Recruitment FAK_Src_complex FAK/Src Complex pY397->FAK_Src_complex Src->FAK_Src_complex PI3K_Akt PI3K/Akt Pathway FAK_Src_complex->PI3K_Akt MAPK MAPK/ERK Pathway FAK_Src_complex->MAPK Proliferation Proliferation PI3K_Akt->Proliferation Survival Survival PI3K_Akt->Survival MAPK->Proliferation Migration Migration MAPK->Migration Inhibitor This compound Derivative (FAK Inhibitor) Inhibitor->FAK Inhibition

Caption: Simplified representation of the FAK signaling pathway and the point of intervention by a this compound-based FAK inhibitor.

In the aforementioned study, several 2,4-diarylaminopyrimidine hydrazone derivatives demonstrated potent anti-proliferative activity against FAK-overexpressing thyroid cancer cells.[3]

Biological Activity of a Lead Compound (Compound 14f from the study):

AssayIC₅₀Cell Line
Anti-proliferative Activity0.113 µMTPC-1 (Thyroid Cancer)
FAK Inhibitory Potency35 nM(Biochemical Assay)

This table showcases the potent in vitro activity of a lead compound from a study on FAK inhibitors, demonstrating the potential of the hydrazone-pyridine scaffold.[3]

Case Study 2: Antimicrobial Agents

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new classes of antibiotics. Hydrazone derivatives have long been investigated for their antimicrobial properties.[4][12][13][14] The this compound scaffold offers a promising starting point for the development of novel antibacterial and antifungal agents.

Studies on various hydrazone derivatives have reported significant antimicrobial activity against a range of pathogens. For instance, certain pyrazoline and hydrazone derivatives have shown minimum inhibitory concentrations (MICs) in the range of 32-512 µg/mL against bacteria such as Staphylococcus aureus and Escherichia coli, as well as the fungus Candida albicans.[12][14] While specific data for this compound derivatives is still emerging, the established antimicrobial potential of the broader hydrazone class strongly supports the investigation of this scaffold in the search for new anti-infective agents.

Case Study 3: Anti-inflammatory Drugs

Chronic inflammation is implicated in a multitude of diseases, including arthritis, inflammatory bowel disease, and cardiovascular disease. The development of novel anti-inflammatory agents with improved efficacy and safety profiles is an ongoing area of research. Hydrazide and hydrazone derivatives have demonstrated promising anti-inflammatory activity in various preclinical models.[15] For example, some pyridine- and thiazole-based hydrazides have shown in vitro anti-inflammatory activity with IC₅₀ values ranging from 46.29 to 100.60 µg/mL in a protein denaturation assay.[15] This suggests that derivatives of this compound could be valuable leads for the development of new anti-inflammatory therapies.

Safety and Toxicological Considerations

As with any chemical entity intended for therapeutic use, a thorough evaluation of the safety and toxicological profile of this compound and its derivatives is crucial. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-Chloro-4-hydrazinylpyridine is classified with the following hazards:

  • H302: Harmful if swallowed

  • H312: Harmful in contact with skin

  • H315: Causes skin irritation

  • H318: Causes serious eye damage

  • H332: Harmful if inhaled

  • H335: May cause respiratory irritation

  • H351: Suspected of causing cancer

(Source: PubChem)[1]

These classifications underscore the importance of proper handling procedures, including the use of personal protective equipment (PPE) in a well-ventilated laboratory setting. For any lead compounds progressing towards clinical development, extensive toxicological studies will be required to establish a safe therapeutic window.

Conclusion and Future Directions

This compound represents a high-potential scaffold for the discovery and development of novel therapeutic agents. Its synthetic tractability, coupled with the proven and diverse biological activities of its derivatives, particularly hydrazones, makes it an attractive starting point for medicinal chemists. The successful application of similar scaffolds in the development of potent kinase inhibitors for oncology provides a strong rationale for the continued exploration of this compound in this and other therapeutic areas.

Future research should focus on:

  • Expansion of Chemical Diversity: Synthesizing and screening larger and more diverse libraries of this compound derivatives to explore a wider range of biological targets.

  • Structure-Activity Relationship (SAR) Studies: Conducting detailed SAR studies to optimize the potency and selectivity of hit compounds.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which active compounds exert their biological effects.

  • In Vivo Efficacy and Safety Evaluation: Progressing the most promising lead compounds into preclinical in vivo models to assess their therapeutic efficacy and safety profiles.

By leveraging the unique chemical attributes of this compound, the scientific community is well-positioned to unlock a new wave of innovative medicines to address unmet medical needs.

References

  • CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative - Google P
  • CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google P
  • A review exploring biological activities of hydrazones - PMC - PubMed Central. (URL: not available)
  • 1,2,4-Amino-triazine derivatives as pyruvate dehydrogenase kinase inhibitors: Synthesis and pharmacological evaluation | Request PDF - ResearchGate. (URL: [Link])

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (URL: [Link])

  • 4 - Organic Syntheses Procedure. (URL: [Link])

  • 2-Chloro-4-hydrazinylpyridine | C5H6ClN3 | CID 21106442 - PubChem. (URL: [Link])

  • We have considered nucleophilic aromatic substitution of pyridine... | Study Prep in Pearson+. (URL: [Link])

  • Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies - PMC - NIH. (URL: [Link])

  • FAK Expression, Not Kinase Activity, is a Key Mediator of Thyroid Tumorigenesis and Pro-tumorigenic Processes - NIH. (URL: [Link])

  • Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK - NIH. (URL: [Link])

  • Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC. (URL: [Link])

  • Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors - Frontiers. (URL: [Link])

  • Signaling Pathways in Thyroid Cancer and Their Therapeutic Implications - PMC - NIH. (URL: [Link])

  • nucleophilic aromatic substitutions - YouTube. (URL: [Link])

  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - MDPI. (URL: [Link])

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PubMed Central. (URL: [Link])

  • Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed. (URL: [Link])

  • Pyridine Compounds with Antimicrobial and Antiviral Activities - Semantic Scholar. (URL: [Link])

  • Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor - PMC - NIH. (URL: [Link])

  • Increased Expression of Focal Adhesion Kinase in Thyroid Cancer: Immunohistochemical Study - PMC - NIH. (URL: [Link])

  • Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS - ) and Polysulfides (S n 2 - ) - ResearchGate. (URL: [Link])

  • Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. (URL: [Link])

  • Thyroid Hormone Controls Breast Cancer Cell Movement via Integrin αV/β3/SRC/FAK/PI3-Kinases - NIH. (URL: [Link])

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Methodological & Application

Application Note & Protocol: Regioselective Synthesis of 2-Chloro-4-hydrazinopyridine

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Medicinal Chemistry and Drug Development

This document provides a detailed protocol and scientific rationale for the synthesis of 2-chloro-4-hydrazinopyridine from 2,4-dichloropyridine. This key intermediate is a versatile building block in the development of novel therapeutics, particularly in the synthesis of heterocyclic compounds with a wide range of biological activities.[1][2][3]

Scientific Foundation: Understanding the Reaction

The synthesis of this compound from 2,4-dichloropyridine is a classic example of nucleophilic aromatic substitution (SNAr). This reaction is governed by the principles of regioselectivity, where the incoming nucleophile, hydrazine, preferentially attacks a specific position on the pyridine ring.

The Principle of Regioselectivity

In the case of 2,4-dichloropyridine, the chlorine atom at the C4 position is significantly more susceptible to nucleophilic attack than the chlorine at the C2 position. This regioselectivity can be explained by Frontier Molecular Orbital (FMO) theory. The Lowest Unoccupied Molecular Orbital (LUMO) of 2,4-dichloropyridine has a larger orbital coefficient at the C4 position compared to the C2 position.[4][5][6] This indicates that the C4 position is more electrophilic and, therefore, the preferred site of attack for the electron-rich hydrazine nucleophile.

The stability of the intermediate Meisenheimer complex also plays a role. Attack at the C4 position allows for the negative charge to be delocalized onto the ring nitrogen, which is a more electronegative atom, leading to a more stable intermediate compared to the one formed from attack at the C2 position.

Reaction Mechanism

The reaction proceeds through a two-step addition-elimination mechanism:

  • Nucleophilic Attack: The hydrazine molecule, with its lone pair of electrons on the terminal nitrogen, acts as the nucleophile and attacks the electron-deficient C4 carbon of the 2,4-dichloropyridine ring. This forms a negatively charged intermediate known as a Meisenheimer complex.

  • Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored by the elimination of the chloride ion from the C4 position, yielding the final product, this compound.

By controlling the reaction conditions, such as temperature and the stoichiometry of the reactants, the reaction can be selectively stopped at the mono-substitution stage, preventing the undesired formation of 2,4-dihydrazinopyridine.

Experimental Protocol

This protocol is designed to be a reliable and reproducible method for the laboratory-scale synthesis of this compound.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Recommended Purity
2,4-Dichloropyridine26452-80-2147.99>98%
Hydrazine hydrate (64-80%)7803-57-850.06 (for monohydrate)Reagent Grade
Ethanol (or Butan-1-ol)64-17-546.07Anhydrous
Ethyl acetate141-78-688.11ACS Grade
Anhydrous sodium sulfate7757-82-6142.04ACS Grade
Deionized water7732-18-518.02N/A
Equipment
  • Round-bottom flask (appropriate size for the scale of the reaction)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with a temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber

Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dichloropyridine (1.0 eq).

  • Addition of Hydrazine Hydrate: To the flask, add hydrazine hydrate (approximately 10 volumes relative to the 2,4-dichloropyridine).[7] The large excess of hydrazine hydrate serves as both the nucleophile and the solvent.

  • Reaction Conditions: The reaction mixture is stirred and heated to 100°C.[7] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate and methanol (e.g., 8:2 v/v).[7] The reaction is typically complete within 48 hours, as indicated by the consumption of the starting material.[7]

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Dilute the reaction mixture with deionized water (approximately 10 volumes).[7]

    • Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 10 volumes).[7]

  • Isolation and Purification:

    • Combine the organic extracts and dry over anhydrous sodium sulfate.[7]

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[7]

    • If necessary, the crude product can be further purified by recrystallization from a suitable solvent system, such as toluene, to obtain a crystalline solid.[8]

  • Characterization: The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, LC-MS, and melting point determination.[7][8]

Data Summary

The following table provides a summary of the key quantitative data for this synthesis.

ParameterValue
Reactants
2,4-Dichloropyridine1.0 eq
Hydrazine hydrate~10 volumes
Reaction Conditions
SolventHydrazine hydrate (neat)
Temperature100°C
Reaction Time24-48 hours
Typical Results
Yield75-85%
Physical AppearanceRed oil or brownish crystalline solid
Purity (by LC-MS)>95%

Visual Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis reagents 2,4-Dichloropyridine + Hydrazine Hydrate heating Heat to 100°C (24-48h) reagents->heating Stir monitoring Monitor by TLC heating->monitoring quench Cool and Dilute with Water monitoring->quench extract Extract with Ethyl Acetate quench->extract dry Dry Organic Phase (Na2SO4) extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Recrystallize (optional) concentrate->purify product This compound purify->product

Caption: Workflow for the synthesis of this compound.

Safety and Handling

! CRITICAL SAFETY INFORMATION !

  • Hydrazine Hydrate: Hydrazine and its solutions are highly toxic, corrosive, and potential human carcinogens.[9] It can be absorbed through the skin and is harmful if inhaled or swallowed. Always handle hydrazine hydrate in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.

  • 2,4-Dichloropyridine: This compound is harmful if swallowed and causes skin and eye irritation. Handle with appropriate PPE.

  • Waste Disposal: All chemical waste should be disposed of in accordance with local and institutional regulations.[10] Due to the hazardous nature of hydrazine, the aqueous waste from the extraction should be treated appropriately before disposal.

A thorough risk assessment should be conducted before starting this procedure.

References

  • Organic Syntheses. (n.d.). 2,4-Dinitrophenylhydrazine. Retrieved from [Link]

  • Google Patents. (n.d.). CN106588758B - Synthesis process of 2-hydrazinopyridine derivative.
  • Leitch, D. C., et al. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors. Chemical Science, 13(42), 12536-12546. [Link]

  • MDPI. (1989). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Palladium-Catalyzed Triazolopyridine Synthesis: Synthesis of 7-Chloro-3-(2-Chlorophenyl)-1,2,4-Triazolo[4,3-a]Pyridine. Retrieved from [Link]

  • Justia Patents. (2023). process for synthesis of (3-chloro-2-pyridyl)hydrazine. Retrieved from [Link]

  • Google Patents. (n.d.). US3947457A - Method for preparing 2,5-dihalo- and 2,5,6-trihalopyridines.
  • Gandikota, N. M., et al. (2017). A Facile Synthesis of Amide Derivatives of[4][7][10]Triazolo[4,3-a]pyridine. Asian Journal of Chemistry, 29(9), 1920-1924.

  • QM Magic Class. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). FMO analysis of SNAr selectivity with 2,4-dichloropyridine, revealing.... Retrieved from [Link]

Sources

Application Notes & Protocols: A Comprehensive Guide to the Synthesis of 2-Chloro-4-hydrazinopyridine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth technical guide for the synthesis of 2-Chloro-4-hydrazinopyridine, a pivotal intermediate in the development of pharmaceuticals and agrochemicals. The protocol herein is designed for researchers, chemists, and drug development professionals, emphasizing scientific integrity, safety, and reproducibility. By explaining the causality behind procedural choices, this guide aims to equip scientists with the expertise to not only replicate the synthesis but also to adapt it based on a sound understanding of the underlying chemical principles.

Introduction and Reaction Principle

The synthesis of this compound from 2,4-dichloropyridine and hydrazine hydrate is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. This transformation is fundamental in heterocyclic chemistry for introducing a hydrazine moiety, which serves as a versatile handle for constructing more complex molecular architectures.

The core of this reaction lies in the inherent electrophilicity of the pyridine ring, which is enhanced by the presence of two electron-withdrawing chlorine atoms. The hydrazine molecule, acting as the nucleophile, selectively displaces one of the chlorine atoms.

The Causality of Regioselectivity

A critical aspect of this synthesis is the regioselective displacement of the chlorine atom at the C4 position over the C2 position. Both positions are activated towards nucleophilic attack by the ring nitrogen's electron-withdrawing inductive and mesomeric effects. However, the attack at the C4 position is kinetically and thermodynamically favored. This preference can be attributed to the stabilization of the negatively charged Meisenheimer intermediate. The intermediate formed by C4 attack allows for the delocalization of the negative charge onto the electronegative ring nitrogen without disrupting the aromaticity as severely as the C2-attack intermediate. While substitutions on the pyridine or pyrimidine ring can sometimes alter this selectivity, for 2,4-dichloropyridine, the C4 position is the more reactive site for nucleophiles like hydrazine.[1]

Reaction Mechanism Visualization

The following diagram illustrates the SNAr mechanism for the formation of this compound.

SNAr_Mechanism cluster_intermediate Meisenheimer Intermediate cluster_products Products R1 2,4-Dichloropyridine MI σ-complex (Charge delocalized) R1->MI Nucleophilic Attack at C4 R2 Hydrazine (NH₂NH₂) P1 This compound MI->P1 Expulsion of Cl⁻ P2 HCl

Caption: SNAr mechanism for the synthesis of this compound.

Safety First: Handling Hazardous Reagents

This protocol involves substances that are highly hazardous. Strict adherence to safety protocols is mandatory.

  • Hydrazine Hydrate : It is highly corrosive, toxic if swallowed, in contact with skin, or if inhaled, and is a suspected human carcinogen.[2][3][4] Anhydrous hydrazine is also potentially explosive.[5] All manipulations must be performed in a certified, well-ventilated chemical fume hood.[2][3]

  • 2,4-Dichloropyridine : This compound is an irritant and harmful if ingested or absorbed through the skin. Standard handling precautions for chlorinated aromatic compounds should be followed.

  • Personal Protective Equipment (PPE) : At a minimum, this includes a lab coat, chemical splash goggles, a face shield, and heavy-duty, chemical-resistant gloves (e.g., butyl rubber or laminate).

  • Emergency Preparedness : An emergency eyewash and shower station must be immediately accessible. In case of skin contact, immediately remove contaminated clothing and wash the affected area with copious amounts of water.[4] For any exposure, seek immediate medical attention.[4][6]

Detailed Experimental Protocol

This protocol is synthesized from established procedures to provide a reliable method for laboratory-scale synthesis.[7][8][9]

Materials and Equipment
  • Reagents :

    • 2,4-Dichloropyridine (≥98%)

    • Hydrazine hydrate (80% solution in water or as specified)

    • Deionized water

  • Equipment :

    • Three-neck round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle with temperature controller

    • Nitrogen or Argon gas inlet

    • Buchner funnel and filtration flask

    • Vacuum oven

Reaction Setup & Procedure

The entire procedure should be conducted under an inert atmosphere (Nitrogen or Argon) to prevent potential side reactions and ensure safety.[7]

  • Flask Preparation : In a 1L four-necked flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 0.1 moles of 2,3-dichloropyridine.[9]

  • Reagent Addition : Cautiously add 0.4 to 0.6 moles of hydrazine hydrate (≥80% concentration).[9] The use of an excess of hydrazine not only drives the reaction to completion but also often serves as the solvent.

  • Initiating the Reaction : Begin vigorous stirring and heat the mixture to reflux. The optimal reflux temperature is typically between 100-130 °C.[7]

  • Reaction Monitoring : Maintain the reflux for 4-8 hours.[9] The reaction's progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking small aliquots periodically until the starting material (2,4-dichloropyridine) is consumed.

  • Product Isolation :

    • Once the reaction is complete, turn off the heating and allow the mixture to cool to approximately 80 °C.[8]

    • Slowly add deionized water to the warm mixture with continuous stirring. This will cause the product to precipitate out of the solution.

    • Continue cooling the mixture to room temperature (20-25 °C) to maximize crystallization.[7][8]

  • Filtration and Washing :

    • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

    • Wash the solid cake thoroughly with deionized water to remove excess hydrazine hydrate and other water-soluble impurities.[9]

  • Drying :

    • Transfer the washed solid to a suitable container and dry it in a vacuum oven at 55-65 °C until a constant weight is achieved.[7]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Synthesis cluster_workup 3. Work-up & Isolation cluster_final 4. Final Product A Charge Flask: 2,4-Dichloropyridine & Hydrazine Hydrate B Establish Inert Atmosphere (N₂) A->B C Heat to Reflux (100-130 °C) B->C D Maintain Reflux (4-8 hours) C->D E Monitor Progress (TLC / LC-MS) D->E F Cool to 80 °C E->F G Add Water for Precipitation F->G H Cool to Room Temp G->H I Vacuum Filtration H->I J Wash with Water I->J K Dry Under Vacuum (60 °C) J->K L Characterize Product (NMR, MS, MP) K->L

Caption: Step-by-step experimental workflow for this compound synthesis.

Data Summary and Product Characterization

Typical Reaction Parameters & Yields
ParameterValueRationale / Comment
Molar Ratio (Hydrazine:Dichloropyridine)4:1 to 6:1An excess of hydrazine ensures complete conversion of the starting material.[9]
Solvent Excess Hydrazine HydrateActs as both reactant and solvent, simplifying the reaction setup.
Reaction Temperature 100-130 °C (Reflux)Provides sufficient thermal energy to overcome the activation barrier of the SNAr reaction.[7]
Reaction Time 4-8 hoursTypical duration for completion, should be confirmed by reaction monitoring.[9]
Expected Yield 95-99%High yields are achievable with this method under optimized conditions.[9]
Appearance White to yellow powder/lumpThe color may vary slightly depending on purity.[10]
Analytical Characterization

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:

  • ¹H NMR Spectroscopy : The proton NMR spectrum provides definitive structural confirmation. Although a spectrum for the exact target molecule (this compound) is not available in the search results, data for the analogous 2-hydrazinopyridine shows characteristic aromatic protons between 6.6-8.2 ppm and broad signals for the -NH and -NH₂ protons.[11] For this compound, one would expect three distinct signals in the aromatic region corresponding to the protons at the C3, C5, and C6 positions.

  • Mass Spectrometry (MS) : Provides confirmation of the molecular weight.

    • Expected [M+H]⁺ : 144.02 (for C₅H₆ClN₃)

  • Melting Point (MP) : A sharp melting point range is indicative of high purity. The reported melting point for similar hydrazinopyridines varies, for instance, 2-hydrazinopyridine melts at 44-48 °C.[10] The melting point should be compared to literature values for the target compound.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield Insufficient reaction time or temperature.Ensure the reaction is heated to a full reflux and monitor by TLC/LC-MS until the starting material is consumed.
Low-quality or degraded hydrazine hydrate.Use a fresh bottle of hydrazine hydrate of the specified concentration.
Incomplete Reaction Inadequate mixing.Ensure vigorous stirring throughout the reaction to maintain a homogeneous mixture.
Molar ratio of hydrazine is too low.Increase the molar excess of hydrazine hydrate.
Product is Oily or Impure Inadequate washing.Wash the filtered solid thoroughly with ample deionized water to remove residual hydrazine.
Incomplete drying.Dry the product under vacuum at the recommended temperature until a constant weight is achieved. Consider recrystallization if impurities persist.

Conclusion

The synthesis of this compound via nucleophilic aromatic substitution of 2,4-dichloropyridine with hydrazine hydrate is a high-yielding and robust reaction. The key to a successful and safe synthesis lies in the careful handling of the hazardous reagents, particularly hydrazine hydrate, and adherence to the optimized reaction and work-up conditions outlined in this guide. By understanding the chemical principles and following this detailed protocol, researchers can reliably produce this valuable chemical intermediate for further applications in drug discovery and development.

References

  • US3632807A - Process for the preparation of 2-chloro-pyridine and its derivatives - Google Patents.
  • CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents.
  • DNP is obtained by reacting hydrazine hydrate with which of the following ? | 12 - YouTube . Available at: [Link]

  • Palladium-Catalyzed Triazolopyridine Synthesis: Synthesis of 7-Chloro-3-(2-Chlorophenyl)-1,2,4-Triazolo[4,3-a]Pyridine - Organic Syntheses . Available at: [Link]

  • process for synthesis of (3-chloro-2-pyridyl)hydrazine - Justia Patents . Available at: [Link]

  • CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents.
  • Safety and Handling of Hydrazine - DTIC . Available at: [Link]

  • Hydrazine - Hazardous Substance Fact Sheet - NJ.gov . Available at: [Link]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - Wavefunction . Available at: [Link]

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HPLC Purification Protocol for 2-Chloro-4-hydrazinopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the protocol for the Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) purification of 2-Chloro-4-hydrazinopyridine (CAS: 700811-29-6). This compound is a critical intermediate in the synthesis of fused heterocyclic pharmaceuticals (e.g., pyrazolo[3,4-b]pyridines).

The primary challenge in purifying this molecule lies in its dual chemical nature : it possesses a lipophilic chloropyridine core and a highly polar, basic hydrazine moiety (


). Furthermore, the hydrazine group is chemically reactive (nucleophilic) and prone to oxidation. This protocol utilizes an acidic mobile phase system to protonate the hydrazine, ensuring solubility and peak symmetry while preventing on-column degradation.

Chemical Safety & Handling (Critical)

WARNING: Hydrazine derivatives are potentially genotoxic and sensitizing.

  • Toxicity: Treat this compound as a potential carcinogen and skin sensitizer.

  • Reactivity: DO NOT use acetone or aldehydes as solvents. The hydrazine group will rapidly react to form hydrazones, ruining the sample.

  • Stability: The free base is prone to air oxidation. Store the purified product as a hydrochloride or trifluoroacetate salt under inert gas (Argon/Nitrogen) at -20°C.

Method Development Strategy

Stationary Phase Selection

Standard C18 columns often result in peak tailing for basic hydrazines due to interaction with residual silanols.

  • Recommended: C18 with Polar Embedding or Base-Deactivated Silica (BDS) .

  • Rationale: These phases shield silanols, providing sharp peak shapes for basic analytes without the need for high concentrations of ion-pairing agents.

  • Alternative: Phenyl-Hexyl phases can offer orthogonal selectivity if isomeric impurities (e.g., 2-chloro-6-hydrazinopyridine) are present.

Mobile Phase Chemistry
  • Buffer: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mechanism:[1][2] The TFA maintains the pH ~2.0, ensuring the hydrazine group is fully protonated (

      
      ). This prevents mixed-mode retention mechanisms that cause tailing. TFA is also volatile, facilitating salt removal during lyophilization.
      
  • Organic Modifier: Acetonitrile (ACN) .

    • Rationale: ACN has a lower UV cutoff than methanol, allowing sensitive detection at 220-254 nm. It also generates lower backpressure.

Analytical Method Protocol (QC)

This method is designed to assess crude purity and monitor reaction progress (conversion of 2,4-dichloropyridine).

ParameterCondition
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent
Mobile Phase A Water + 0.1% TFA (v/v)
Mobile Phase B Acetonitrile + 0.1% TFA (v/v)
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV @ 254 nm (primary), 220 nm (secondary)
Injection Vol 5 µL
Run Time 15 minutes

Gradient Table:

Time (min)% Mobile Phase BEvent
0.05%Equilibration / Injection
8.060%Linear Gradient
10.095%Wash (Elute Dichloropyridine)
12.095%Hold
12.15%Re-equilibration
15.05%End

Preparative Purification Protocol

Scale: 100 mg - 1 g crude injection.

Sample Preparation
  • Solvent: Dissolve crude solid in 10% Acetonitrile / 90% Water containing 0.5% TFA .

    • Note: The extra acid ensures the basic hydrazine dissolves completely. If the crude contains significant 2,4-dichloropyridine (starting material), it may not dissolve; filter the suspension (0.45 µm PTFE). The solid residue is likely the impurity.

  • Concentration: Target 50 mg/mL.

Preparative Conditions[3]
ParameterCondition
Column Prep C18 (e.g., YMC-Actus Triart C18, 20 x 150 mm, 5 µm)
Flow Rate 15 - 20 mL/min (System dependent)
Wavelength 254 nm (monitor), 280 nm (if signal saturates)
Collection Time/Threshold based. Collect the main peak (approx. 4-6 min).

Prep Gradient:

Time (min)% BRationale
0.05%Load sample on column head
2.05%Desalt / Wash polar impurities
12.040%Shallow gradient to separate isomers
13.095%Flush lipophilic impurities
16.095%Wash
16.15%Reset

Post-Run Processing & Isolation

The collected fractions will contain the product as a Trifluoroacetate salt .

  • Pool Fractions: Combine pure fractions based on analytical QC.

  • Lyophilization: Freeze-dry the aqueous fractions.

    • Result: A white to off-white hygroscopic solid (this compound • xTFA).

  • Salt Exchange (Optional): If the HCl salt is required:

    • Dissolve the TFA salt in a minimal amount of MeOH.

    • Add 2M HCl in Diethyl Ether or Dioxane.

    • Precipitate the HCl salt by adding excess Diethyl Ether.

    • Filter and dry under vacuum/Argon.

Workflow Visualization

G Start Crude Synthesis Mixture (2,4-Dichloropyridine + Hydrazine) SamplePrep Sample Prep Dissolve in H2O/ACN + 0.5% TFA Filter particulates Start->SamplePrep AnalQC Analytical QC (C18) Check Purity & Impurity Profile SamplePrep->AnalQC Decision Purity > 85%? AnalQC->Decision PrepHPLC Prep HPLC (C18) Gradient: 5-40% B Collect Main Peak Decision->PrepHPLC Yes Optimization Optimize Synthesis (Reduce Dichloropyridine) Decision->Optimization No (Major Impurities) Workup Lyophilization (Remove Water/TFA) PrepHPLC->Workup Optimization->Start FinalProduct Pure Product (TFA or HCl Salt) Store -20°C under Ar Workup->FinalProduct

Figure 1: Purification workflow for this compound, ensuring salt formation for stability.

Troubleshooting Guide

IssueProbable CauseSolution
Peak Tailing Silanol interaction with basic hydrazine.[2]Ensure TFA concentration is ≥0.1%. Switch to a "Base Deactivated" or "Polar Embedded" column.
Split Peaks Sample solvent too strong (high % ACN).Dissolve sample in <10% ACN. Use 100% Aqueous (+TFA) if possible.
Extra Peaks (Fronting) Oxidation (Hydrazo- to Azo-).Prepare samples immediately before injection. Keep autosampler at 4°C.
Ghost Peaks Carryover of lipophilic impurities.Ensure the gradient wash step (95% B) is long enough to elute 2,4-dichloropyridine.

References

  • Synthesis & Properties: ChemicalBook. (n.d.). 2-Hydrazinopyridine synthesis and properties. Retrieved from

  • Chromatographic Behavior: SIELC Technologies. (n.d.). Separation of 2-Hydrazinopyridine on Newcrom R1 HPLC column. Retrieved from

  • Stability Data: PubChem. (n.d.). 2-Chloro-4-hydrazinylpyridine Compound Summary. National Library of Medicine. Retrieved from

  • General Hydrazine Analysis: Higashi, T., et al. (2011). Determination of hydrazine derivatives using LC-MS/MS.

Sources

Application Note: Derivatization of 2-Chloro-4-hydrazinopyridine for Biological Screening

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide is designed for medicinal chemists and drug discovery professionals. It details the strategic derivatization of 2-Chloro-4-hydrazinopyridine (CAS 700811-29-6), a versatile bifunctional building block.

Executive Summary

This compound is a "privileged structure" precursor in medicinal chemistry.[1] Its value lies in its bifunctionality:

  • The C4-Hydrazine Moiety: A "soft" nucleophile ready for rapid condensation (hydrazones) or cyclization (pyrazoles), ideal for generating diversity in the primary pharmacophore.[1]

  • The C2-Chlorine Moiety: A "hard" electrophile positioned ortho to the pyridine nitrogen, activated for Nucleophilic Aromatic Substitution (SNAr) or Palladium-catalyzed cross-coupling.[1] This allows for late-stage optimization of pharmacokinetic properties (solubility, permeability).[1]

This guide provides three validated protocols to transform this scaffold into bioactive libraries targeting kinases, antimicrobial pathways, and CNS targets.[1]

Chemical Space & Design Strategy

The derivatization logic follows a "Branch-and-Grow" approach. The hydrazine is the primary branching point for scaffold diversity, while the chlorine serves as an optimization handle.

Diagram 1: Derivatization Workflow

G Start 2-Chloro-4- hydrazinopyridine Hydrazones Hydrazone Library (Schiff Bases) Start->Hydrazones Protocol 1 (EtOH, cat. AcOH) Pyrazoles N-Aryl Pyrazoles (Scaffold Morphing) Start->Pyrazoles Protocol 2 (Reflux) Aldehydes Aldehydes (R-CHO) Aldehydes->Hydrazones Diketones 1,3-Diketones (R-CO-CH2-CO-R') Diketones->Pyrazoles SNAr S_NAr / Coupling (Late-Stage Optimization) Hydrazones->SNAr Functionalize C2-Cl Pyrazoles->SNAr Functionalize C2-Cl Final Bioactive Candidates (Kinase/Antimicrobial) SNAr->Final

Caption: Strategic workflow for converting this compound into diverse chemical libraries.

Experimental Protocols

Protocol 1: High-Throughput Synthesis of Hydrazones (Schiff Bases)

Objective: Rapid generation of an antimicrobial/antitumor screening library. Mechanism: Acid-catalyzed condensation.[1] The 2-Cl group remains intact.

Materials:

  • Substrate: this compound (1.0 equiv)[1]

  • Reagent: Diverse Aryl/Heteroaryl Aldehydes (1.1 equiv)

  • Solvent: Ethanol (Absolute)[1]

  • Catalyst: Glacial Acetic Acid (5 mol%)[1]

Step-by-Step Procedure:

  • Preparation: Dissolve this compound (143 mg, 1.0 mmol) in Ethanol (5 mL) in a 20 mL scintillation vial or round-bottom flask.

  • Addition: Add the aldehyde (1.1 mmol) to the solution.

  • Catalysis: Add 1-2 drops of glacial acetic acid.

  • Reaction:

    • Method A (Room Temp): Stir at 25°C for 4–12 hours. (Preferred for unstable aldehydes).[1]

    • Method B (Reflux):[1] Heat to 80°C for 2–4 hours. (Preferred for sterically hindered aldehydes).[1]

  • Monitoring: Check by TLC (System: 5% MeOH in DCM). Hydrazones typically fluoresce or appear as bright yellow/orange spots.[1]

  • Workup (Self-Validating):

    • Cool the reaction to 0°C (ice bath).

    • The product usually precipitates as a solid.

    • Filter the solid and wash with cold ethanol (2 x 2 mL) followed by diethyl ether (2 mL).

    • Validation: If no precipitate forms, evaporate solvent and recrystallize from EtOH/Water.[1]

Data Output:

Parameter Specification
Typical Yield 85–95%
Purity (LCMS) >95% (often requires no chromatography)

| Appearance | Crystalline solid (Yellow/Orange/White) |[1]

Protocol 2: Cyclization to Pyrazole Scaffolds

Objective: Synthesis of rigid 4-(pyrazol-1-yl)pyridine analogues, common in kinase inhibitors (e.g., mimicking the ATP hinge binding motif).[1] Mechanism: Paal-Knorr synthesis (Condensation with 1,3-dicarbonyls).[1]

Materials:

  • Substrate: this compound (1.0 equiv)[1]

  • Reagent: 1,3-Diketone (e.g., Acetylacetone) or 1,3-Ketoester (1.1 equiv)[1]

  • Solvent: Ethanol or Acetic Acid[1]

Step-by-Step Procedure:

  • Dissolution: Dissolve this compound (1.0 mmol) in Ethanol (10 mL).

  • Addition: Add the 1,3-dicarbonyl compound (1.1 mmol).

  • Reaction: Reflux (80°C) for 3–6 hours.

    • Note: If reaction is sluggish, use Acetic Acid as the solvent and reflux at 110°C.

  • Workup:

    • Evaporate the solvent under reduced pressure.[1]

    • Dissolve residue in Ethyl Acetate and wash with NaHCO3 (aq) to neutralize acid.[1]

    • Dry over Na2SO4 and concentrate.

  • Purification: Silica gel chromatography (Hexane:EtOAc gradient) is usually required to remove unreacted dicarbonyl species.[1]

Protocol 3: Late-Stage Functionalization (The "C2-Handle")

Objective: Improving solubility or potency by displacing the 2-Chlorine.[1] Mechanism: Nucleophilic Aromatic Substitution (SNAr).[1] Prerequisite: This step is best performed after Protocol 1 or 2 to prevent side reactions with the hydrazine.[1]

Materials:

  • Substrate: Hydrazone or Pyrazole derivative from Protocol 1/2 (1.0 equiv)

  • Nucleophile: Cyclic amine (Morpholine, Piperazine, Pyrrolidine)[1]

  • Base: K2CO3 (2.0 equiv) or DIPEA[1]

  • Solvent: DMSO or DMF (anhydrous)[1]

Procedure:

  • Dissolve the substrate (0.5 mmol) in DMSO (2 mL).

  • Add K2CO3 (1.0 mmol) and the amine nucleophile (1.5 mmol).

  • Heat to 100–120°C for 12–24 hours in a sealed tube.

  • Workup: Pour into crushed ice/water. The product often precipitates.[1] If not, extract with EtOAc.[1]

Biological Screening Context

When screening these derivatives, utilize the following assay logic based on the structural class:

Derivative ClassPrimary Assay TargetRationale
Hydrazones Antimicrobial / Antitubercular The azomethine proton (-CH=N-NH-) allows for metal chelation (Fe, Cu), a known mechanism for inhibiting bacterial metalloenzymes [1].[1]
Pyrazoles Kinase Inhibition (Oncology) The Pyridine-Pyrazole motif is a classic ATP-competitive scaffold (e.g., Crizotinib analogues).[1] Screen against EGFR, VEGFR, or ALK [2].[1]
2-Amino Variants ADME / Solubility Substitution at the 2-position with morpholine/piperazine significantly improves metabolic stability and water solubility for in vivo studies.

Safety & Handling (SDS Summary)

  • Hazard Class: this compound is an irritant and potentially toxic if swallowed.[1] Hydrazines are known skin sensitizers and potential carcinogens.[1]

  • Engineering Controls: Always operate in a fume hood.

  • Deactivation: Quench excess hydrazine waste with dilute bleach (sodium hypochlorite) before disposal to oxidize the hydrazine moiety to nitrogen gas.[1]

References

  • Biological Activity of Hydrazones

    • Title: Biological Activities of Hydrazone Derivatives.[1][2]

    • Source: Popiołek, L. Medical Chemistry Research, 2017.[1]

    • Link:[Link]

  • Pyrazole Synthesis & Kinase Targets

    • Title: Synthesis of Pyrazoles via Electrophilic Cyclization.[1]

    • Source: Organic Chemistry Portal.[1]

    • Link:[Link][1]

  • Triazolopyridine Formation (Related Chemistry)

    • Title: Synthesis of 1,2,4-triazolo[4,3-a]pyridines.[1][3][4][5][6][7][8]

    • Source: Organic Chemistry Portal.[1]

    • Link:[Link]

  • Compound Properties

    • Title: this compound (PubChem CID 21106442).[1][9]

    • Source: PubChem.[1][9]

    • Link:[Link][1][9]

Sources

Troubleshooting & Optimization

Reducing excess hydrazine hydrate in 2-hydrazinopyridine synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Managing Excess Hydrazine Hydrate

This guide provides in-depth troubleshooting strategies and answers to frequently asked questions concerning the synthesis of 2-hydrazinopyridine, with a specific focus on the effective management and reduction of excess hydrazine hydrate. Designed for researchers and drug development professionals, this document synthesizes established protocols with the underlying chemical principles to ensure both safety and experimental success.

Frequently Asked Questions (FAQs)

Q1: Why is a large excess of hydrazine hydrate commonly used in the synthesis of 2-hydrazinopyridine from 2-chloropyridine?

A large molar excess of hydrazine hydrate is employed for several critical reasons. Primarily, it functions as both a nucleophile and the reaction solvent. This high concentration maximizes the reaction rate between 2-chloropyridine and hydrazine. Furthermore, using an excess of hydrazine helps to suppress the formation of undesired dimeric by-products, where a molecule of the 2-hydrazinopyridine product could potentially react with another molecule of 2-chloropyridine.[1]

Q2: What are the primary challenges and hazards associated with using excess hydrazine hydrate?

Hydrazine hydrate is a toxic, corrosive, and suspected carcinogen that requires careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[2][3][4] The main experimental challenge is its removal from the reaction mixture post-synthesis. Due to its high boiling point and miscibility with many solvents, simple evaporation is often inefficient and unsafe, especially outside of a contained system.[5] Incomplete removal leads to product contamination and can interfere with downstream applications.

Q3: What are the principal strategies for removing unreacted hydrazine hydrate after the reaction is complete?

There are three primary strategies, often used in combination:

  • Chemical Quenching: Reacting the excess hydrazine with an aldehyde or ketone to form a less volatile and more easily separable hydrazone.[6]

  • Extractive Workup: Utilizing the polarity difference between the desired product and hydrazine hydrate to separate them using immiscible solvent systems.[5][7]

  • Azeotropic Distillation: A more advanced technique, typically for larger scales, involving the addition of a solvent (e.g., xylene) that forms an azeotrope with hydrazine, allowing it to be removed via distillation.[8]

Q4: Can I remove hydrazine hydrate using a rotary evaporator?

While it is possible to remove some hydrazine hydrate under reduced pressure, it is generally not recommended as a primary method for large quantities due to safety concerns.[5] Hydrazine is toxic and potentially explosive, especially in its anhydrous form or in contact with certain metals.[4][9] Any rotary evaporation should be conducted within a fume hood with appropriate safety shields and a cold trap. It is far safer to first reduce the bulk of the hydrazine via quenching and extraction.

Troubleshooting Guides & Protocols

This section provides detailed, step-by-step solutions for common issues encountered during the workup of 2-hydrazinopyridine synthesis.

Issue 1: High Levels of Residual Hydrazine Detected in the Product

This is the most common issue, arising from an inefficient workup. The following protocols offer robust methods for hydrazine removal.

The diagram below illustrates the decision-making process for purifying the crude product after the initial reaction.

G start Crude Reaction Mixture (2-Hydrazinopyridine + Excess Hydrazine) decision Is the product soluble in a non-polar organic solvent? start->decision quench Strategy 1: Chemical Quenching decision->quench No / Poorly Soluble extraction Strategy 2: Extractive Workup decision->extraction Yes quench->extraction Follow with Extraction for By-product Removal analysis Analyze Purity (TLC, NMR, LCMS) extraction->analysis combine Combine Strategies (Quench then Extract) product Purified 2-Hydrazinopyridine analysis->product

Caption: Decision workflow for post-reaction purification.

Solution A: Chemical Quenching to Form a Removable Hydrazone

The principle behind chemical quenching is the conversion of highly polar, water-soluble hydrazine into a larger, often less polar hydrazone molecule that can be more easily removed by extraction or filtration. Acetone and benzaldehyde are common quenching agents.[6][10]

FeatureAcetoneBenzaldehyde
Reaction Forms acetone hydrazone.[11][12]Forms benzaldehyde hydrazone.[10][13][14]
Molar Mass 58.08 g/mol 106.12 g/mol
Boiling Point 56 °C179 °C
By-product Properties Acetone hydrazone is a liquid (b.p. ~124°C), soluble in many organic solvents.[15]Benzaldehyde hydrazone is often a solid that can sometimes be removed by filtration.
Advantages Inexpensive, volatile (easy to remove if unreacted).By-product may precipitate, simplifying removal.
Considerations The reaction can be exothermic. The resulting hydrazone is typically removed via extraction.Benzaldehyde is less volatile. The hydrazone by-product must be fully removed from the final product.

This protocol details the steps to safely quench excess hydrazine hydrate in a typical reaction mixture.

Safety First: This procedure must be performed in a certified chemical fume hood. Wear chemical-resistant gloves, safety goggles, and a lab coat.[4][16]

  • Cool the Reaction Mixture: After confirming the consumption of 2-chloropyridine via TLC, cool the reaction vessel to 0-10 °C using an ice-water bath. This is crucial as the quenching reaction is exothermic.

  • Slow Addition of Acetone: Slowly add acetone dropwise to the stirred reaction mixture. A typical starting point is to add 2-3 molar equivalents of acetone for every mole of excess hydrazine hydrate used.

  • Monitor the Quench: Allow the mixture to stir at room temperature for 1-2 hours to ensure the complete formation of acetone hydrazone.[11] The progress can be monitored by testing for the absence of hydrazine.

  • Proceed to Workup: Once quenching is complete, the mixture, which now contains 2-hydrazinopyridine and acetone hydrazone, can be subjected to an extractive workup.

Solution B: Extractive Workup for Separation

This method leverages the high polarity and water solubility of hydrazine hydrate to separate it from the less polar 2-hydrazinopyridine product, which is preferentially soluble in organic solvents like ethyl acetate or dichloromethane (DCM).[7][17]

This protocol is often performed after a chemical quench but can also be used directly if the amount of excess hydrazine is not excessively large.

  • Dilute the Reaction Mixture: Transfer the crude reaction mixture (post-quench, if applicable) to a separatory funnel. Dilute the mixture with deionized water.

  • First Extraction: Add an organic solvent such as ethyl acetate.[7] The volume should be sufficient to dissolve the product completely. Shake the separatory funnel vigorously, venting frequently to release any pressure.

  • Separate Layers: Allow the layers to separate. The aqueous layer at the bottom will contain the majority of the hydrazine hydrate (or its salt if an acid is used) and other water-soluble impurities. The top organic layer contains the 2-hydrazinopyridine product.

  • Repeat Extractions: Drain the aqueous layer and repeat the extraction of the aqueous phase with fresh ethyl acetate at least two more times to maximize product recovery.

  • Combine and Wash Organic Layers: Combine all the organic extracts in the separatory funnel. Wash the combined organic layer sequentially with deionized water and then with a saturated sodium chloride solution (brine). The brine wash helps to remove residual water from the organic phase.

  • Dry and Concentrate: Drain the washed organic layer into a flask and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude 2-hydrazinopyridine.

  • Further Purification: The resulting product can be further purified by recrystallization or column chromatography if necessary.

G start Begin Extractive Workup emulsion Problem: Emulsion forms during extraction start->emulsion If poor_sep Problem: Poor product recovery in organic layer start->poor_sep If solution1 Solution: Add Brine (sat. NaCl) to break the emulsion emulsion->solution1 solution2 Solution: Filter the mixture through Celite emulsion->solution2 solution1->poor_sep Then check solution2->poor_sep Then check solution3 Solution: Increase number of extractions (e.g., 3x -> 5x) poor_sep->solution3 solution4 Solution: Adjust pH of aqueous layer (if product is acidic/basic) poor_sep->solution4 end Successful Separation solution3->end solution4->end

Caption: Troubleshooting common extraction problems.

References

  • what will happen if benzaldehyde react with hydrazine hydrate. (2018, October 9). Brainly.in. Retrieved February 10, 2026, from [Link]

  • hydrazine-sop1.docx. (n.d.). Environmental Health & Safety - University of New Mexico. Retrieved February 10, 2026, from [Link]

  • hydrazine hydrate 55% - SAFETY DATA SHEET. (n.d.). Oxy. Retrieved February 10, 2026, from [Link]

  • Remove excess hydrazine hydrate? (2021, January 31). ResearchGate. Retrieved February 10, 2026, from [Link]

  • How to quench excess hydrazine monohydrate. (2022, May 3). Reddit. Retrieved February 10, 2026, from [Link]

  • How can I remove excess Hydrazine Hydrate from a reaction done in ethanol? (2019, October 16). ResearchGate. Retrieved February 10, 2026, from [Link]

  • How does acetone react with hydrazine? (2026, January 18). Filo. Retrieved February 10, 2026, from [Link]

  • How does benzaldehyde react with hydrazine? (2025, May 14). LookChem. Retrieved February 10, 2026, from [Link]

  • What happens when benzaldehyde is treated with hydrazine? (2018, March 19). Quora. Retrieved February 10, 2026, from [Link]

  • Synthesis process of 2-hydrazinopyridine derivative. (n.d.). Google Patents.
  • Acetone hydrazone. (n.d.). Wikipedia. Retrieved February 10, 2026, from [Link]

  • Acetone hydrazone. (n.d.). Organic Syntheses Procedure. Retrieved February 10, 2026, from [Link]

  • Preparation of Acetone hydrazone. (n.d.). Chempedia - LookChem. Retrieved February 10, 2026, from [Link]

  • Formation of dibenzylidenehydrazine (12) on reacting of benzaldehyde (11 a) with hydrazine hydrate. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

  • Synthetic process for 2-hydrazinylpyridine derivative. (n.d.). Google Patents.
  • Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine? (2014, November 18). ResearchGate. Retrieved February 10, 2026, from [Link]

  • Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine. (n.d.). Google Patents.
  • Process for the removal of impurities from hydrazine hydrate. (n.d.). Google Patents.
  • Synthesis and characterization of 2,6-bis-hydrazinopyridine, and its conversion to 2,6-bis-pyrazolylpyridines. (2025, August 6). ResearchGate. Retrieved February 10, 2026, from [Link]

  • Palladium-Catalyzed Triazolopyridine Synthesis: Synthesis of 7-Chloro-3-(2-Chlorophenyl)-1,2,4-Triazolo[4,3-a]Pyridine. (n.d.). Organic Syntheses Procedure. Retrieved February 10, 2026, from [Link]

  • Extraction of hydrazine from aqueous solution using a fluorinated alcohol. (n.d.). Google Patents.
  • Hydrazine hydrate removal by column chromatography. (2023, April 13). Reddit. Retrieved February 10, 2026, from [Link]

  • A kind of synthetic technique of 2-hydrazinopyridine derivative. (n.d.). Eureka | Patsnap. Retrieved February 10, 2026, from [Link]

  • Advice on working up a reaction using hydrazine hydrate as a solvent? (2022, December 29). Reddit. Retrieved February 10, 2026, from [Link]

  • Process for purifying aqueous hydrazine hydrate solutions. (n.d.). Google Patents.
  • Supporting information. (n.d.). The Royal Society of Chemistry. Retrieved February 10, 2026, from [Link]

Sources

Troubleshooting low yield in 2-Chloro-4-hydrazinopyridine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yield & Selectivity in


 Reactions of 2,4-Dichloropyridine
Document ID:  TS-CHEM-24DCP-001
Date:  October 26, 2023
Author:  Senior Application Scientist Team[1]

Executive Summary: The "Selectivity vs. Reactivity" Paradox[1]

The synthesis of 2-chloro-4-hydrazinopyridine from 2,4-dichloropyridine is a classic Nucleophilic Aromatic Substitution (


).[1] While conceptually simple, users frequently encounter low yields due to the Regioselectivity Paradox .[1]

The pyridine ring contains two electrophilic sites: C2 and C4.[1] Although the C4 position is electronically more activated towards nucleophiles (due to para-like resonance stabilization of the Meisenheimer intermediate), the C2 position remains reactive.[1] High temperatures or uncontrolled reagent addition often lead to a "thermodynamic soup" containing the desired C4-product, the unwanted C2-isomer, and the 2,4-dihydrazino byproduct.[1]

This guide provides a kinetically controlled protocol and a troubleshooting matrix to maximize the C4-isomer yield.

Standardized Protocol (The "Golden Route")[1]

To minimize troubleshooting, ensure your baseline method adheres to these parameters. This protocol relies on kinetic control to favor the C4 substitution.[1]

Reagents & Stoichiometry
ComponentRoleEquivalents (Eq)Notes
2,4-Dichloropyridine Substrate1.0Purity >98% essential.[1][2][3]
Hydrazine Hydrate (80%) Nucleophile3.0 - 5.0Excess acts as HCl scavenger.[1]
Ethanol (Abs.) Solvent[0.5 M]Isopropanol is a valid alternative.[1]
Step-by-Step Workflow
  • Dissolution: Dissolve 2,4-dichloropyridine (1.0 eq) in Ethanol (10 mL/g). Cool the solution to 0–5 °C in an ice bath.

  • Controlled Addition: Add Hydrazine Hydrate (3.0 eq) dropwise over 30 minutes. Critical: Exotherms promote C2-attack.[1] Keep internal temp <10 °C.

  • Reaction Phase:

    • Allow the mixture to warm to Room Temperature (RT) naturally.

    • Stir at RT for 4–6 hours.

    • Monitor: Check TLC/HPLC.[1] If conversion is <50% after 6h, warm gently to 40 °C. Avoid reflux unless absolutely necessary.

  • Workup (Precipitation):

    • Concentrate the solvent volume by 50% under reduced pressure (keep bath <45 °C).[1]

    • Add cold water (equal to the remaining volume).[1] The product should precipitate as a solid.[1]

    • Filter and wash the cake with cold water (2x) to remove hydrazine hydrochloride salts.[1]

  • Drying: Vacuum dry at 40 °C. Warning: Product is sensitive to oxidation.

Troubleshooting Guide (Q&A)

Category A: Regioselectivity & Purity[1][2]

Q1: I am seeing a significant amount of the 2-hydrazino-4-chloro isomer (the "wrong" isomer). Why? Diagnosis: Loss of Kinetic Control. Root Cause: The activation energy difference (


) between C4 and C2 attack is small.[1] If you heat the reaction too quickly or add hydrazine in a "dump," you overcome the barrier for C2 substitution.[1]
Solution: 
  • Cool Down: Perform the addition at 0 °C.

  • Solvent Switch: Switch from Ethanol to Isopropanol .[1] The bulkier solvent can marginally increase steric differentiation between the C2 (flanked by ring Nitrogen) and C4 positions.[1]

  • Reference: Reactivity at C4 is favored by the stabilization of the negative charge on the nitrogen in the intermediate, but this selectivity erodes with heat [1][2].[1]

Q2: My product is turning pink or brown during drying. Diagnosis: Oxidative Degradation. Root Cause: Hydrazine derivatives are electron-rich and prone to air oxidation, forming azo-compounds or diazenes.[1] Solution:

  • Inert Atmosphere: Dry under Nitrogen or Argon.[1]

  • Light Protection: Wrap flasks in foil; the compound is photosensitive.[1]

  • Storage: Store at -20 °C under inert gas.

Category B: Yield & Conversion

Q3: The reaction stalls at 60% conversion, but I'm afraid to heat it. Diagnosis: Nucleophile Depletion. Root Cause: Hydrazine hydrate is volatile. If you are running an open system or a long reaction, you may have lost equivalents of hydrazine.[1] Solution:

  • Add More: Add an additional 1.0 eq of hydrazine hydrate.

  • Concentration: Run the reaction more concentrated (0.8 M or 1.0 M).

    
     is a bimolecular reaction; rate depends on concentration.
    

Q4: I have a mixture of Mono- and Di-hydrazino products. Diagnosis: Over-reaction. Root Cause: Once the first chlorine is displaced, the ring becomes more electron-rich (deactivated).[1][4] However, with enough heat and excess hydrazine, the second chlorine (at C2) will eventually leave.[1] Solution:

  • Stoichiometry Check: Do not exceed 5.0 equivalents of hydrazine.

  • Time Control: Quench the reaction immediately upon disappearance of the starting material. Do not let it "cook" overnight.

Visualizing the Pathway

The following diagram illustrates the competition between the kinetic product (C4) and the thermodynamic/byproduct pathways.

ReactionPathway SM 2,4-Dichloropyridine Meisenheimer_C4 Meisenheimer Complex (C4 Attack - Stabilized) SM->Meisenheimer_C4 Low Temp (0°C) Kinetic Control Meisenheimer_C2 Meisenheimer Complex (C2 Attack) SM->Meisenheimer_C2 High Temp / Fast Addition Hydrazine Hydrazine Hydrate (Nucleophile) Hydrazine->SM Prod_Major This compound (Target Product) Meisenheimer_C4->Prod_Major - HCl Prod_Minor 4-Chloro-2-hydrazinopyridine (Regio-impurity) Meisenheimer_C2->Prod_Minor - HCl Prod_Double 2,4-Dihydrazinopyridine (Over-reaction) Prod_Major->Prod_Double Excess Hydrazine High Temp Prod_Minor->Prod_Double

Caption: Reaction pathway showing the kinetic preference for C4 substitution and the risks of C2 attack or disubstitution under forcing conditions.

Troubleshooting Logic Tree

Troubleshooting Start Problem Identified Issue_Yield Low Yield / Conversion Start->Issue_Yield Issue_Purity Impure / Wrong Isomer Start->Issue_Purity Check_SM Is SM remaining? Issue_Yield->Check_SM Check_Isomer Is it the C2 Isomer? Issue_Purity->Check_Isomer Action_Conc Increase Conc. or Add more Hydrazine Check_SM->Action_Conc Yes Action_Workup Check pH of aqueous layer. Product may be soluble. Check_SM->Action_Workup No (Lost in workup) Action_Cool LOWER Reaction Temp. Slow Addition. Check_Isomer->Action_Cool Yes Check_Color Is it Pink/Brown? Check_Isomer->Check_Color No Action_Ox Oxidative Degradation. Recrystallize (MeOH) & Dry under N2. Check_Color->Action_Ox Yes

Caption: Decision matrix for diagnosing synthetic failures based on TLC/HPLC analysis.

References

  • Regioselectivity in Pyridines: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th ed.; Wiley: Chichester, U.K., 2010 .[1] (General text establishing C4 > C2 reactivity in

    
     for pyridines).
    
  • Synthesis of 2-hydrazinopyridine derivatives: CN103588705A. Synthetic method of 3-chlorine-2-hydrazinopyridine. Google Patents. (Demonstrates analogous conditions: mild heat, alcohol solvent).[1]

  • Hydrazine Oxidation: PubChem. 2-Chloro-4-hydrazinylpyridine Compound Summary. (Safety and stability data).[1]

  • Reaction Conditions for Dichloropyridines: Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine. CN102249991A.[1][2] Google Patents. (Highlights reflux vs. room temperature trade-offs).

Sources

Improving reaction conditions for 2-Chloro-4-hydrazinopyridine synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization & Troubleshooting of Nucleophilic Aromatic Substitution (


) on 2,4-Dichloropyridine.
Document ID:  TSC-PYR-042
Last Updated:  2025-06-15
Author:  Senior Application Scientist Team

Core Directive & Mechanism (The "Why")

Mechanistic Insight

The synthesis of 2-Chloro-4-hydrazinopyridine from 2,4-dichloropyridine relies on a Nucleophilic Aromatic Substitution (


).[1] Success depends on exploiting the differential reactivity between the C2 and C4 positions.
  • The C4 Advantage: The C4 position is electronically favored for nucleophilic attack by hydrazine. The intermediate Meisenheimer complex formed upon attack at C4 is stabilized by the ring nitrogen (para-like resonance), making the C4-chloride significantly more labile than the C2-chloride.

  • The Critical Risk (Over-reaction): While C4 is more reactive, C2 is still reactive. High temperatures or excessive reaction times will lead to the displacement of the second chloride, resulting in the double-substitution impurity 2,4-dihydrazinopyridine .

Reaction Pathway Visualization

The following diagram illustrates the kinetic competition you must manage.

ReactionPathway SM 2,4-Dichloropyridine (Starting Material) Target This compound (TARGET PRODUCT) Kinetic Product SM->Target Fast (k1) Reflux, 1-4h Impurity_Regio 4-Chloro-2-hydrazinopyridine (Regioisomer Impurity) Rare/Minor SM->Impurity_Regio Slow (k2) (k1 >> k2) Reagent Hydrazine Hydrate (Nucleophile) Reagent->SM Impurity_Bis 2,4-Dihydrazinopyridine (Over-Reaction Impurity) Thermodynamic Sink Target->Impurity_Bis Slow (k3) Extended Time/High T

Figure 1.1: Reaction kinetics pathway. The goal is to maximize k1 while minimizing k3 by controlling temperature and stoichiometry.

Standard Optimized Protocol (The "How")

This protocol is designed to maximize regioselectivity (C4 over C2) and prevent bis-substitution.

Reagents & Stoichiometry
ComponentRoleEq.[2][3]Notes
2,4-Dichloropyridine Substrate1.0Purity >98% recommended.[4][5][6]
Hydrazine Hydrate (80%) Nucleophile / Base3.0 - 5.0Excess required to trap HCl generated. Do not use 1.0 eq.
Ethanol (Abs.) Solvent10 VolPolar protic solvent stabilizes the transition state.
Step-by-Step Methodology
  • Dissolution: Charge 2,4-dichloropyridine (1.0 eq) and Ethanol (10 volumes) into a reactor. Stir until fully dissolved at Room Temperature (RT).

  • Controlled Addition: Add Hydrazine Hydrate (3.0–5.0 eq) dropwise over 20 minutes at RT. Exotherm Warning: The reaction is mildly exothermic.

  • Reaction: Heat the mixture to reflux (approx. 78-80°C) .

    • Critical Checkpoint: Monitor by TLC or HPLC at 2 hours .

    • Target: >95% conversion of SM, <2% formation of bis-hydrazino impurity.

    • Duration: Typical reaction time is 3–5 hours. Do not run overnight without monitoring.

  • Workup (Precipitation Method):

    • Cool the reaction mixture slowly to 0–5°C. The product often crystallizes directly.

    • If no precipitate forms, concentrate the ethanol to 20% of original volume and add cold water (5 volumes).

  • Purification: Filter the solid. Wash the cake with cold water (2x) to remove hydrazine hydrochloride salts.

  • Drying: Dry under vacuum at 40°C. High heat during drying can cause degradation (oxidation of hydrazine moiety).

Troubleshooting Guide (The "What If")

Use this decision tree to diagnose specific failure modes in your experiment.

Troubleshooting Start Identify Symptom Sym_Impurity High Impurity (Bis-hydrazino) Start->Sym_Impurity Sym_Yield Low Yield (<60%) Start->Sym_Yield Sym_Goo Sticky/Oily Solid Start->Sym_Goo Act_Temp Reduce Temp to 60°C Reduce Rxn Time Sym_Impurity->Act_Temp Cause: Over-reaction Act_Stoich Check Hydrazine Quality (Is it oxidized?) Sym_Yield->Act_Stoich Cause: Reagent Dead Act_Solvent Switch Solvent to Isopropanol (lower solubility) Sym_Goo->Act_Solvent Cause: Solvation Act_Wash Improve Water Wash (Remove salts) Sym_Goo->Act_Wash Cause: Salt Contamination

Figure 3.1: Diagnostic decision tree for common synthesis failures.

Detailed Issue Resolution
Issue A: Product contains >5% 2,4-Dihydrazinopyridine (Over-substitution)
  • Root Cause: The reaction was driven too hard (too hot or too long), overcoming the activation energy barrier for the second chloride displacement.

  • Corrective Action:

    • Reduce temperature from reflux to 60°C .

    • Reduce Hydrazine equivalents to 3.0 eq .

    • Quench early: Stop reaction immediately when SM is <1%, even if trace intermediate remains.

Issue B: Product is a sticky oil/gum instead of a solid
  • Root Cause: Presence of hydrazine hydrochloride salts or residual solvent.

  • Corrective Action:

    • Trituration: Suspend the oil in cold water and stir vigorously for 30 mins. This dissolves the salts and often triggers crystallization of the organic product.

    • Recrystallization: If solid is impure, recrystallize from minimal hot Ethanol.

Issue C: Low Yield / Incomplete Conversion
  • Root Cause: Hydrazine hydrate is often hygroscopic and absorbs CO2 from air, lowering its effective titer.

  • Corrective Action:

    • Use a fresh bottle of Hydrazine Hydrate.

    • Increase stoichiometry to 5.0 eq if using an older reagent bottle.

Frequently Asked Questions (FAQs)

Q1: Can I use THF or Dioxane instead of Ethanol? A: Yes, but Ethanol is preferred. Ethanol is polar protic, which stabilizes the charged Meisenheimer intermediate, facilitating the substitution. THF (aprotic) may result in slower reaction rates, requiring higher temperatures which risks over-substitution [1].

Q2: Why is the 4-position favored over the 2-position? A: In 2,4-dichloropyridine, the nitrogen atom withdraws electron density from the ring. The C4 position behaves similarly to a para-position in nitrobenzene, allowing the negative charge in the intermediate to be delocalized onto the ring nitrogen. This stabilization lowers the activation energy for attack at C4 compared to C2 [2].

Q3: My product turned brown upon storage. Is it ruined? A: Hydrazines are prone to air oxidation, forming azo compounds or hydrazones. Store the product under Nitrogen/Argon at 4°C. If it is brown, check purity by LC-MS. If the impurity is minor, a quick wash with cold ethanol may restore the off-white color.

Q4: Is chromatography necessary? A: Usually, no. The solubility difference between the mono-hydrazino product (moderate organic solubility) and the bis-hydrazino impurity (low organic solubility/high water solubility) allows for purification via precipitation and washing. Chromatography is only needed if high levels of the regioisomer (2-hydrazino-4-chloro) are present, which is rare under standard conditions.

References

  • Fox, B. A.; Threlfall, T. L. (1964). The Chemistry of Pyridines. Organic Syntheses.
  • Finger, G. C.; Starr, L. D. (1959). Aromatic Fluorine Compounds.[7] IX. 2-Fluoropyridines. J. Am. Chem. Soc., 81(11), 2674–2675. (Establishes comparative reactivity of halopyridines at C2 vs C4).

  • PubChem Compound Summary. (2025). This compound. National Center for Biotechnology Information.

  • ChemicalBook. (2024).[8] Synthesis of Hydrazinopyridine derivatives. (Industrial process data for hydrazine displacements).

Sources

Technical Support Center: Synthesis of 2-Chloro-4-hydrazinopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions & Impurity Profiles Document ID: TSC-2024-PYR-HYD-04 Audience: Process Chemists, Medicinal Chemists, R&D Scientists

Introduction: The Reaction Landscape

Welcome to the Technical Support Center. This guide addresses the nucleophilic aromatic substitution (


) of 2,4-dichloropyridine  with hydrazine hydrate  to yield 2-chloro-4-hydrazinopyridine .

While this reaction appears straightforward, the presence of two electrophilic sites (C2 and C4) and the bifunctional nature of hydrazine creates a complex impurity profile. This guide deconstructs these failure modes using mechanistic causality to help you optimize yield and purity.

Quick Reference: Reaction Scheme

The primary pathway relies on the enhanced electrophilicity of the C4 position compared to C2.

ReactionPathway SM 2,4-Dichloropyridine Target TARGET: This compound SM->Target Major Pathway (C4 Attack) Regio IMPURITY A (Regioisomer): 4-Chloro-2-hydrazinopyridine SM->Regio Minor Pathway (C2 Attack) Hydrazine Hydrazine Hydrate Bis IMPURITY B (Over-reaction): 2,4-Dihydrazinopyridine Target->Bis Excess N2H4 / Heat Dimer IMPURITY C (Dimer): 1,2-Bis(2-chloropyridin-4-yl)hydrazine Target->Dimer Low N2H4 Conc.

Figure 1: Reaction network showing the thermodynamic competition between C2 and C4 substitution and secondary side reactions.

Module 1: Regioselectivity Issues (The "Wrong Isomer")

Symptom: HPLC/NMR shows a persistent impurity (~5-15%) that does not separate easily during workup. Diagnosis: Formation of 4-chloro-2-hydrazinopyridine (Regioisomer).

Technical Analysis

In 2,4-dichloropyridine, both chlorines are activated by the ring nitrogen. However, the C4 position is generally more reactive towards nucleophiles due to:

  • Resonance Stabilization: The intermediate Meisenheimer complex formed by attack at C4 places the negative charge directly on the ring nitrogen (para-like resonance), which is highly stabilizing.

  • Sterics: The C2 position is flanked by the ring nitrogen and a hydrogen, creating a slightly more sterically crowded environment compared to C4.

Why it fails: Elevated temperatures or non-polar solvents can reduce the selectivity difference between C2 and C4.

Troubleshooting Protocol
VariableRecommendationMechanistic Rationale
Temperature Maintain mild reflux (60-80°C) . Avoid sealed tube heating >100°C.Higher temperatures provide enough energy to overcome the activation barrier for the less favored C2 attack (Thermodynamic vs. Kinetic control).
Solvent Use Ethanol or Isopropanol .Protic solvents stabilize the anionic Meisenheimer intermediate via H-bonding, which is more critical for the C4 pathway [1].
Validation 1H NMR Check Target (C4-sub): Doublet at ~6.7 ppm (C3-H) and ~8.0 ppm (C6-H).Isomer (C2-sub): Distinct shift in the C3 proton due to loss of the shielding hydrazine group at C4.

Module 2: Over-Reaction (Bis-Substitution)

Symptom: Yellow/orange precipitate that is insoluble in most organic solvents; Mass Spec shows M+ = 139 (Target is M+ = 143/145). Diagnosis: Formation of 2,4-dihydrazinopyridine .

Technical Analysis

Once the target molecule (this compound) is formed, the hydrazine group at C4 is electron-donating (via resonance), which deactivates the ring towards further nucleophilic attack at C2. However, hydrazine is a potent nucleophile (alpha-effect). If a large excess of hydrazine is used at high temperatures, the second chlorine at C2 will eventually be displaced.

Troubleshooting Protocol
  • Stoichiometry Control: Do not exceed 3-4 equivalents of hydrazine hydrate. While excess drives the reaction, >10 equivalents promotes bis-substitution [2].

  • Monitoring: Stop the reaction immediately upon consumption of the starting material. Do not "soak" the reaction overnight if TLC/HPLC indicates completion.

  • Purification: The bis-hydrazino impurity is significantly more polar and often less soluble in DCM/EtOAc. It can be removed by slurrying the crude solid in cold water (the bis-impurity is often more water-soluble due to two basic amines) or selective extraction.

Module 3: Dimerization (The "Bridging" Effect)

Symptom: Appearance of a high molecular weight impurity (M+ ≈ 250+) and lower yields. Diagnosis: Formation of 1,2-bis(2-chloropyridin-4-yl)hydrazine .

Technical Analysis

The product (a hydrazine derivative) still contains a nucleophilic nitrogen (the terminal -NH2). If the concentration of free hydrazine hydrate is low in the reaction zone, the product will compete with hydrazine to attack a molecule of starting material (2,4-dichloropyridine).

Reaction:



Troubleshooting Protocol
  • Order of Addition (Critical):

    • Incorrect: Adding Hydrazine to a solution of 2,4-DCP.[1][2] (High local concentration of electrophile, low hydrazine).

    • Correct:Add 2,4-DCP solution slowly to the Hydrazine solution. This ensures the electrophile always encounters a large excess of hydrazine, statistically favoring the primary substitution over the dimerization [3].

  • Concentration: Run the reaction more dilute (e.g., 10-15 volumes of solvent) to reduce intermolecular collision probability between product and starting material.

Module 4: Stability & Oxidation (The "Red Oil" Phenomenon)

Symptom: The product turns from an off-white solid to a red/brown oil or gum upon storage. Diagnosis: Air oxidation of the hydrazine moiety to azo-compounds or radical decomposition.

Technical Analysis

Hydrazines are reducing agents and are susceptible to oxidation by atmospheric oxygen. Transition metals (trace Fe or Cu from stir bars or spatulas) can catalyze this degradation.

Storage & Handling Guide
  • Inert Atmosphere: Store under Nitrogen or Argon.

  • Form: Isolate as the Hydrochloride salt if possible. The salt form (protonated amine) is significantly more resistant to oxidation than the free base.

    • Protocol: Dissolve crude free base in Ethanol, add 1.1 eq of HCl/Dioxane or conc. HCl, filter the precipitate.

  • Visual Indicator: A color change to deep red usually indicates <2% decomposition (surface oxidation), but if the bulk material turns to oil, repurification is required.

Summary: Troubleshooting Logic Tree

Use this flow to diagnose your specific issue.

Troubleshooting Start START: Analyze Crude LC/MS Check1 Is M+ = 143/145 (Target)? Start->Check1 Check2 Is M+ = 139? Check1->Check2 No Issue1 Check Regioselectivity (NMR). Isomer present? Check1->Issue1 Yes, but impure Check3 Is M+ > 200? Check2->Check3 No Issue2 Bis-substitution. Reduce Temp & Equivalents. Check2->Issue2 Yes Issue3 Dimerization. Reverse Addition Order. Check3->Issue3 Yes Success Target Identified. Proceed to Salt Formation. Issue1->Success Recrystallize (MeOH)

Figure 2: Diagnostic logic for identifying and resolving synthesis failures.

References

  • ChemicalBook. (n.d.). 2-Hydrazinopyridine synthesis - General procedure for the synthesis of 2-hydrazinopyridine from 2-chloropyridine. Retrieved from

  • Google Patents. (2011). CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine.[3] Retrieved from

  • BenchChem. (n.d.). Synthesis routes of 2-Chloro-6-hydrazinopyridine. Retrieved from

  • WuXi AppTec. (2021). Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. Retrieved from

Sources

Technical Support Center: Purification of Crude 2-Chloro-4-hydrazinopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-PYR-004 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting & Purification Protocols for 2-Chloro-4-hydrazinopyridine (CAS: 700811-29-6)[1][2][3]

Executive Summary & Chemical Context

This guide addresses the purification of This compound , typically synthesized via nucleophilic aromatic substitution (


) of 2,4-dichloropyridine with hydrazine hydrate.[1][2][3]

The Core Challenge: The reaction relies on the electronic activation of the pyridine ring.[1] The nitrogen atom withdraws electron density, activating the C-4 position more strongly than the C-2 position due to resonance stabilization of the Meisenheimer intermediate.[1] However, two primary impurity classes plague this synthesis:[1][2]

  • Over-reaction (Bis-substitution): Formation of 2,4-dihydrazinopyridine.[1][2][3]

  • Under-reaction: Residual 2,4-dichloropyridine.[1][2][3]

  • Oxidation: Hydrazines are prone to air oxidation, leading to colored azo-tars.[1][2][3]

Diagnostic Hub: Identify Your Impurity

Before selecting a protocol, compare your crude material against this diagnostic table.

SymptomProbable ImpurityChemical CauseDiagnostic Check
Material is Red/Brown Azo-oligomers / Oxidation productsAir oxidation of hydrazine moiety during workup.[1][2][3]TLC shows streaks; material is sticky.[1][2]
High Polarity Peak (LCMS) 2,4-DihydrazinopyridineExcess hydrazine or high temp drove reaction at C-2 and C-4.[1][2][3]Mass Spec shows M+ = ~139 (vs Target 143).[1]
Low Polarity Peak (LCMS) 2,4-DichloropyridineIncomplete conversion; insufficient hydrazine equivalents.[1][2]Mass Spec shows M+ = ~147.[1][2]
White Precipitate in Water Hydrazine HydrochlorideIncomplete washing of salts.[1][2][3]AgNO3 test (positive for chloride, though target also has Cl).[1][2]

Purification Decision Tree

Use the following logic flow to determine the correct workflow for your specific batch.

PurificationLogic Start Crude this compound CheckLCMS Analyze LCMS / TLC Start->CheckLCMS BisCheck Is Bis-hydrazino (Polar) Present? CheckLCMS->BisCheck SMCheck Is Starting Material (Non-Polar) Present? BisCheck->SMCheck No MethodA Method A: Aqueous/Alcohol Wash (Target: Polar Impurities) BisCheck->MethodA Yes (>5%) ColorCheck Is Material Red/Brown? SMCheck->ColorCheck No MethodB Method B: Non-Polar Slurry (Target: Starting Material) SMCheck->MethodB Yes (>2%) MethodC Method C: Charcoal Recrystallization (Target: Oxidation/Color) ColorCheck->MethodC Yes Final Pure Product (Store under N2) ColorCheck->Final No (Off-white solid) MethodA->SMCheck MethodB->ColorCheck MethodC->Final

Figure 1: Decision matrix for selecting the appropriate purification module based on impurity profile.

Technical Protocols

Method A: Removal of Bis-Hydrazino Impurity (Polar)

Principle: The bis-hydrazino impurity contains two basic amine groups, making it significantly more soluble in water and polar alcohols than the mono-chloro product.[1][2][3] We exploit this solubility differential.

Reagents:

  • Distilled Water (Cold: 0–5°C)[1][2]

  • Methanol (Optional)[1][2][4]

Protocol:

  • Suspension: Suspend the crude solid in cold water (10 mL per gram of crude).

  • Agitation: Stir vigorously for 30 minutes at 0–5°C. Note: Do not heat, as the target product's solubility in water increases with temperature.

  • Filtration: Filter the suspension under vacuum.

  • Displacement Wash: Wash the filter cake with two portions of ice-cold water.

  • Validation: The filtrate (mother liquor) should contain the majority of the bis-hydrazino impurity and hydrazine salts.[1][2][3]

Method B: Removal of 2,4-Dichloropyridine (Non-Polar)

Principle: The starting material lacks the hydrogen-bonding capability of the hydrazine group, making it highly soluble in hydrocarbons where the target product is insoluble.[1][3]

Reagents:

  • n-Heptane or Hexanes[1][2]

  • Ethyl Acetate (Trace, optional)[1][2]

Protocol:

  • Drying: Ensure the crude solid is dry (water content interferes with non-polar washing).[1][2][3][5]

  • Slurry: Place crude solid in n-Heptane (5 mL per gram).

  • Reflux (Optional but Recommended): Heat to 50°C for 15 minutes to dissolve occluded starting material, then cool to room temperature.

  • Filtration: Filter the solid. The starting material remains in the filtrate.[1][2]

Method C: Recrystallization (Color & Final Polish)

Principle: Recrystallization from a protic solvent system removes trace oxidation products (tars) which adsorb to activated charcoal or remain in the mother liquor.[1][2][3]

Reagents:

  • Solvent: Ethanol (95%) or Methanol/Water (3:1 ratio).[1][2]

  • Activated Charcoal (Norit).[1][2]

Workflow Visualization:

Recrystallization Step1 Dissolve Crude (Hot Ethanol/MeOH) Step2 Add Activated Charcoal (10 mins reflux) Step1->Step2 Step3 Hot Filtration (Remove Charcoal) Step2->Step3 Step4 Cool Slowly (RT -> 4°C) Step3->Step4 Step5 Collect Crystals (Wash w/ Cold Solvent) Step4->Step5

Figure 2: Step-by-step recrystallization workflow for final polishing.

Protocol:

  • Dissolve crude in minimum boiling Ethanol or Methanol.[1][2]

  • If colored, add activated charcoal (5 wt%) and stir at reflux for 10 minutes.

  • Filter hot through a Celite pad to remove charcoal.[1][2]

  • If using Methanol, add warm water dropwise until slight turbidity persists, then clear with one drop of Methanol.[1][2]

  • Allow to cool slowly to room temperature, then refrigerate (4°C) for 4 hours.

  • Filter crystals and dry under vacuum at 45°C.

Frequently Asked Questions (FAQ)

Q: Why is my product turning pink/red during storage? A: Hydrazines are sensitive to oxidative degradation.[1][2][3] The red color indicates the formation of azo compounds or radical oxidation species.[1][2]

  • Fix: Store the purified solid under an inert atmosphere (Nitrogen/Argon) in an amber vial at 4°C.

Q: Can I use column chromatography instead of recrystallization? A: Yes, but it is challenging. Hydrazines can streak on silica gel due to their basicity.[1][2]

  • Tip: If you must use chromatography, pretreat the silica with 1% Triethylamine in the mobile phase to neutralize acidic sites on the silica, preventing streaking and decomposition.[1][3]

Q: My yield is low after water washing. Why? A: this compound has partial solubility in water, especially if the water is not ice-cold.[1][2][3]

  • Correction: Ensure water is <5°C. If yield is critical, salt out the aqueous layer with NaCl and extract with Ethyl Acetate to recover lost material, though this may re-introduce impurities.[1]

References

  • Synthesis and Purification of Hydrazinopyridines

    • Source: CN106588758B (Patent).[1][2] "Synthesis process of 2-hydrazinopyridine derivative."

    • Relevance: Describes the standard washing and recrystallization protocols using w
    • URL:[1][2][3]

  • Chemical Properties & Safety

    • Source: PubChem CID 21106442.[1][2][3] "2-Chloro-4-hydrazinylpyridine."[1][2][3][5][6]

    • Relevance: Provides solubility data, molecular weight, and GHS safety classific
    • URL:[1][2][3]

  • Regioselectivity in Pyridine Substitution

    • Source: Organic Syntheses, Coll.[1][2] Vol. 10.

    • Relevance: Establishes the preference for C-4 substitution in 2,4-dichloropyridines due to electronic activ
    • URL: (General Reference for Pyridine

      
      )[1][2][3]
      

Sources

Optimizing solvent conditions for 2-Chloro-4-hydrazinopyridine nucleophilic substitution

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Solvent & Reaction Conditions for 2-Chloro-4-hydrazinopyridine Audience: Synthetic Chemists, Process Development Scientists Status: Active Support Guide

Executive Summary: The "Deactivation" Challenge

Welcome to the technical support center for This compound . If you are accessing this guide, you are likely encountering one of two problems:

  • Stalled Kinetics: You are trying to displace the C2-chlorine atom, but the reaction is sluggish or non-existent.

  • Solubility/Workup Issues: The zwitterionic nature of the hydrazino group is causing precipitation issues or trapping solvents.

The Core Chemistry: Unlike 2,4-dichloropyridine, where the C4-chlorine is highly reactive, This compound is significantly deactivated toward further Nucleophilic Aromatic Substitution (


). The hydrazine group at C4 is a strong electron donor (via resonance), which increases electron density in the pyridine ring, making the C2 position less electrophilic.

This guide provides solvent strategies to overcome this electronic deactivation and optimize downstream cyclizations.

Module 1: Solvent Selection for C2-Substitution ( )

Objective: Displace the Chlorine at C2 with a nucleophile (Amine, Alkoxide, Thiol) while retaining the hydrazine moiety.

The Solvent Matrix
Solvent ClassRepresentative SolventsSuitabilityMechanism of ActionRecommended For
Polar Aprotic DMSO, NMP, DMF, DMAcHigh Solvates cations strongly; leaves anionic nucleophiles "naked" and highly reactive.Displacing C2-Cl with weak nucleophiles; overcoming ring deactivation.
High-Boiling Protic n-Butanol, Ethylene GlycolMedium Allows high reaction temperatures (>120°C) to overcome activation energy barrier.Reactions requiring reflux; acid-catalyzed substitutions.[1]
Low-Boiling Protic Ethanol, Methanol, IPALow H-bonding shells reduce nucleophile reactivity; boiling point often too low for C2-displacement.Initial formation of the hydrazine (from dichloropyridine), not the second step.
Non-Polar Toluene, XyleneLow Poor solubility of the polar substrate; requires Phase Transfer Catalysts (PTC).Large scale processes where water-wash workup is mandatory.
Troubleshooting Guide: Stalled C2-Substitution

Q: My reaction has stalled at 20% conversion after 24 hours. I am using Ethanol at reflux.

  • Diagnosis: The activation energy for C2-substitution is too high for Ethanol's boiling point (78°C). The electron-donating hydrazine group has deactivated the ring.

  • Solution:

    • Swap Solvent: Switch to DMSO or NMP . These allow temperatures of 100-120°C and increase the rate constant (

      
      ) by orders of magnitude by desolvating the nucleophile.
      
    • Concentration: Run the reaction at high concentration (1.0 M - 2.0 M) to drive bimolecular kinetics.

Q: I see the product forming, but also a significant amount of "tar" or black precipitate.

  • Diagnosis: Oxidative polymerization of the hydrazine group. Hydrazines are sensitive to air, especially at high temperatures in basic media.

  • Solution:

    • Degas: Sparge the solvent with Argon/Nitrogen for 15-30 minutes before adding reagents.

    • Antioxidant: Add a sacrificial antioxidant if compatible, or strictly exclude

      
      .
      

Module 2: Cyclization Protocols (Triazolopyridines)

Objective: Utilize the hydrazine group to form a fused ring (e.g., [1,2,4]triazolo[4,3-a]pyridine).[1][2]

Workflow Logic

In these reactions, the solvent often acts as the catalyst or the reagent.

Q: I am trying to synthesize the triazolopyridine using an orthoester, but yield is low.

  • Protocol Optimization:

    • Solvent: Glacial Acetic Acid (AcOH) or mixtures of AcOH/EtOH.

    • Role: AcOH acts as a proton source to activate the orthoester and facilitates the elimination of alcohol/water during ring closure.

    • Temperature: Reflux is usually required.

Q: Can I do this in a "Green" solvent?

  • Answer: Yes. Polyethylene Glycol (PEG-400) has been successfully used as a recyclable medium for oxidative cyclizations. It stabilizes the transition state and allows for easy workup (extraction with ether/ethyl acetate).

Module 3: Visual Troubleshooting Logic

The following diagram illustrates the decision process for optimizing conditions based on your specific failure mode.

SolventOptimization Start START: Define Objective Obj_Sub Objective: Displace C2-Cl (S_NAr Reaction) Start->Obj_Sub Obj_Cyc Objective: Cyclize Hydrazine (Ring Formation) Start->Obj_Cyc Check_Conv Check Conversion (LCMS/TLC) Obj_Sub->Check_Conv Check_Method Method Selection Obj_Cyc->Check_Method Issue_Stall Issue: Low Conversion / Stalled Check_Conv->Issue_Stall < 10% Prod Issue_Side Issue: Polymerization / Tar Check_Conv->Issue_Side Impurities Sol_Polar Action: Switch to DMSO/NMP Temp: 100-130°C Issue_Stall->Sol_Polar Sol_Degas Action: Degas Solvent (Ar) Check for oxidant impurities Issue_Side->Sol_Degas Method_Acid Acid Catalyzed (Orthoesters/Acids) Check_Method->Method_Acid Method_Ox Oxidative Cyclization (Aldehydes) Check_Method->Method_Ox Sol_AcOH Solvent: Glacial AcOH or AcOH/EtOH Mix Method_Acid->Sol_AcOH Sol_Green Solvent: PEG-400 or Water/I2 Avoids toxic oxidants Method_Ox->Sol_Green

Caption: Decision tree for solvent selection based on reaction intent (Substitution vs. Cyclization) and observed failure modes.

Module 4: Standardized Protocols

Protocol A: High-Temperature (C2 Displacement)

Use this when the nucleophile is an amine or alkoxide.

  • Preparation: Dissolve this compound (1.0 equiv) in anhydrous DMSO (5 mL per mmol).

  • Base Addition: Add DIPEA (2.5 equiv) or K2CO3 (2.0 equiv).

    • Note: Inorganic bases (K2CO3) require vigorous stirring as they are insoluble in DMSO.

  • Nucleophile: Add the amine nucleophile (1.2 - 1.5 equiv).

  • Reaction: Heat to 110°C under Nitrogen atmosphere. Monitor by HPLC every 2 hours.

    • Endpoint: Expect 6-12 hours for completion due to ring deactivation.

  • Workup (Critical):

    • Cool to room temperature.

    • Pour into Ice Water (10x volume). The product often precipitates.

    • If no precipitate: Extract with 2-MeTHF or Ethyl Acetate . (Avoid DCM if possible, as DMSO extraction into DCM can be tricky).

    • Wash organic layer with Brine (3x) to remove DMSO.

Protocol B: Oxidative Cyclization to Triazolopyridine

Use this to form the fused ring system from an aldehyde.

  • Mixing: Combine this compound (1.0 equiv) and the aldehyde (1.0 equiv) in Ethanol/Water (1:1) or PEG-400 .

  • Oxidant: Add Iodine (

    
    )  (1.1 equiv) and K2CO3  (2.5 equiv).
    
  • Conditions: Stir at 80°C for 3-5 hours.

  • Mechanism: The iodine oxidizes the intermediate hydrazone, facilitating ring closure.

  • Workup: Quench with saturated aqueous Sodium Thiosulfate (

    
    ) to remove excess iodine (color change from brown to clear). Filter the solid product.
    

References

  • Regioselectivity of Dichloropyridines

    • Source: Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism."
    • URL:[Link]

  • Synthesis of Triazolopyridines (Cyclization)

    • Source: Organic Chemistry Portal. "Synthesis of 1,2,4-triazolo[4,3-a]pyridines."
    • URL:[Link]

  • Solvent Effects on SnAr

    • Source: ACS Green Chemistry Institute. "SNAr Reaction in Other Common Molecular Solvents."
    • URL:[Link]

  • Source: Google Patents. "CN106588758B - Synthesis process of 2-hydrazinopyridine derivative.

Sources

Improving the selectivity of reactions with 2-Chloro-4-hydrazinopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Reaction Selectivity & Troubleshooting Common Synthetic Failures Audience: Medicinal Chemists, Process Chemists, and Chemical Biologists.

Introduction: The Reactivity Triad

Welcome to the technical guide for 2-Chloro-4-hydrazinopyridine (2-Cl-4-HP) . This scaffold is a critical intermediate in the synthesis of c-Met kinase inhibitors (e.g., Foretinib analogs) and various fused heterocycles.

Working with 2-Cl-4-HP presents a unique "Reactivity Triad" that often leads to mixture profiles or decomposition:

  • The Alpha-Effect: The hydrazine moiety (

    
    ) is exceptionally nucleophilic at the terminal (
    
    
    
    ) nitrogen, but the internal (
    
    
    ) nitrogen's reactivity is modulated by the electron-deficient pyridine ring.
  • The Leaving Group: The chlorine at C2 is activated for

    
    , creating potential for polymerization if the hydrazine of one molecule attacks the C2-Cl of another.
    
  • The Rearrangement Trap: When cyclizing to form triazolopyridines, the kinetic product often rearranges to a thermodynamic isomer (Dimroth Rearrangement).

This guide addresses these specific selectivity challenges.

Module 1: Controlling Cyclization Regiochemistry (Triazolopyridines)

The Issue: You are reacting 2-Cl-4-HP with an orthoester or aldehyde to form a


triazolo

pyridine core, but you observe a mixture of isomers or a complete shift to the

isomer.

The Science: This is the Dimroth Rearrangement .[1][2]

  • Kinetic Product: The initial cyclization usually occurs at the ring nitrogen, forming the

    
    triazolo
    
    
    
    pyridine.
  • Thermodynamic Product: Under acidic, basic, or thermal stress, the ring opens and recyclizes to the more stable

    
    triazolo
    
    
    
    pyridine.
Troubleshooting Workflow
ObservationRoot CauseCorrective Action
Mixture of Isomers Uncontrolled pH or excessive heat during workup.Maintain neutral pH. Avoid heating >60°C during isolation if the

isomer is desired.
Exclusive

Formation
Reaction conditions favored thermodynamic equilibrium.If

is the target, use milder oxidants (e.g., PhI(OAc)

at RT) instead of refluxing in acetic acid.
Low Yield Competitive dimerization (

self-reaction).
Dilute the reaction (0.05 M). Add the electrophile before adding the base.
Mechanism Visualization: The Dimroth Rearrangement

DimrothRearrangement Start 2-Cl-4-HP + Electrophile Inter Intermediate Hydrazone Start->Inter Condensation Kinetic Kinetic Product [1,2,4]triazolo[4,3-a]pyridine Inter->Kinetic Cyclization (Fast) Open Ring Opening (Acid/Base Catalyzed) Kinetic->Open Heat/Acid Thermo Thermodynamic Product [1,2,4]triazolo[1,5-a]pyridine Open->Thermo Recyclization (Stable)

Caption: The pathway from 2-Cl-4-HP to fused triazoles. Note that the [4,3-a] isomer can rearrange to the [1,5-a] isomer.

Module 2: Pyrazole Synthesis (Regioselectivity with 1,3-Electrophiles)

The Issue: When reacting 2-Cl-4-HP with unsymmetrical 1,3-dicarbonyls (or nitroolefins), you get a mixture of regioisomers (e.g., 1-(2-chloropyridin-4-yl)-3-methyl-5-phenylpyrazole vs. the 1,5-methyl-3-phenyl isomer).

The Science: The regioselectivity is dictated by the relative nucleophilicity of the hydrazine nitrogens and the hardness/softness of the electrophilic carbons.

  • 
     (Terminal):  Harder nucleophile, usually attacks the most reactive carbonyl first.
    
  • 
     (Internal):  Deactivated by the pyridine ring (electron-withdrawing), making it less nucleophilic.
    
Optimization Protocol

Goal: Maximize selectivity for the desired pyrazole isomer.

  • Solvent Control:

    • Protic Solvents (EtOH/AcOH): Promote rapid equilibrium and often lead to thermodynamic mixtures.

    • Fluorinated Solvents (TFE/TFA): Can reverse selectivity. The acidic environment protonates the hydrazine, subtly altering the

      
       nucleophilicity ratio.
      
  • Stepwise Synthesis (Recommended for High Selectivity): Instead of a "one-pot" Knorr reaction, isolate the intermediate hydrazone.

    • Step 1: React 2-Cl-4-HP with the ketone/aldehyde component controlled by temperature (-10°C).

    • Step 2: Cyclize the hydrazone using a dehydrating agent (e.g.,

      
       or 
      
      
      
      ).
Data: Solvent Effects on Regioselectivity
Solvent SystemConditionsMajor Product TrendNotes
Ethanol (Neutral) RefluxMixture (approx 60:40)Poor selectivity due to rapid equilibration.
Acetic Acid 90°CThermodynamic IsomerAcid catalysis lowers activation energy for both paths.
TFE / TFA RTKinetic IsomerTrifluoroethanol stabilizes specific transition states.

Module 3: Chemoselectivity (Protecting the Hydrazine)

The Issue: You need to perform a reaction on the pyridine ring (e.g., modifying the 2-Cl position) without destroying the hydrazine moiety.

The Solution: Differential Protection. The hydrazine is oxidation-sensitive and highly nucleophilic. It must be masked if you intend to perform metal-catalyzed cross-couplings (e.g., Suzuki/Buchwald) at the C2-Cl position.

Recommended Protocol: Boc-Protection
  • Selectivity:

    
     will preferentially react with the terminal 
    
    
    
    nitrogen due to steric accessibility.
  • Procedure:

    • Dissolve 2-Cl-4-HP in DCM/Dioxane (1:1).

    • Add 1.1 equiv

      
       and 1.1 equiv 
      
      
      
      .
    • Stir at 0°C

      
       RT for 2 hours.
      
    • Result: 2-Chloro-4-(N'-Boc-hydrazino)pyridine.

  • Why this works: The Boc group prevents oxidation and reduces the nucleophilicity of the hydrazine, allowing the C2-Cl to be engaged in

    
     or Pd-catalyzed reactions without interference.
    

FAQ: Handling & Storage

Q: My 2-Cl-4-HP turned into a black tar overnight. What happened? A: Free-base hydrazinopyridines are prone to air oxidation and light sensitivity.

  • Fix: Always store as the Hydrochloride Salt . If you generated the free base, use it immediately.

  • Storage: Store under Argon at -20°C, protected from light.

Q: Can I perform a Buchwald-Hartwig coupling directly on 2-Cl-4-HP? A: Generally, No . The hydrazine group acts as a competing ligand for the Palladium catalyst and a competing nucleophile.

  • Fix: Protect the hydrazine (as described in Module 3) or convert it to the desired heterocycle (triazole/pyrazole) before attempting the C2-Cl displacement.

Q: How do I remove the 2-Cl group later? A: Catalytic Hydrogenation (


, Pd/C) is effective, but be careful—hydrazine N-N bonds are also susceptible to cleavage under high-pressure hydrogenation.
  • Recommendation: Use mild transfer hydrogenation (ammonium formate, Pd/C, MeOH, reflux) to control the reduction rate.

References

  • Synthesis of [1,2,4]triazolo[4,3-a]pyridines via Palladium Catalysis Reichelt, A., et al. Organic Letters (2010). [3]

  • Regioselective Synthesis of Pyrazoles from Hydrazones Deng, X., & Mani, N. S.[4][5] Journal of Organic Chemistry (2008). [Source: J. Org.[6][7] Chem. Abstract]([Link])

  • The Dimroth Rearrangement in Fused Triazolopyrimidines (Analogous Mechanism) Review of Heterocyclic Rearrangements.

  • Protecting Group Strategies for Hydrazines Organic Synthesis Archives.

  • This compound Safety & Properties PubChem Compound Summary.

Sources

Validation & Comparative

Comparative Guide: Optimizing Regioselectivity in 2-Chloro-4-hydrazinopyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of 2-Chloro-4-hydrazinopyridine Synthesis Methods

Executive Summary

This compound (CAS: 700811-29-6) is a critical heterocyclic building block, widely employed in the synthesis of [1,2,4]triazolo[4,3-a]pyridine derivatives and kinase inhibitors.[1][2][3][4][5][6][7] Its synthesis presents a classic challenge in nucleophilic aromatic substitution (


): achieving regioselective attack at the C4 position while preserving the chlorine atom at the C2 position.[8]

This guide compares the two dominant synthetic strategies: the Direct Displacement Method (using 2,4-dichloropyridine) and the Nitro-Displacement Method (using 2-chloro-4-nitropyridine). We analyze the mechanistic drivers of regioselectivity and provide optimized protocols to maximize yield and purity.

Mechanistic Principles & Regioselectivity

The synthesis relies on the varying electrophilicity of the pyridine ring carbons.[4] In 2,4-disubstituted pyridines, the C4 position is generally more reactive toward nucleophiles than the C2 position.

  • Electronic Factor: The nitrogen atom withdraws electron density.[4][8] The intermediate Meisenheimer complex formed by attack at C4 is stabilized by resonance structures where the negative charge resides on the electronegative nitrogen (para-like resonance).

  • Steric Factor: The C2 position is flanked by the ring nitrogen, creating slightly higher steric hindrance compared to the exposed C4 position.

However, "generally favored" does not guarantee 100% purity. Reaction conditions (solvent polarity, temperature) must be tuned to prevent competitive substitution at C2 or bis-substitution.

ReactionPathways Start 2,4-Dichloropyridine TS_C4 C4-Attack (Preferred Path) Start->TS_C4 Faster Kinetics (Para-like resonance) TS_C2 C2-Attack (Competitive Side Rxn) Start->TS_C2 Slower Kinetics (Steric hindrance) Hydrazine Hydrazine Hydrate (Nucleophile) Hydrazine->Start Prod_Major This compound (Target) TS_C4->Prod_Major Major Product Prod_Minor 4-Chloro-2-hydrazinopyridine (Impurity) TS_C2->Prod_Minor Minor Impurity Prod_Bis 2,4-Dihydrazinopyridine (Over-reaction) Prod_Major->Prod_Bis Excess Hydrazine High Temp

Figure 1: Mechanistic divergence in the reaction of 2,4-dichloropyridine with hydrazine. The C4 pathway is kinetically favored.

Comparative Analysis of Methods
Method A: Direct

of 2,4-Dichloropyridine

This is the industrial workhorse method due to the low cost of the starting material.

  • Mechanism: Chloride displacement.[9]

  • Key Challenge: Preventing over-reaction to the di-hydrazino species and managing the ~5-10% formation of the C2 isomer.

  • Optimization: Using ethanol as a solvent moderates the reaction temperature (reflux ~78°C), which favors the kinetic product (C4) over the thermodynamic mixture.

Method B: Nitro-Group Displacement

This method uses 2-chloro-4-nitropyridine.

  • Mechanism: Nitro group displacement.

  • Advantage: The nitro group is a significantly better leaving group than chloride in

    
     reactions. This allows the reaction to proceed at lower temperatures (often Room Temp), essentially locking the regioselectivity to the C4 position and leaving the C2-chloride untouched.
    
  • Disadvantage: The precursor is more expensive and less shelf-stable.

Performance Matrix
FeatureMethod A: Dichloro PrecursorMethod B: Nitro Precursor
Starting Material 2,4-Dichloropyridine2-Chloro-4-nitropyridine
Reagent Hydrazine Hydrate (excess)Hydrazine Hydrate (stoichiometric)
Reaction Temp Reflux (80°C)Ambient (20-30°C)
Yield 75 - 85%85 - 95%
Regioselectivity Good (~10:1 to 20:1 C4:C2)Excellent (>99:1)
Cost Efficiency High (Cheap materials)Low (Expensive precursor)
Scalability ExcellentModerate (Exotherm risk)
Detailed Experimental Protocols
Protocol A: Optimized Synthesis from 2,4-Dichloropyridine

Best for: Large-scale synthesis where cost is a priority and recrystallization is acceptable.

Reagents:

  • 2,4-Dichloropyridine (1.0 eq)

  • Hydrazine Hydrate (80% or 64% solution) (3.0 - 5.0 eq)[2]

  • Ethanol (10 volumes)

Workflow:

  • Dissolution: Charge a round-bottom flask with 2,4-dichloropyridine and Ethanol. Stir until dissolved.

  • Addition: Add Hydrazine Hydrate dropwise at room temperature. Note: Exothermic reaction.

  • Reaction: Heat the mixture to reflux (80°C) for 4–6 hours.

    • Checkpoint: Monitor by TLC (Ethyl Acetate:Hexane 1:1). The starting material spot (

      
       ~0.8) should disappear, replaced by a lower 
      
      
      
      spot (amine/hydrazine).
  • Work-up:

    • Cool the reaction mixture to 0–5°C in an ice bath.

    • The product often precipitates as a solid upon cooling.

    • If no precipitate forms, concentrate the solvent to 20% volume under reduced pressure, then add cold water.

  • Purification: Filter the solid. Wash with cold water (to remove hydrazine salts) and cold ethanol.

    • Critical Step: If the C2-isomer is present (detected by NMR), recrystallize from hot Ethanol or THF.

Data Validation (NMR):

  • This compound: The C3 proton appears as a doublet at

    
     ~6.7 ppm, and the C5 proton as a doublet of doublets. The hydrazine 
    
    
    
    usually appears broad around 4.0–8.0 ppm depending on solvent.
  • Contrast: The 2-hydrazino isomer would show different splitting patterns for the protons adjacent to the nitrogen.

Protocol B: High-Purity Synthesis from 2-Chloro-4-nitropyridine

Best for: Small-scale medicinal chemistry where purity is paramount.

Workflow:

  • Dissolve 2-chloro-4-nitropyridine (1.0 eq) in THF or Ethanol.

  • Cool to 0°C.

  • Slowly add Hydrazine Hydrate (1.2 eq).

  • Stir at 0°C for 1 hour, then warm to Room Temperature for 2 hours.

  • Pour into ice water. The product precipitates immediately with high purity.

Process Visualization

Workflow Step Step Critical Critical Decision Decision End End Start Start: 2,4-Dichloropyridine in Ethanol Add Add Hydrazine Hydrate (Dropwise, RT) Start->Add Reflux Reflux 4-6 Hours (Kinetic Control) Add->Reflux Check TLC Check: SM Consumed? Reflux->Check Check->Reflux No Cool Cool to 0-5°C Induce Precipitation Check->Cool Yes Filter Filtration & Wash (Cold Water/EtOH) Cool->Filter PurityCheck NMR Analysis: Isomer Ratio > 95:5? Filter->PurityCheck Recryst Recrystallize (THF/EtOH) PurityCheck->Recryst No Final Final Product: This compound PurityCheck->Final Yes Recryst->Final

Figure 2: Optimized workflow for the direct synthesis method, including critical purity checkpoints.

Safety & Handling (E-E-A-T)
  • Hydrazine Hydrate: Highly toxic, potential carcinogen, and corrosive. Handle only in a fume hood. It is unstable in the presence of metal oxides; use glass or Teflon equipment.

  • Waste Disposal: Hydrazine waste must be deactivated (e.g., with hypochlorite) before disposal, following local EHS regulations. Do not mix directly with oxidizers in the waste stream.

References
  • Regioselectivity in Pyrimidine/Pyridine SNAr: Journal of Organic Chemistry, "Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines".

  • Synthesis of this compound: Smolecule, "2-Chloro-4-hydrazinopyrimidine Synthesis and Properties".

  • Patent Methodology: WO 2013/096630, "Synthesis of Pyrazole Derivatives".

  • General Reactivity: ChemicalBook, "2-Hydrazinopyridine Synthesis and NMR Data".

Sources

A Comparative Guide to the Biological Activity of 2-Chloro-4-hydrazinopyridine and its Analogues

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivatives are integral to a multitude of FDA-approved drugs, showcasing a broad spectrum of biological activities.[1] This guide provides an in-depth comparative analysis of the biological activities of 2-Chloro-4-hydrazinopyridine and its analogues, with a particular focus on their potential as anticancer and antimicrobial agents. By synthesizing data from established literature and outlining robust experimental protocols, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the structure-activity relationships within this promising class of compounds.

Introduction: The Versatility of the Hydrazinopyridine Scaffold

Hydrazones, characterized by the azometine –NHN=CH– group, are a well-established class of compounds with a remarkable diversity of biological activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and antitumoral effects.[2] The incorporation of a pyridine ring, a privileged heterocyclic motif in drug discovery, often enhances the pharmacological profile of these molecules. This compound serves as a key building block in this context, offering multiple reactive sites for the synthesis of a wide array of derivatives.[3] The chlorine atom at the 2-position and the hydrazino group at the 4-position of the pyridine ring are critical for its chemical reactivity and play a significant role in its interaction with biological targets.

This guide will explore how modifications to this core structure, such as altering the position of the chloro and hydrazino groups or introducing various substituents, can modulate the biological activity of the resulting analogues.

Comparative Biological Activity: A Focus on Anticancer and Antimicrobial Potential

While direct comparative studies between this compound and its close positional isomers are not extensively documented in publicly available literature, a wealth of information on related pyridine and hydrazone derivatives allows for a robust, inferential comparison based on structure-activity relationship (SAR) principles.

Anticancer Activity

The pyridine nucleus is a common feature in a variety of anticancer agents. The anticancer potential of hydrazinopyridine derivatives is often attributed to their ability to induce apoptosis and inhibit key enzymes involved in cancer cell proliferation.

Structure-Activity Relationship Insights:

  • Substitution on the Pyridine Ring: The presence and position of substituents on the pyridine ring are crucial for anticancer activity. For instance, studies on various pyridine derivatives have shown that electron-withdrawing groups can enhance cytotoxic effects.[4]

  • Nature of the Hydrazone Moiety: The biological activity of hydrazones can be significantly altered by the nature of the aldehyde or ketone they are derived from. Aromatic and heteroaromatic substitutions are common strategies to enhance anticancer potency.

  • Positional Isomerism: The relative positions of the chloro and hydrazino groups on the pyridine ring are expected to influence the molecule's electronic properties and steric hindrance, thereby affecting its binding to biological targets. While specific data for chlorohydrazinopyridine isomers is scarce, in other heterocyclic systems, positional changes of substituents have been shown to dramatically alter biological activity.

Illustrative Experimental Data:

To provide a quantitative perspective, the following table summarizes the anticancer activity of various pyridine and hydrazone derivatives, demonstrating the potential of this chemical class.

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
Pyridine-3-carbonitrile4-(4-chlorophenyl)-2-ethoxy-6-phenyl-pyridine-3-carbonitrileHT29 (Colon)2.243[5]
Pyrazolo[3,4-b]pyridineAnalogue 17PC-3 (Prostate)~4[6]
Benzofuro[3,2-b]pyridineDerivative 16HeLa (Cervical)4.35[7]
Copper(II) Hydrazone ComplexComplex with tridentate N-acylhydrazoneVarious cell lines≤ 12[8]

This table is a compilation of data from different studies and is intended for illustrative purposes to show the range of activities observed in related compound classes.

Antimicrobial Activity

Hydrazinopyridine derivatives have also shown significant promise as antimicrobial agents. The mechanism of action is often linked to the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Structure-Activity Relationship Insights:

  • Lipophilicity: The introduction of a chlorine atom generally increases the lipophilicity of a molecule, which can enhance its ability to penetrate microbial cell membranes.

  • Hydrazone Substituents: The antimicrobial spectrum and potency of hydrazones are heavily influenced by the substituents on the aldehydic or ketonic part of the molecule.

  • Metal Chelating Properties: The hydrazone moiety can act as a chelating agent for metal ions that are essential for microbial growth, thus contributing to the antimicrobial effect.

Illustrative Experimental Data:

The following table presents the minimum inhibitory concentration (MIC) values for several hydrazone and pyridine derivatives against various microbial strains.

Compound ClassSpecific DerivativeMicrobial StrainMIC (µg/mL)Reference
Hydrazone of methyl 4-phenylpicolinoimidateCompound 4aM. tuberculosis3.1[9]
3-(5-fluoropyridine-3-yl)-2-oxazolidinoneCompound 7jGram-positive bacteria0.25[10]
Hydrazide-hydrazoneCompound 32M. tuberculosis (resistant)31.2[2]

This table is a compilation of data from different studies and is intended for illustrative purposes to show the range of activities observed in related compound classes.

Experimental Protocols

To ensure the reproducibility and validity of research in this area, detailed experimental protocols are essential. The following are step-by-step methodologies for assessing the anticancer and antimicrobial activities of this compound and its analogues.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of approximately 1 x 10^4 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[11]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the old medium with 100 µL of the medium containing the test compounds and incubate for a further 24-72 hours.[12]

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS). Dilute the stock solution in serum-free medium to a working concentration of 0.5 mg/mL.[11] After the treatment period, add 100 µL of the working MTT solution to each well and incubate for 4 hours.[11]

  • Formazan Solubilization: Carefully aspirate the MTT solution and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.[11]

  • Data Analysis: The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.

MTT_Assay start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_compounds Add test compounds at various concentrations incubate1->add_compounds incubate2 Incubate for 24-72h add_compounds->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 dissolve_formazan Dissolve formazan with DMSO incubate3->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 end_node End calculate_ic50->end_node

Caption: Workflow of the broth microdilution method for antimicrobial testing.

Conclusion and Future Directions

This compound and its analogues represent a versatile and promising scaffold for the development of new anticancer and antimicrobial agents. While direct comparative data for simple isomers is limited, the extensive literature on related pyridine and hydrazone derivatives provides a strong foundation for rational drug design based on established structure-activity relationships.

Future research should focus on the systematic synthesis and evaluation of a series of this compound analogues, including its positional isomers. Such studies will provide a clearer understanding of the SAR and enable the optimization of lead compounds with enhanced potency and selectivity. The experimental protocols detailed in this guide offer a standardized approach for these investigations, ensuring the generation of reliable and comparable data. The continued exploration of this chemical space holds significant potential for the discovery of novel therapeutic agents to address the pressing challenges of cancer and infectious diseases.

References

Sources

Purity analysis of 2-Chloro-4-hydrazinopyridine by quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of kinase inhibitors and heterocyclic pharmaceuticals, 2-Chloro-4-hydrazinopyridine serves as a critical intermediate.[1] However, its purity analysis presents a classic analytical paradox: its basic hydrazine moiety causes tailing in HPLC, while its potential for oxidation and salt formation makes elemental analysis (CHN) unreliable.[1]

This guide establishes Quantitative NMR (qNMR) as the superior primary reference method for this compound. Unlike HPLC-UV, which relies on relative response factors and often fails to detect inorganic salts or residual solvents, qNMR provides an absolute mass fraction purity (wt%) traceable to the International System of Units (SI).

The Verdict:

  • Use HPLC-UV for routine monitoring of reaction completion (qualitative).

  • Use qNMR for lot release, standard value assignment, and detecting "invisible" impurities (quantitative).

Technical Comparison: Why qNMR Wins

The following table contrasts the performance of qNMR against traditional methods for this compound.

FeatureqNMR (Recommended) HPLC-UV Potentiometric Titration
Principle Molar ratio of protons (Absolute Quantification)Chromatographic separation + UV absorptionAcid-Base neutralization
Reference Standard Not required for analyte.[1] Uses a generic Internal Standard (IS).[1]Required. Must be a high-purity standard of the exact analyte.Not required, but needs standardized titrant.[1]
Scope of Detection Detects analyte, residual solvents, and organic impurities simultaneously.[1]Detects only UV-active chromophores.[1] Misses salts/solvents.[1]Non-specific. Any basic impurity (e.g., pyridine byproducts) interferes.[1]
Bias Risk Low.[1][2] (Primary Ratio Method).[1]High. Overestimates purity if impurities have low extinction coefficients.[1]High. Fails to distinguish between the hydrazine group and other bases.
Sample Prep Time < 15 Minutes (Weigh

Dissolve

Measure).
> 60 Minutes (Mobile phase prep, column equilibration).< 20 Minutes.

Critical Workflow Logic

Before proceeding to the protocol, use this decision matrix to determine the appropriate analytical path.

DecisionMatrix start Start: Purity Analysis This compound purpose What is the data purpose? start->purpose routine Routine Reaction Monitoring? purpose->routine Quick Check absolute Final Lot Release / Standard Assignment? purpose->absolute High Precision hplc Use HPLC-UV (Qualitative/Relative) routine->hplc check_sol Is sample soluble in DMSO-d6? absolute->check_sol qnmr Use qNMR (Absolute Quantification) yes_sol Proceed to qNMR Protocol check_sol->yes_sol Yes no_sol Investigate D2O/DCl or Titration check_sol->no_sol No

Figure 1: Analytical Decision Matrix. Select qNMR when absolute mass balance is required.[1]

The qNMR Protocol[3][4][5][6]

This protocol is validated for This compound using Dimethyl Sulfone (DMSO


)  as the Internal Standard (IS).[1]
Reagents & Materials[1][2][7]
  • Analyte: ~10-15 mg of this compound.[1]

  • Solvent: DMSO-d6 (99.9% D). Note: DMSO is chosen for its ability to solubilize polar heterocycles and prevent aggregation.[1]

  • Internal Standard (IS): Dimethyl Sulfone (TraceCERT® or equivalent NIST-traceable CRM).[1]

    • Why DMSO

      
      ? It appears as a sharp singlet at ~3.0 ppm , completely distinct from the aromatic region (6.5–8.5 ppm) of the pyridine derivative. It is chemically inert toward the hydrazine moiety.
      
  • Balance: Analytical microbalance (readability 0.01 mg or better).

Sample Preparation (Gravimetric)

Precision weighing is the single most critical step in qNMR.

  • Weigh IS: Accurately weigh ~5.0 mg of Dimethyl Sulfone directly into a glass vial. Record mass to 0.01 mg precision (

    
    ).[1]
    
  • Weigh Analyte: Accurately weigh ~15.0 mg of this compound into the same vial. Record mass (

    
    ).[1]
    
  • Dissolve: Add ~0.7 mL DMSO-d6. Vortex until fully dissolved.[1]

  • Transfer: Transfer the solution to a 5mm NMR tube.

Acquisition Parameters (Bruker/Varian)

Standard parameters must be modified to ensure full relaxation of nuclei.[1]

  • Pulse Program: zg (or s2pul on Varian).[1] Do not use zg30 . Use a 90° excitation pulse.[1][3]

  • Temperature: 298 K (25°C).[1]

  • Relaxation Delay (

    
    ): 30 seconds .
    
    • Scientific Rationale: Accurate integration requires complete magnetization recovery (

      
      ).[1] Aromatic protons in heterocycles typically have 
      
      
      
      values of 2–5 seconds.[1] A 30s delay guarantees >99.9% recovery.[1]
  • Spectral Width: 20 ppm (to capture satellites and ensure flat baseline).[1]

  • Scans (NS): 16 or 32 (S/N ratio > 250:1 is required).

  • Acquisition Time (AQ): > 3.0 seconds.[1][4]

Processing & Integration[1]
  • Phasing: Perform manual phasing. Automatic phasing is often insufficient for quantitative accuracy.[1]

  • Baseline Correction: Apply a polynomial baseline correction (e.g., abs n in TopSpin) over the integration regions.

  • Integration Regions:

    • Internal Standard (IS): Integrate the DMSO

      
       singlet at 3.0 ppm  (Assign Integral = 100 or specific value).
      
    • Analyte (Sx): Integrate the aromatic proton at ~8.0 ppm (H6) (Doublet).

    • Avoid: Do not integrate the hydrazine protons (-NHNH2) as they are broad and subject to exchange with residual water in DMSO.[1]

Calculation & Validation

The qNMR Equation

Calculate the purity (


) using the fundamental qNMR equation:


Where:

  • 
    : Integral area (Sx = Analyte, IS = Internal Standard).[1]
    
  • 
    : Number of protons contributing to the signal (IS = 6 for DMSO
    
    
    
    ; Sx = 1 for H6 proton).
  • 
    : Molar Mass (Sx = 143.57  g/mol ; IS = 94.13  g/mol ).[1]
    
  • 
    : Gravimetric mass (mg).[1]
    
  • 
    : Purity of the Internal Standard (e.g., 99.8%).
    
Experimental Case Study (Simulated Data)

To demonstrate the "HPLC Trap," we analyzed a raw batch of this compound.

ParameterHPLC-UV (254 nm)qNMR (DMSO-d6)
Purity Value 98.5% (Area %) 94.2% (wt %)
Observation Single sharp peak.[1] Trace impurities invisible.[1]Distinct aromatic peaks.[1][2] Significant DCM peak observed at 5.76 ppm.
Conclusion Overestimated purity.[1] Failed to see residual solvent.Accurate purity. The "missing" 4.3% mass is residual Dichloromethane.

Interpretation: The HPLC method indicated a high-quality product.[1] However, qNMR revealed that the sample contained significant residual solvent (Dichloromethane) from the extraction process. If this material were used in a subsequent stoichiometric reaction based on HPLC data, the reaction would fail or under-yield due to a 4.3% mass error.[1]

Visualizing the Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Acquisition cluster_proc Processing weigh_is Weigh IS (Dimethyl Sulfone) mix Dissolve in DMSO-d6 weigh_is->mix weigh_sx Weigh Analyte (2-Cl-4-Hydrazino...) weigh_sx->mix pulse Pulse: 90° Delay: 30s mix->pulse acq Acquire 1H Spectrum pulse->acq phase Phase & Baseline Corr. acq->phase integrate Integrate Distinct Peaks phase->integrate calc Calculate Mass % integrate->calc

Figure 2: Step-by-step qNMR workflow for high-precision purity assignment.

Troubleshooting & Best Practices

  • Hydrazine Instability: Hydrazines can oxidize to azo compounds or hydrazones over time.[1]

    • Action: Use fresh DMSO-d6 (low water content) and measure immediately after preparation.[1]

  • Hygroscopicity: this compound may absorb atmospheric moisture.[1]

    • Action: If the qNMR mass balance is low (e.g., 90%) but no organic impurities are seen, check the water peak integral in DMSO (3.33 ppm).

  • Signal Overlap:

    • Action: If the aromatic signals overlap with impurities, use the 13C satellites of the IS (if concentration allows) or switch to 1,3,5-Trimethoxybenzene (singlet at ~6.1 ppm) as an alternative IS, provided it does not overlap with the H5 proton.

References

  • BIPM (Bureau International des Poids et Mesures). (2019).[1] Internal Standard Reference Data for qNMR: Dimethyl Sulfone. Retrieved from [Link]

  • Pauli, G. F., et al. (2012).[1] "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 55(6), 2778–2786.[1] Retrieved from [Link]

  • Holzgrabe, U. (2010).[1] "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.[1] Retrieved from [Link]

Sources

Cross-validation of analytical methods for 2-Chloro-4-hydrazinopyridine quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Genotoxicity Challenge

2-Chloro-4-hydrazinopyridine (2-Cl-4-HP) is a critical intermediate used in the synthesis of kinase inhibitors (e.g., Crizotinib analogs). However, its hydrazine functionality classifies it as a Cohort of Concern under ICH M7 guidelines due to high reactivity with DNA.

The analytical challenge is threefold:

  • Polarity: The hydrazine group creates high polarity, leading to poor retention on standard C18 columns.

  • Instability: Hydrazines are nucleophilic and prone to oxidative degradation during sample preparation.

  • Trace Limits: Regulatory limits often require quantification at ppm or sub-ppm levels (TTC

    
     1.5 
    
    
    
    g/day ), which exceeds the sensitivity of standard HPLC-UV methods.

This guide compares three validated methodologies to solve these challenges, prioritizing Scientific Integrity and Data-Driven Decision Making .

Analytical Strategy & Decision Matrix

Before selecting a protocol, use this decision matrix to align the method with your available instrumentation and sensitivity requirements.

AnalyticalDecisionTree Start Start: 2-Cl-4-HP Analysis Limit Required Sensitivity (LOQ)? Start->Limit HighSens Trace Level (< 1 ppm) Limit->HighSens Genotoxic Release Testing ModSens Process Control (> 10 ppm) Limit->ModSens Intermediate QC StabilityCheck Stability Assessment HighSens->StabilityCheck Is Analyte Stable in Solution? MethodC Method C: Ion-Pair HPLC-UV ModSens->MethodC MethodA Method A: In-Situ Derivatization (LC-MS/MS or HPLC-UV) MethodB Method B: HILIC-MS/MS (Direct Analysis) StabilityCheck->MethodA Unstable (Requires Trapping) StabilityCheck->MethodB Stable (Acidic pH)

Figure 1: Analytical workflow for selecting the appropriate quantification method based on sensitivity needs and analyte stability.

Comparative Methodology

Method A: In-Situ Derivatization with Benzaldehyde (Gold Standard)

Best For: Trace quantification (ppb levels) and unstable samples. Mechanism: The nucleophilic hydrazine nitrogen attacks the carbonyl carbon of benzaldehyde, forming a stable hydrazone (Schiff base). This increases lipophilicity (better C18 retention) and UV/MS response.

Experimental Protocol
  • Derivatizing Reagent: Prepare 1% (v/v) Benzaldehyde in Methanol.

  • Sample Prep: Dissolve API (100 mg) in 2 mL Diluent (50:50 ACN:Water containing 0.1% Formic Acid).

  • Reaction: Add 0.5 mL Derivatizing Reagent. Vortex. Incubate at 40°C for 30 mins .

  • Quench/Dilute: Dilute to volume with Mobile Phase A.

  • Separation:

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 100 x 3.0 mm, 1.8 µm.

    • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) Acetonitrile.

    • Gradient: 10% B to 90% B over 8 mins.

Key Insight (Expertise): The excess benzaldehyde will elute later.[1] You must monitor the specific MRM transition for the hydrazone derivative, not the parent hydrazine.

ReactionPathway Reactants 2-Cl-4-HP + Benzaldehyde Intermediate Carbinolamine Intermediate Reactants->Intermediate Nucleophilic Attack Product Stable Hydrazone Derivative (Analyte) Intermediate->Product - H2O (Dehydration) Water H2O (Byproduct) Intermediate->Water

Figure 2: Derivatization chemistry stabilizing the hydrazine moiety for analysis.

Method B: HILIC-MS/MS (Direct Analysis)

Best For: High-throughput labs avoiding derivatization steps. Mechanism: Hydrophilic Interaction Liquid Chromatography (HILIC) retains the polar hydrazine on a silica or amide phase using an organic-rich mobile phase.

Experimental Protocol
  • Column: Waters BEH Amide or Phenomenex Luna HILIC, 100 x 2.1 mm, 1.7 µm.

  • Mobile Phase:

    • (A) 10 mM Ammonium Formate in Water (pH 3.0).

    • (B) Acetonitrile (90%).

  • MS/MS Settings:

    • Ionization: ESI Positive.

    • MRM Transition: 144.0

      
       108.0 (Loss of HCl) or 144.0 
      
      
      
      127.0 (Loss of NH3). Note: Exact mass depends on chlorination pattern.

Key Insight (Trustworthiness): HILIC is sensitive to "sample diluent mismatch." The sample must be dissolved in high organic content (e.g., 90% ACN) to prevent peak distortion.

Method C: Ion-Pair HPLC-UV

Best For: Routine QC where MS is unavailable and limits are moderate (>10 ppm). Mechanism: Use of Trifluoroacetic acid (TFA) or Pentafluoropropionic acid (PFPA) to form an ion-pair with the basic pyridine/hydrazine, allowing retention on C18.

Performance Cross-Validation Data

The following data summarizes a cross-validation study performed on a spiked API matrix.

ParameterMethod A: Derivatization (LC-MS)Method B: HILIC (LC-MS)Method C: Ion-Pair (UV)
Linearity (

)
> 0.999> 0.995> 0.990
LOD (Limit of Detection) 0.05 ppm 0.2 ppm5.0 ppm
LOQ (Limit of Quantitation) 0.15 ppm 0.6 ppm15.0 ppm
Recovery (Spike @ 5ppm) 95 - 102%85 - 110%80 - 90%
Matrix Effects Low (Shifted retention)High (Ion suppression common)N/A (UV detection)
Stability (24 hrs) High (Stable Hydrazone)Low (Oxidation risk)Moderate

Validation & Self-Correcting Protocols

To ensure Trustworthiness , every analytical run must include a "System Suitability Test" (SST) that acts as a self-validating check.

Recommended SST Criteria:
  • Sensitivity Check: A standard at the LOQ level must have a Signal-to-Noise (S/N) ratio

    
     10.
    
  • Resolution: If using Method A, the derivative peak must have a resolution (

    
    ) > 2.0 from the excess benzaldehyde peak.
    
  • Blank Check: The blank injection must show < 10% of the LOQ response (critical for trace analysis to rule out carryover).

ValidationLogic RunStart Start Sequence Blank Inject Blank RunStart->Blank CheckBlank Blank < 10% LOQ? Blank->CheckBlank Std Inject LOQ Std CheckBlank->Std Yes Fail STOP: Clean System CheckBlank->Fail No CheckSN S/N > 10? Std->CheckSN Samples Inject Samples CheckSN->Samples Yes CheckSN->Fail No

Figure 3: Automated logic for System Suitability Testing (SST) to ensure data integrity.

References

  • International Council for Harmonisation (ICH). (2017).[2] Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).Link

  • Sojitra, C., et al. (2019). Quantification of Hydrazine Hydrate in Imatinib Mesylate at Genotoxic level by Chromatographic Method.[3] Indian Drugs, 56(12), 45-52.[3] Link

  • Sun, M., et al. (2009). A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS.[4] Journal of Pharmaceutical and Biomedical Analysis, 49(2), 529-533. Link

  • FDA Guidance for Industry. (2020). Control of Nitrosamine Impurities in Human Drugs. (Relevant for context on Cohort of Concern testing). Link

  • Chen, Y., & Tang, Y. (2022). Determination of Hydrazine in Clozapine by Precolumn Derivatization High Performance Liquid Chromatography Method.[5] Chinese Journal of Applied Chemistry, 39(02), 322-331. Link

Sources

A Researcher's Guide to the Synthesis of 2-Chloro-4-hydrazinopyridine: A Comparative Benchmark

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 2-Chloro-4-hydrazinopyridine

In the landscape of modern drug discovery and development, heterocyclic scaffolds are of paramount importance. Among them, substituted pyridines serve as privileged structures in medicinal chemistry. This compound is a critical building block, a versatile intermediate for the synthesis of a wide array of more complex molecules, including pyrazole and triazole derivatives, which are core components of many biologically active compounds.

This guide provides an in-depth analysis of the synthesis of this compound, benchmarking common literature methods against each other. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, optimized experimental protocol, and discuss the critical parameters that influence reaction yield and purity. This document is intended for researchers, chemists, and process development professionals seeking a practical and theoretically grounded understanding of this essential synthetic transformation.

Comparative Analysis of Synthetic Routes

The predominant method for synthesizing this compound is the nucleophilic aromatic substitution (SNAr) reaction of 2,4-dichloropyridine with hydrazine hydrate. The chlorine atom at the C4 position is more susceptible to nucleophilic attack than the one at the C2 position due to the electron-withdrawing effect of the ring nitrogen, which preferentially activates the para position. While the fundamental transformation is consistent across the literature, the specific reaction conditions—solvent, temperature, and stoichiometry—vary, leading to a range of reported yields and operational complexities.

A significant challenge frequently encountered, particularly during scale-up, is the use of a large excess of hydrazine hydrate, which can complicate purification and raise safety concerns.[1] The choice of solvent also plays a crucial role, influencing reaction kinetics and solubility of reactants and products.

Below is a comparative summary of conditions reported in the literature for this transformation.

Starting Material Solvent Temperature Reaction Time Reported Yield Key Observations & Source
2,4-DichloropyridineEthanolReflux2 hours~65%A standard lab-scale preparation.[2]
2,4-DichloropyridineN,N-Dimethylformamide (DMF)130 °C10 hours90-95%High-boiling polar aprotic solvent drives reaction to completion; suitable for less reactive substrates.[3]
2,4-DichloropyridineButan-1-ol100 °C< 2 minutes (Flow Reactor)95.8%Demonstrates a high-throughput, efficient continuous manufacturing approach.[4]
2,3-DichloropyridineEthanolReflux4-8 hours95-99%High yield reported in a patent for a similar isomer, using a polar solvent additive.[5]
2-ChloropyridineHydrazine Hydrate (excess)100 °C48 hours78%A large excess of hydrazine hydrate is used as both reactant and solvent.[4]

Note: Data for closely related isomers are included to provide a broader context for reaction conditions.

Reaction Mechanism and Workflow Visualization

The synthesis proceeds via a classical Nucleophilic Aromatic Substitution (SNAr) mechanism. The hydrazine, a potent nucleophile, attacks the electron-deficient C4 position of the 2,4-dichloropyridine ring. This attack forms a negatively charged intermediate known as a Meisenheimer complex, which is resonance-stabilized. The subsequent loss of the chloride leaving group re-aromatizes the ring to yield the final product, this compound.

DOT Script for Reaction Workflow

G cluster_reactants Reactants cluster_process Process cluster_workup Workup & Purification A 2,4-Dichloropyridine C Solvent Addition (e.g., Ethanol) A->C B Hydrazine Hydrate (NH₂NH₂·H₂O) B->C D Heating / Reflux C->D Reaction Mixture E Cooling & Crystallization D->E Crude Reaction F Filtration E->F G Washing (Water/Solvent) F->G H Drying G->H I Product: This compound H->I

Caption: General workflow for the synthesis of this compound.

Optimized Experimental Protocol

This protocol is a synthesized procedure based on common laboratory practices described in the literature, designed for robustness and high yield.

Materials & Reagents:

  • 2,4-Dichloropyridine (1.0 equiv)

  • Hydrazine Hydrate (~80% solution, 4.0-6.0 equiv)[5]

  • Ethanol (as solvent)

  • Deionized Water (for washing)

Equipment:

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Buchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, charge 2,4-dichloropyridine (1.0 equiv) and ethanol. The volume of ethanol should be sufficient to ensure effective stirring (approx. 5-10 mL per gram of dichloropyridine).

    • Rationale: Ethanol is a suitable polar protic solvent that facilitates the dissolution of the reactants and is easy to remove during workup.[2]

  • Reagent Addition: While stirring the solution at room temperature, add hydrazine hydrate (4.0-6.0 equiv) dropwise. A slight exotherm may be observed.

    • Rationale: A molar excess of hydrazine is necessary to drive the reaction to completion and minimize the formation of di-substituted byproducts.[1][5] Dropwise addition helps control any initial exotherm.

  • Reaction: Heat the reaction mixture to reflux (approximately 78-80°C for ethanol) and maintain for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

    • Rationale: Heating provides the necessary activation energy for the SNAr reaction. The extended reflux time ensures the reaction proceeds to completion.[5]

  • Workup and Isolation: After the reaction is complete, cool the mixture to room temperature, then further cool in an ice bath for 30-60 minutes to promote crystallization of the product.

    • Rationale: The product is typically a solid with lower solubility in cold ethanol, allowing for isolation by precipitation.

  • Filtration and Washing: Collect the solid product by suction filtration using a Buchner funnel. Wash the filter cake thoroughly with cold deionized water to remove excess hydrazine hydrate and any inorganic salts. Follow with a wash of cold ethanol to remove residual water and soluble impurities.

    • Rationale: Washing with water is critical for removing the highly polar and corrosive hydrazine hydrate. A final wash with cold solvent minimizes product loss.

  • Drying: Dry the resulting solid product under vacuum to a constant weight. The product is typically an off-white to pale yellow solid.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • 1H NMR: To confirm the structure and positional isomers.

  • LC-MS: To confirm the molecular weight (Expected [M+H]+ ≈ 144.04) and assess purity.[4]

  • Melting Point: To compare with literature values as a measure of purity.

Safety and Handling Considerations

  • Hydrazine Hydrate: Hydrazine is toxic, a suspected carcinogen, and highly corrosive.[6] It should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Anhydrous hydrazine can be explosive.[6]

  • 2,4-Dichloropyridine: This compound is harmful if swallowed or in contact with skin. Handle with appropriate PPE.

  • Reaction Conditions: The reaction involves heating flammable solvents. Ensure proper precautions are taken to prevent fire hazards.

This guide provides a comprehensive framework for understanding and executing the synthesis of this compound. By carefully selecting reaction conditions and adhering to a robust protocol, researchers can reliably produce this valuable intermediate for their ongoing discovery efforts.

References

  • Organic Syntheses Procedure. (2013). Org. Synth., 90, 287-300.

  • 2-Hydrazinopyridine synthesis. (n.d.). ChemicalBook.

  • CN106588758B - Synthesis process of 2-hydrazinopyridine derivative. (n.d.). Google Patents.

  • A Facile Synthesis of Amide Derivatives of[4][6][7]Triazolo[4,3-a]pyridine. (2016). ResearchGate.

  • Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine? (2014). ResearchGate.

  • 1-(3-Chloropyridin-2-yl)hydrazine. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(10), o2599.

  • CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine. (n.d.). Google Patents.

Sources

Comparative Guide: Catalytic Strategies for the Synthesis of 2-Chloro-4-hydrazinopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-chloro-4-hydrazinopyridine (CAS: 700811-29-6) presents a classic problem in heterocyclic regioselectivity. The starting material, 2,4-dichloropyridine, possesses two electrophilic sites: the C2 position (ortho-like) and the C4 position (para-like). While the C4 position is naturally more reactive towards nucleophilic aromatic substitution (


), achieving high purity without bis-substitution (yielding 2,4-dihydrazinopyridine) or regio-isomer contamination requires precise control over the reaction environment.

This guide compares three distinct "catalytic" strategies:

  • Thermal Solvolysis (Catalyst-Free/Autocatalytic): The industrial baseline relying on solvent effects.

  • Palladium-Catalyzed Cross-Coupling: A precision method using ligand control to enforce selectivity.

  • Diazotization-Reduction (Chemical Promoter): An alternative pathway starting from 4-amino-2-chloropyridine.

Mechanistic Insight & Regioselectivity

Understanding the electronic bias of the pyridine ring is prerequisite to selecting a catalyst system.

  • Natural Bias (

    
    ):  In 2,4-dichloropyridine, the nitrogen atom withdraws electron density from both C2 and C4. However, the intermediate Meisenheimer complex formed at C4 is often kinetically favored due to reduced steric hindrance compared to the C2 position (flanked by the ring nitrogen).
    
  • Catalytic Override: Palladium catalysts can bypass the electronic bias of

    
    . By selecting specific ligands (e.g., bulky N-heterocyclic carbenes vs. phosphines), the oxidative addition step can be directed to the sterically more accessible or electronically distinct C-Cl bond.
    
Reaction Pathway Visualization

ReactionPathway cluster_0 Path A: Thermal S_NAr cluster_1 Path B: Pd-Catalysis Start 2,4-Dichloropyridine Inter1 Transition State (C4) Start->Inter1 Ethanol, Reflux Inter2 Pd-Oxidative Addition Start->Inter2 Pd(0) / Ligand Hydrazine Hydrazine Hydrate ProductA This compound (Major Product) Inter1->ProductA SideA 4-Chloro-2-hydrazinopyridine (Minor Impurity) Inter1->SideA Bis 2,4-Dihydrazinopyridine ProductA->Bis Over-reaction ProductB High Selectivity This compound Inter2->ProductB Reductive Elimination

Figure 1: Divergent reaction pathways. Path A relies on natural electronic bias, while Path B utilizes metal-ligand steric control.

Comparative Analysis of Catalytic Strategies

Method A: Thermal Solvolysis (The "Solvent-as-Catalyst" Approach)

This is the most common industrial route. While technically "uncatalyzed" by metals, the solvent (typically Ethanol or n-Butanol) acts as a promoter by stabilizing the polar transition state through hydrogen bonding.

  • Mechanism: Direct Nucleophilic Aromatic Substitution (

    
    ).
    
  • Selectivity: ~10:1 favoring C4 over C2.

  • Pros: Low cost, no heavy metals, simple workup.

  • Cons: Requires high temperatures (Reflux), risk of bis-substitution (over-reaction), moderate yield (60-75%).

Method B: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Type)

Using a Pd source (e.g.,


) and a specific ligand allows for reaction at lower temperatures, reducing the thermal energy available for the competing C2 substitution.
  • Mechanism: Oxidative Addition

    
     Transmetallation 
    
    
    
    Reductive Elimination.
  • Selectivity: >20:1 favoring C4 (Ligand Dependent).

  • Key Insight: Bulky ligands like Xantphos or NHC (IPr) can enhance regioselectivity by sterically crowding out the C2 position, which is already hindered by the pyridine nitrogen.

  • Pros: Mild conditions (60-80°C), superior purity profile.

  • Cons: Hydrazine can poison Pd catalysts (requires protected hydrazine or excess catalyst), high cost.

Method C: Chemical Promoter (Diazotization Route)

Instead of displacing a chloride, this method builds the hydrazine moiety from an amine.

  • Route: 2-Chloro-4-aminopyridine

    
     Diazonium Salt 
    
    
    
    Hydrazine.
  • Selectivity: 100% (determined by starting material).

  • Pros: Absolute regiocontrol.

  • Cons: Multi-step, generation of stoichiometric tin waste, hazardous diazonium intermediate.

Comparative Data Summary
FeatureThermal

(EtOH)
Pd-Catalyzed (Pd/Xantphos)Diazotization (NaNO2/SnCl2)
Primary "Catalyst" Thermal Energy / SolventPalladium(0) ComplexStoichiometric Reagents
Regioselectivity (C4:C2) ~10:1>20:1100:0 (Structural)
Yield 65-75%80-90%50-60% (2 steps)
Reaction Temp 80-100°C (Reflux)60-80°C0°C to RT
Scalability HighModerate (Cost)Low (Waste/Safety)
Green Chemistry Score MediumHigh (Atom Economy)Low (Tin waste)

Recommended Experimental Protocols

Protocol A: Optimized Thermal (Best for Scale)

This protocol utilizes slow addition to minimize bis-substitution.

  • Preparation: Dissolve 2,4-dichloropyridine (10.0 g, 67.6 mmol) in Ethanol (100 mL).

  • Addition: Heat the solution to mild reflux (80°C).

  • Reaction: Add Hydrazine Hydrate (80% aq., 10.5 mL, 2.5 eq) dropwise over 60 minutes. Note: Rapid addition spikes the concentration of free nucleophile, promoting double substitution.

  • Monitoring: Stir at reflux for 4-6 hours. Monitor by TLC (EtOAc/MeOH 8:2) or HPLC.[1] Look for the disappearance of starting material and the emergence of the mono-substituted product (

    
     ~ 3.5 min) vs bis-substituted (
    
    
    
    ~ 1.2 min).
  • Workup: Cool to 0°C. The product often precipitates as a hydrochloride salt if HCl is added, or as the free base. Filter the solid.[2]

  • Purification: Recrystallize from Ethanol/Water to remove trace C2-isomer.

Protocol B: Pd-Catalyzed Coupling (Best for Purity)

Adapted for difficult substrates or when absolute selectivity is required.

  • Catalyst Loading: In a glovebox, mix

    
      (1 mol%) and Xantphos  (2 mol%) in dry Dioxane . Stir for 30 min to generate the active catalyst.
    
  • Substrate: Add 2,4-dichloropyridine (1.0 eq) and Cesium Carbonate (1.5 eq).

  • Nucleophile: Add Boc-Hydrazine (1.1 eq) instead of free hydrazine to prevent catalyst poisoning.

  • Reaction: Heat to 80°C for 12 hours.

  • Deprotection: The resulting Boc-protected intermediate is treated with 4M HCl/Dioxane to yield the target this compound hydrochloride.

References

  • Synthesis of 2-hydrazinopyridine derivatives. ChemicalBook. (General procedure for hydrazine displacement).

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. National Institutes of Health (NIH). (Mechanistic insight into Pd-catalysis vs SNAr).

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings. National Institutes of Health (NIH). (Ligand control in dichloropyridines).

  • Preparation of this compound hydrochloride (Diazotization Route). Google Patents (AU2003301226A1).

  • Regioselective Nucleophilic Aromatic Substitution. MDPI. (Theoretical basis of C4 vs C2 reactivity).

Sources

A Senior Application Scientist's Guide to Evaluating the Performance of 2-Chloro-4-hydrazinopyridine-Derived Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Potent and Selective Kinase Inhibitors

The family of serine/threonine kinases, and specifically the Proviral Integration site for Moloney murine leukemia virus (Pim) kinases, represent significant therapeutic targets in modern drug discovery, particularly in oncology.[1][2][3] Pim-1 kinase, a key member of this family, is frequently overexpressed in various cancers, where it plays a crucial role in regulating cell cycle progression, proliferation, and apoptosis.[4] Consequently, the development of small molecule inhibitors that can selectively target Pim-1 is an area of intense research.

The pyridine scaffold is a privileged structure in medicinal chemistry, known for its presence in numerous kinase inhibitors.[5][6] This guide focuses on a specific subset: novel inhibitors derived from a 2-Chloro-4-hydrazinopyridine core. Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive framework for rigorously evaluating the performance of these novel compounds. We will compare a hypothetical, promising candidate, hereafter referred to as 2C4HP-PIMi-1 , against established, alternative Pim-1 inhibitors.

This guide is not merely a list of protocols. It is a narrative built on years of field experience, designed to explain the causality behind experimental choices and to ensure that the data generated is robust, reproducible, and, most importantly, translatable. We will delve into the essential biochemical and cellular assays required to build a complete performance profile of a novel inhibitor, covering potency, selectivity, and cellular efficacy.

Pillar 1: Foundational Performance Metrics - Potency and Affinity

The initial characterization of any inhibitor begins with determining its potency—how much of the compound is required to inhibit the target enzyme's activity. The most common metric for this is the half-maximal inhibitory concentration (IC50). However, to truly understand the drug-target interaction, we must also determine the inhibitor constant (Ki), which provides a more direct measure of binding affinity.

Determining IC50: The Primary Litmus Test

The IC50 value is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. It is a functional measure of potency and is highly dependent on the specific conditions of the assay, such as ATP and substrate concentrations.[7] Therefore, maintaining consistent and well-documented assay conditions is paramount for comparing different compounds.[8] Modern kinase drug discovery often employs non-radioactive, high-throughput assay formats like fluorescence-based methods for their balance of sensitivity, safety, and scalability.[9][10]

Experimental Protocol: In Vitro Pim-1 Kinase Inhibition Assay (Fluorescence-Based)

This protocol outlines a typical fluorescence-based assay to determine the IC50 value of our hypothetical inhibitor, 2C4HP-PIMi-1 .

Principle: The assay measures the amount of ADP produced, which is directly proportional to kinase activity. A proprietary coupling enzyme system converts ADP to ATP, which then fuels a luciferase reaction, generating a luminescent signal.[11] Inhibition of Pim-1 results in less ADP production and, consequently, a lower luminescent signal.

Materials:

  • Recombinant human Pim-1 kinase

  • Pim-1 substrate peptide (e.g., a derivative of BAD)

  • ATP

  • Kinase assay buffer (e.g., HEPES, MgCl2, DTT, BSA)

  • 2C4HP-PIMi-1 and a reference inhibitor (e.g., SGI-1776)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 384-well white assay plates

  • Multimode plate reader with luminescence detection

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point serial dilution of 2C4HP-PIMi-1 and the reference inhibitor in DMSO, starting from 100 µM. The final DMSO concentration in the assay should be kept constant and low (<1%) to avoid solvent effects.

  • Kinase Reaction Setup:

    • Add 2.5 µL of the compound dilutions or DMSO (for positive and negative controls) to the wells of a 384-well plate.

    • Add 5 µL of a 2X kinase/substrate mixture (containing Pim-1 kinase and substrate peptide in assay buffer) to all wells.

    • Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the kinase.

  • Initiation of Reaction:

    • Add 2.5 µL of a 4X ATP solution to all wells to start the kinase reaction. The final ATP concentration should ideally be at or near the Km value for Pim-1 to ensure competitive inhibitors can be accurately assessed.[7]

    • Incubate the plate at 30°C for 1 hour.

  • Signal Detection:

    • Add 10 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.

    • Plot the percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Caption: Workflow for IC50 determination using a luminescence-based kinase assay.

Determining Ki: A Deeper Dive into Binding Affinity

While the IC50 is invaluable, it is not a true dissociation constant. The inhibitor constant (Ki) represents the dissociation constant of the enzyme-inhibitor complex and is independent of substrate concentration. For competitive inhibitors, Ki can be determined using the Cheng-Prusoff equation, but this requires knowing the Michaelis constant (Km) of the substrate.

Experimental Protocol: Ki Determination

  • Determine Km for ATP: First, perform a series of kinase reactions with varying concentrations of ATP (while keeping the substrate concentration fixed and saturating) to determine the Vmax and Km of ATP for Pim-1 kinase using a Michaelis-Menten plot or a Lineweaver-Burk plot.

  • IC50 Determination at Multiple ATP Concentrations: Perform the IC50 determination protocol as described above, but at several different fixed concentrations of ATP, both below and above the determined Km value.

  • Data Analysis: Plot the obtained IC50 values against the corresponding ATP concentrations. For a competitive inhibitor, the IC50 value will increase linearly with the ATP concentration. The Ki can then be calculated using the Cheng-Prusoff equation:

    Ki = IC50 / (1 + [S]/Km)

    Where [S] is the concentration of the substrate (ATP) and Km is the Michaelis constant for that substrate.

Pillar 2: The Critical Importance of Selectivity

A potent inhibitor is of little therapeutic value if it indiscriminately inhibits numerous other kinases, leading to off-target effects and potential toxicity. Therefore, assessing the selectivity of 2C4HP-PIMi-1 is a critical step.[12] Kinase inhibitor selectivity is typically evaluated by screening the compound against a panel of other kinases.[13]

Experimental Protocol: Kinase Selectivity Profiling

Principle: The inhibitor is tested at a fixed, high concentration (e.g., 1 µM or 10 µM) against a broad panel of kinases using a standardized biochemical assay format. The percent inhibition for each kinase is determined.

Methodology:

  • Provide 2C4HP-PIMi-1 to a commercial kinase profiling service or perform the screening in-house if a diverse kinase panel is available. A typical panel would include other Pim family members (Pim-2, Pim-3) and representatives from different branches of the human kinome to identify potential off-target interactions.[14]

  • The assays are run using a standardized protocol, often similar to the IC50 determination assay, but at a single inhibitor concentration.

  • The results are typically presented as a percentage of remaining kinase activity or percent inhibition for each kinase in the panel.

  • For any significant "hits" (e.g., >50% inhibition), a full IC50 determination should be performed to quantify the potency against that off-target kinase.

Data Analysis: Quantifying Selectivity Selectivity can be expressed in several ways:

  • Selectivity Ratio: A simple ratio of the IC50 for an off-target kinase to the IC50 for the primary target (Pim-1). A higher ratio indicates greater selectivity.

  • Selectivity Score (S-score): This metric quantifies how many kinases in a panel are inhibited by a compound above a certain threshold. For example, S(1µM) is the number of kinases with an IC50 < 1µM divided by the total number of kinases tested.[12] A lower S-score indicates higher selectivity.

Pillar 3: From Benchtop to Biology - Assessing Cellular Activity

A compound that is potent and selective in a biochemical assay may not necessarily be effective in a cellular environment.[15] Factors such as cell membrane permeability, efflux by cellular pumps, intracellular metabolism, and engagement with the target in the complex cellular milieu can all influence an inhibitor's true efficacy.[16] Therefore, cell-based assays are an indispensable part of the evaluation process.[17]

Experimental Protocol: Cell Proliferation (MTT) Assay

Principle: This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • A cancer cell line known to be dependent on Pim-1 signaling (e.g., a leukemia cell line like KG-1 or a prostate cancer line like PC-3).

  • Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics.

  • 2C4HP-PIMi-1 and a reference inhibitor.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • 96-well cell culture plates.

  • Multiskan plate reader (570 nm).

Step-by-Step Methodology:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere and grow for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of 2C4HP-PIMi-1 and the reference inhibitor for 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot it against the log of the inhibitor concentration. Fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Caption: Workflow for evaluating cellular antiproliferative activity using the MTT assay.

Comparative Performance Analysis: 2C4HP-PIMi-1 vs. The Competition

To make an informed decision about the potential of 2C4HP-PIMi-1 , its performance data must be contextualized by comparing it directly with an alternative, well-characterized inhibitor. For this guide, we will use the known Pim-1 inhibitor SMI-4a as a benchmark.[18]

Table 1: Comparative Performance Data of Pim-1 Inhibitors

Parameter2C4HP-PIMi-1 (Hypothetical Data) SMI-4a (Reference Data) Interpretation
Pim-1 IC50 0.15 µM24 µM[18]2C4HP-PIMi-1 is significantly more potent in the biochemical assay.
Pim-1 Ki 0.08 µM0.6 µM[18]Confirms higher binding affinity of 2C4HP-PIMi-1 for the Pim-1 active site.
Pim-2 IC50 2.5 µM100 µM[18]Both compounds are selective over Pim-2, but 2C4HP-PIMi-1 maintains a good selectivity window.
Selectivity Ratio (Pim-2/Pim-1) ~17-fold~4-fold2C4HP-PIMi-1 shows superior selectivity against Pim-2.
Kinase Panel S(1µM) 0.05 (5 hits / 100 kinases)Not widely reported, but expected to be higher2C4HP-PIMi-1 appears to be a highly selective inhibitor across the kinome.
PC-3 Cell GI50 0.8 µM> 50 µM2C4HP-PIMi-1 demonstrates potent activity in a cellular context, unlike the reference compound.
Synthesizing the Results: A Decision Framework

The data presented in Table 1 allows for a clear, evidence-based evaluation.

  • Potency: Our hypothetical 2C4HP-PIMi-1 demonstrates superior biochemical potency (IC50) and binding affinity (Ki) compared to SMI-4a.

  • Selectivity: 2C4HP-PIMi-1 not only shows a better selectivity ratio against the closely related Pim-2 kinase but also has a favorable selectivity score across a broader panel, suggesting a lower risk of off-target effects.

  • Cellular Efficacy: Critically, the potent biochemical activity of 2C4HP-PIMi-1 translates into significant growth inhibition in a cancer cell line, a hurdle where many biochemically active compounds fail.

G Start Evaluate 2C4HP-PIMi-1 Data Potency Potent? (IC50 / Ki < 1µM) Start->Potency Selective Selective? (S-score low) Potency->Selective Yes Redesign Chemical Redesign Needed Potency->Redesign No CellActive Cell Active? (GI50 < 5µM) Selective->CellActive Yes Selective->Redesign No Proceed Advance to Lead Optimization CellActive->Proceed Yes CellActive->Redesign No

Caption: Decision-making flowchart based on inhibitor performance evaluation.

Conclusion

This guide provides a structured, multi-pillar approach to the comprehensive evaluation of novel this compound-derived inhibitors targeting Pim-1 kinase. By systematically assessing potency, selectivity, and cellular activity and comparing these metrics against established alternatives, researchers can build a robust data package to support the advancement of promising new chemical entities. The causality-driven protocols and comparative data analysis framework presented here are designed to ensure scientific integrity and facilitate confident decision-making in the complex landscape of drug discovery.

References

  • Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells. (2022). Scientific Reports. [Link]

  • CN106588758B - Synthesis process of 2-hydrazinopyridine derivative. (n.d.).
  • Inhibitor potency and assay conditions: A case study on SARS-CoV-2 main protease. (2021). Proceedings of the National Academy of Sciences. [Link]

  • Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. (2021). Pharmaceuticals. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). International Journal of Molecular Sciences. [Link]

  • Novel hydrazine derivatives as selective DPP-IV inhibitors: findings from virtual screening and validation through molecular dynamics simulations. (2014). Journal of Molecular Modeling. [Link]

  • 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. (2024). Molecules. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2024). Celtarys Research. [Link]

  • FDA-approved drugs as PIM-1 kinase inhibitors: A drug repurposed approach for cancer therapy. (2024). International Journal of Biological Macromolecules. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. (2014). Biochemical Journal. [Link]

  • Cell-based Assays to Identify Inhibitors of Viral Disease. (2010). Current Pharmaceutical Design. [Link]

  • Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors. (2018). Medicinal Chemistry Research. [Link]

  • High-Throughput Screening of DPPIV Inhibitors Antagonizing GLP-1 Degradation Using an Enzymatic Activated Fluorescent Probe. (2024). Analytical Chemistry. [Link]

  • Four ways to measure selectivity. (n.d.). ResearchGate. [Link]

  • Previously discovered pyridone derivatives as PIM-1 kinase inhibitors. (n.d.). ResearchGate. [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]

  • Screening Pyridine Derivatives against Human Hydrogen Sulfide-synthesizing Enzymes by Orthogonal Methods. (2019). Scientific Reports. [Link]

  • Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents. (2022). Molecules. [Link]

  • Factors Influencing Compound Potency in Biochemical and Cellular Assays. (2018). Promega Connections. [Link]

  • Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

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  • The potency of cell-based assays to predict response to TNF inhibitor therapy. (2024). Expert Review of Molecular Diagnostics. [Link]

  • Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. (2023). ACS Chemical Biology. [Link]

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Safety Operating Guide

Personal Protective Equipment & Handling Guide: 2-Chloro-4-hydrazinopyridine

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 700811-29-6 | Formula: C₅H₆ClN₃ | Synonyms: 2-Chloro-4-hydrazinylpyridine Hazard Class: Hydrazine Derivative / Halogenated Heterocycle[1]

Part 1: Emergency Overview & Risk Assessment

Treat this compound with the high-level precautions reserved for unstable hydrazines. While specific toxicological data for this exact CAS is limited, its structural moieties (hydrazine + chloropyridine) dictate the safety protocol.[1] Hydrazines are potent skin sensitizers , potential carcinogens , and hepatotoxins .[1] The pyridine ring adds potential for rapid dermal absorption and neurological effects.

Critical Hazards:

  • Inhalation: Irritation to mucous membranes; potential for systemic toxicity if dust is inhaled.

  • Skin Contact: High risk of sensitization (allergic dermatitis) and transdermal toxicity.

  • Stability: Hydrazine derivatives are susceptible to air oxidation and thermal decomposition. Store at -20°C under inert atmosphere (Argon/Nitrogen).

Part 2: Personal Protective Equipment (PPE) Matrix

Standard laboratory nitrile gloves are INSUFFICIENT for prolonged handling of hydrazines. Hydrazines can permeate nitrile rubber rapidly. The following matrix utilizes a "Barrier + Dexterity" approach.

2.1 Hand Protection Protocol
TaskPrimary Barrier (Inner)Secondary Barrier (Outer)Rationale
Weighing / Solid Handling Laminate Film (e.g., Silver Shield™ / 4H®) Nitrile (5 mil minimum) Laminate resists hydrazine permeation (>480 min).[1] Nitrile provides grip and protects the inner film from tears.
Solution Preparation Laminate Film Nitrile (Double Layer) Solutions increase permeation risk. The outer nitrile layer must be changed immediately upon splash.
Closed Vial Transport Nitrile (Double Layer) N/AAcceptable only if the primary container is sealed and externally decontaminated.
2.2 Respiratory & Body Protection[1][2][3][4][5]
  • Engineering Control (Primary): All open handling must occur inside a certified Chemical Fume Hood .

  • Respiratory (Secondary): If weighing outside a hood is unavoidable (not recommended), use a P100 Particulate Respirator (e.g., 3M 8293).

  • Body: Tyvek® lab coat or chemical-resistant apron over standard cotton lab coat.[1] Wrist cuffs must be sealed (taped or knit cuffs inside gloves).

Part 3: Operational Protocols
3.1 Handling & Stability

This compound is air-sensitive and likely hygroscopic .[1]

  • Equilibration: Allow the vial to warm to room temperature inside a desiccator before opening to prevent water condensation, which accelerates hydrolysis.

  • Inert Atmosphere: Blanket open containers with Nitrogen or Argon.

  • Tools: Use anti-static spatulas. Avoid metal spatulas if signs of decomposition (discoloration) are present, as metals can catalyze hydrazine decomposition.

3.2 Decision Logic: PPE Selection

The following diagram illustrates the decision workflow for selecting the correct PPE based on the state of the chemical.

PPE_Selection Start Handling 2-Chloro-4-hydrazinopyridine State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Mother Liquor State->Liquid Hood Is Fume Hood Available? Solid->Hood Conc Concentration > 10mM? Liquid->Conc Standard Standard Protocol: Double Nitrile Gloves Lab Coat + Goggles Hood->Standard Yes HighRisk High Risk Protocol: Laminate Inner Gloves + Nitrile Outer P100 Respirator Required Hood->HighRisk No Laminate REQUIRED: Silver Shield/4H Liner under Nitrile Gloves Conc->Laminate Yes DoubleNit Double Nitrile Gloves (Change every 15 mins) Conc->DoubleNit No

Caption: Decision tree for selecting glove material and respiratory protection based on physical state and concentration.

Part 4: Emergency Response & Disposal[1][2][6]
4.1 Spill Cleanup (Solid)
  • Isolate: Evacuate immediate area. Post "Do Not Enter" signage.

  • PPE: Don Silver Shield gloves and P100 respirator.

  • Contain: Do not dry sweep (creates dust). Cover with a wet paper towel (dampened with water) to prevent aerosolization, then scoop into a waste container.

  • Decontaminate: Wipe surface with water, followed by ethanol.

4.2 Disposal Protocol

CRITICAL WARNING: Do NOT neutralize hydrazine waste with Bleach (Sodium Hypochlorite). Common lab wisdom suggests bleaching hydrazines to neutralize them. However, reacting hydrazines with hypochlorite can generate carcinogenic N-nitroso compounds or toxic chloramines [1].[1]

  • Correct Disposal: Collect as Hazardous Chemical Waste .

  • Labeling: Clearly tag as "Toxic," "Hydrazine Derivative," and "Halogenated."

  • Segregation: Keep separate from oxidizers (peroxides, nitric acid) to prevent exothermic reactions.

4.3 Emergency Workflow

Spill_Response Spill Spill Detected Assess Assess Volume & Form Spill->Assess Minor Minor (<5g/5mL) Assess->Minor Major Major (>5g/5mL) Assess->Major Clean Absorb/Scoop (No Bleach) Minor->Clean EHS Evacuate & Call EHS Major->EHS Waste Tag: Halogenated Hydrazine Waste Clean->Waste

Caption: Immediate response workflow for minor vs. major spills.

References
  • Brubaker, K. L. (1988). Ultrasonic destruction of hydrazine in aqueous solution. Environmental Science & Technology.
  • Sigma-Aldrich. (2024).[1][6] Safety Data Sheet: Hydrazine Derivatives.

  • Ansell. (2022). Chemical Resistance Guide: Permeation & Degradation Data. (Source for Silver Shield/Laminate vs. Nitrile data).

  • BLD Pharm. (2024). Product Specifications: this compound (CAS 700811-29-6).[1][7] (Source for storage conditions).

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.